molecular formula C23H39Cl2N5O7 B609728 Olanexidine Gluconate CAS No. 799787-53-4

Olanexidine Gluconate

Número de catálogo: B609728
Número CAS: 799787-53-4
Peso molecular: 568.5 g/mol
Clave InChI: LIJONMBDWKFOLT-IFWQJVLJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Olanexidine gluconate is a novel monobiguanide antiseptic compound with potent, broad-spectrum bactericidal activity. Its primary research value lies in its application for investigating the prevention of surgical site infections (SSIs) and catheter-related bloodstream infections (CRBSIs), particularly those involving pathogens with reduced susceptibility to other antiseptics. Studies have demonstrated that this compound shows strong efficacy against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The mechanism of action of this compound involves the disruption of microbial cell membrane integrity . Research indicates that the compound interacts with bacterial surface molecules, disrupting the cell membrane and leading to increased permeability and the irreversible leakage of intracellular components, resulting in cell death . This mechanism differs from that of other biguanide antiseptics, such as chlorhexidine, making it a valuable tool for comparative microbiological studies . A significant area of investigation is its sustained efficacy even in the presence of organic material like blood, a condition that can diminish the effectiveness of other common antiseptics . Clinical studies in gastrointestinal cancer surgery have shown that skin preparation with this compound can lead to a significantly lower rate of SSIs compared to povidone-iodine . Beyond bacterial research, its virucidal activity against enveloped viruses is also an emerging area of scientific interest .

Propiedades

Número CAS

799787-53-4

Fórmula molecular

C23H39Cl2N5O7

Peso molecular

568.5 g/mol

Nombre IUPAC

1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C17H27Cl2N5.C6H12O7/c1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13;7-1-2(8)3(9)4(10)5(11)6(12)13/h8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1

Clave InChI

LIJONMBDWKFOLT-IFWQJVLJSA-N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

OPB-2045G;  OPB 2045G;  OPB2045G;  OPB-2045;  OPB 2045;  OPB2045;  Olanexidine Gluconate

Origen del producto

United States

Foundational & Exploratory

Olanexidine Gluconate: A Technical Guide to its Mechanism of Action on Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanexidine (B125986) gluconate, a monobiguanide antiseptic, exhibits potent, broad-spectrum bactericidal activity. Its efficacy stems from a multi-step mechanism targeting the bacterial cell envelope, leading to rapid cell death. This technical guide provides an in-depth exploration of the core mechanism of action of olanexidine gluconate on bacterial cell membranes, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Mechanism of Action

This compound's bactericidal effect is a rapid, multi-faceted process that fundamentally compromises the integrity of the bacterial cell membrane.[1][2][3] The proposed mechanism can be delineated into several key stages:

  • Initial Binding to Cell Surface Molecules: Olanexidine first interacts with anionic molecules on the bacterial cell surface. In Gram-negative bacteria, the primary target is the lipopolysaccharide (LPS) layer of the outer membrane.[1][4] For Gram-positive bacteria, it binds to lipoteichoic acid (LTA).[1][4] This initial electrostatic interaction is a crucial first step in destabilizing the cell envelope.

  • Membrane Permeabilization and Disruption: Following the initial binding, olanexidine rapidly disrupts the outer membrane of Gram-negative bacteria, increasing its permeability.[1] This allows the antiseptic molecules to access the inner cytoplasmic membrane. Subsequently, olanexidine disrupts the integrity of the inner cytoplasmic membrane in both Gram-positive and Gram-negative bacteria.[1][3]

  • Leakage of Intracellular Components: The disruption of the cytoplasmic membrane leads to the irreversible leakage of essential intracellular components, such as ions and small molecules, which is the primary cause of its bacteriostatic and bactericidal effects.[1][2][3]

  • Protein Denaturation: At higher concentrations (≥160 μg/ml), olanexidine can also induce cell aggregation by denaturing proteins, further contributing to its antimicrobial action.[1]

dot graph TD; A[this compound] --> B{Initial Binding}; B --> C[Gram-Negative Bacteria]; B --> D[Gram-Positive Bacteria]; C --> E{Interaction with Lipopolysaccharide LPS}; D --> F{Interaction with Lipoteichoic Acid LTA}; E --> G{Outer Membrane Permeabilization}; F --> H{Cytoplasmic Membrane Disruption}; G --> H; H --> I[Leakage of Intracellular Components]; I --> J[Bactericidal Effect]; A --> K{High Concentrations}; K --> L[Protein Denaturation]; L --> J;

end graph TD; A[this compound] --> B{Initial Binding}; B --> C[Gram-Negative Bacteria]; B --> D[Gram-Positive Bacteria]; C --> E{Interaction with Lipopolysaccharide LPS}; D --> F{Interaction with Lipoteichoic Acid LTA}; E --> G{Outer Membrane Permeabilization}; F --> H{Cytoplasmic Membrane Disruption}; G --> H; H --> I[Leakage of Intracellular Components]; I --> J[Bactericidal Effect]; A --> K{High Concentrations}; K --> L[Protein Denaturation]; L --> J;

end Olanexidine's mechanism of action.

Quantitative Efficacy

The bactericidal efficacy of this compound is quantified by its Minimal Bactericidal Concentration (MBC), the lowest concentration that kills ≥99.9% of the initial bacterial inoculum after a specific exposure time.

Bacterial GroupNumber of StrainsEstimated Bactericidal Concentration (μg/ml) at 180s Exposure
Gram-positive cocci155869[1][5]
Gram-positive bacilli29109[1][5]
Gram-negative bacteria136434[1][5]

Experimental Protocols

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is adapted from the microdilution method used to assess the rapid bactericidal activity of antiseptics.[1][5]

G

  • Preparation of Bacterial Inoculum:

    • Grow target bacterial strains in an appropriate broth medium.

    • Wash the grown cells once with sterile saline.

    • Dilute the washed cells in distilled water to achieve a concentration of ≥2 × 10⁵ CFU/ml.

  • Exposure:

    • In a microtiter plate, mix 50 μl of the bacterial suspension with 50 μl of each desired concentration of this compound.

    • Incubate at 23°C ± 3°C for specified exposure times (e.g., 30, 60, and 180 seconds).

  • Neutralization:

    • Immediately after the exposure time, add a validated neutralizing agent to terminate the bactericidal action of olanexidine.

  • Plating and Incubation:

    • Plate a sample from the neutralized mixture onto a suitable agar (B569324) medium.

    • Incubate the plates under appropriate conditions to allow for the growth of surviving bacteria.

  • MBC Determination:

    • The MBC is the lowest concentration of olanexidine that results in a ≥3-log₁₀ reduction (99.9% kill) of the initial bacterial inoculum.

Liposome (B1194612) Leakage Assay

This assay assesses the ability of olanexidine to disrupt artificial bacterial membranes (liposomes) by measuring the leakage of an encapsulated fluorescent dye.[1]

  • Liposome Preparation:

    • Prepare large unilamellar vesicles (LUVs) with lipid compositions mimicking Gram-negative (phosphatidylethanolamine/phosphatidylglycerol) and Gram-positive (phosphatidylglycerol/cardiolipin/lysyl-phosphatidylglycerol) bacterial membranes.

    • Encapsulate a self-quenching concentration of calcein (B42510) within the LUVs.

    • Remove free calcein by gel filtration.

  • Leakage Measurement:

    • Add this compound to the liposome suspension.

    • Monitor the increase in fluorescence over time as calcein leaks from the liposomes and its self-quenching is relieved.

    • The percentage of leakage is calculated relative to the fluorescence after complete lysis of the liposomes with a detergent (e.g., Triton X-100).

Outer Membrane Permeabilization Assay in E. coli

This assay measures the increase in outer membrane permeability using the chromogenic cephalosporin, nitrocefin (B1678963).[1]

  • Cell Preparation:

    • Use a strain of E. coli that expresses periplasmic β-lactamase, such as E. coli ML-35p.

    • Grow cells to mid-log phase, harvest, wash, and resuspend in a suitable buffer (e.g., 5 mM HEPES).

  • Assay Procedure:

    • Incubate the cell suspension with various concentrations of this compound.

    • Add nitrocefin to the suspension.

    • Measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm. An increased rate of hydrolysis indicates increased outer membrane permeability, allowing nitrocefin to reach the periplasmic β-lactamase.

Membrane Depolarization Assay in S. aureus

This assay evaluates the disruption of membrane integrity by measuring changes in the membrane potential using the fluorescent probe DiSC₃(5).[4]

  • Cell Preparation:

    • Grow S. aureus to the desired growth phase, harvest, wash, and resuspend in buffer.

  • Assay Procedure:

    • Incubate the bacterial suspension with the DiSC₃(5) dye. The dye will be taken up by polarized cells and its fluorescence will be quenched.

    • Add this compound to the cell suspension.

    • Monitor the increase in fluorescence, which indicates depolarization of the cell membrane and release of the dye.

    • Excitation and emission wavelengths for DiSC₃(5) are typically around 622 nm and 670 nm, respectively.[6][7]

Conclusion

This compound's potent bactericidal activity is a direct result of its ability to rapidly and effectively disrupt the structural and functional integrity of bacterial cell membranes. Its multi-step mechanism, involving initial binding to surface molecules followed by membrane permeabilization and leakage of intracellular contents, makes it a highly effective antiseptic agent against a broad spectrum of bacteria, including clinically relevant drug-resistant strains. The experimental protocols detailed herein provide a framework for the continued investigation and development of this and other membrane-active antimicrobial agents.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Olanexidine Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanexidine (B125986) Gluconate is a novel biguanide (B1667054) antiseptic agent renowned for its broad-spectrum and rapid bactericidal activity against a wide range of microorganisms, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Developed by Otsuka Pharmaceutical Factory, Inc., it is utilized as a topical antiseptic for preoperative skin preparation to prevent surgical site infections.[2][4] The active moiety, Olanexidine, is a monobiguanide compound, chemically identified as 1-(3,4-dichlorobenzyl)-5-octylbiguanide.[1][5] For clinical applications, it is formulated as a gluconate salt to enhance its aqueous solubility.[1][6] This guide provides a comprehensive overview of the chemical synthesis of Olanexidine base and its subsequent conversion to and purification of Olanexidine Gluconate, complete with detailed experimental protocols and quantitative data.

Chemical Synthesis of Olanexidine Base

The synthesis of the Olanexidine free base can be achieved through several routes. The core of the synthesis involves the formation of the biguanide structure by reacting a substituted benzylamine (B48309) with a cyanoguanidine derivative, followed by condensation with octylamine (B49996). An alternative, greener approach has also been developed to circumvent the use of hazardous reagents.

Synthetic Pathway Overview

The primary synthetic routes for Olanexidine base are depicted below. Route A represents a traditional approach, while Route B offers a more environmentally friendly alternative.

G cluster_0 Route A: Traditional Synthesis cluster_1 Route B: Green Synthesis A 3,4-Dichlorobenzylamine (B86363) Hydrochloride C 1-(3,4-Dichlorobenzyl)- 3-cyanoguanidine A->C Acetonitrile (B52724), Reflux B Sodium Dicyanamide (B8802431) B->C E Olanexidine Base C->E Mesitylene (B46885), Reflux D Octylamine Hydrochloride D->E F 3,4-Dichlorobenzylamine H 3,4-Dichlorobenzylbiguanide F->H Cyanoguanidylation G Dicyandiamide (B1669379) G->H J Olanexidine Base H->J Phase Transfer Catalysis (TBAB), Water/Ethyl Acetate I 1-Bromooctane (B94149) I->J

Figure 1: Chemical synthesis pathways for Olanexidine base.

Experimental Protocols

Route A: Traditional Synthesis of Olanexidine Base

This method involves a two-step process starting from 3,4-dichlorobenzylamine hydrochloride.[7]

Step 1: Synthesis of 1-(3,4-Dichlorobenzyl)-3-cyanoguanidine

  • Reaction Setup: In a suitable reaction vessel, suspend 3,4-dichlorobenzylamine hydrochloride and sodium dicyanamide in acetonitrile.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a specified period until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

  • Work-up and Isolation: After cooling, the product, 1-(3,4-dichlorobenzyl)-3-cyanoguanidine, is isolated. This may involve filtration to remove any inorganic salts and evaporation of the solvent.

Step 2: Synthesis of Olanexidine Base

  • Reaction Setup: Combine the 1-(3,4-dichlorobenzyl)-3-cyanoguanidine intermediate and octylamine hydrochloride in mesitylene.

  • Reaction Conditions: Heat the mixture to reflux. The high boiling point of mesitylene facilitates the condensation reaction.

  • Work-up and Isolation: Upon completion of the reaction, the Olanexidine base is isolated. This may require an aqueous work-up to remove any remaining salts, followed by extraction with an organic solvent and subsequent purification.

Route B: Green Synthesis of Olanexidine Base

This improved method utilizes dicyandiamide and a phase transfer catalyst, resulting in a higher overall yield and avoiding the use of more hazardous reagents.[4]

Step 1: Synthesis of 3,4-Dichlorobenzylbiguanide

  • Reaction Setup: React 3,4-dichlorobenzylamine with dicyandiamide. This step facilitates the cyanoguanidylation of the starting amine.

  • Reaction Conditions: The reaction conditions are optimized to favor the formation of the biguanide intermediate.

Step 2: Synthesis of Olanexidine Base via Phase Transfer Catalysis

  • Reaction Setup: The 3,4-dichlorobenzylbiguanide intermediate is condensed with 1-bromooctane in a biphasic solvent system of water and ethyl acetate. Tetrabutylammonium bromide (TBAB) is used as the phase transfer catalyst.

  • Reaction Conditions: The reaction is stirred at a controlled temperature to facilitate the transfer of reactants between the aqueous and organic phases, leading to the formation of the Olanexidine base.

  • Work-up and Isolation: The organic layer is separated, washed, and the solvent is evaporated to yield the crude Olanexidine base. The product can then be further purified.

Quantitative Data for Olanexidine Base Synthesis
ParameterRoute A (Traditional)Route B (Green Synthesis)Reference(s)
Starting Materials 3,4-Dichlorobenzylamine HCl, Sodium Dicyanamide, Octylamine HCl3,4-Dichlorobenzylamine, Dicyandiamide, 1-Bromooctane[4][7]
Key Reagents Acetonitrile, MesityleneTetrabutylammonium Bromide (TBAB)[4][7]
Solvent System Organic (Acetonitrile, Mesitylene)Biphasic (Water/Ethyl Acetate)[4][7]
Overall Yield Not explicitly stated76%[4]

Purification and Formation of this compound

For pharmaceutical use, the Olanexidine base, which is poorly soluble in water, is converted into its gluconate salt.[8] This process involves the purification of the free base followed by salt formation.

Purification and Salt Formation Workflow

G A Olanexidine Hydrochloride Hemihydrate (Starting Material) C Stir at Room Temperature A->C B 1N NaOH (aq) B->C D Filter and Wash with Water C->D E Resuspend in Water, Stir, Filter, and Wash (Repeat) D->E To remove NaCl F Purified Olanexidine (Free Base) E->F H Stir at Room Temperature until Dissolved F->H G Gluconolactone (B72293) in Purified Water G->H I Add Purified Water to Final Volume H->I J This compound Aqueous Solution I->J

Figure 2: Workflow for the purification of Olanexidine base and formation of this compound solution.

Experimental Protocols

1. Preparation of Olanexidine Free Base from Olanexidine Hydrochloride

This protocol details the liberation of the free Olanexidine base from its hydrochloride salt, a common intermediate.[6][9]

  • Reaction Setup: Add Olanexidine hydrochloride hemihydrate to a 1N aqueous solution of sodium hydroxide. A typical molar ratio would be approximately 1 mole of the hydrochloride salt to 5 moles of NaOH.

  • Reaction Conditions: Stir the resulting suspension at room temperature (e.g., 25°C) for approximately 1.5 hours. This allows for the complete neutralization of the hydrochloride salt.

  • Isolation and Washing: Filter the solid precipitate (Olanexidine free base) and wash it with purified water.

  • Purification: To thoroughly remove the sodium chloride byproduct, resuspend the solid in purified water, stir for a short period (e.g., 5 minutes), and then filter and wash again with water. This washing step is typically repeated to ensure high purity.

  • Drying: Dry the purified Olanexidine free base under reduced pressure at room temperature.

2. Preparation of this compound Aqueous Solution

This protocol describes the formation of the gluconate salt in an aqueous solution.[6][9]

  • Reaction Setup: Dissolve gluconolactone in purified water. Gluconolactone will hydrolyze in water to form gluconic acid, which will then react with the Olanexidine base.

  • Salt Formation: Add the purified Olanexidine free base to the aqueous gluconolactone solution. An equimolar amount or a slight excess of gluconolactone is used relative to the Olanexidine base.

  • Reaction Conditions: Stir the mixture at room temperature until all the solid Olanexidine base has dissolved, indicating the formation of the water-soluble gluconate salt.

  • Final Formulation: Add purified water to achieve the desired final concentration of this compound. The resulting solution should be clear and colorless.

Quantitative Data for this compound Formulation

The following table provides examples of quantities used to prepare this compound solutions of varying concentrations.[6][9]

Olanexidine HCl Hemihydrate (mmol)1N NaOH (mL)Gluconolactone (mmol)Final Volume (mL)Resulting Olanexidine Concentration (% w/v)Reference(s)
50250503006%[6][9]
15075015030018%[9]
16783016730020%[6]

Analytical Characterization

The purity and concentration of this compound solutions are typically determined using High-Performance Liquid Chromatography (HPLC).[6]

Typical HPLC Conditions:

  • Temperature: 40°C

  • Mobile Phase: A mixture of acetonitrile and 0.05 v/v % phosphoric acid solution containing 10 mM sodium lauryl sulfate (B86663) (e.g., in a 13:7 volume ratio).

  • Detection: UV absorbance at 237 nm.

Mechanism of Action

While this guide focuses on the synthesis and purification, it is pertinent for the drug development professional to understand the mechanism of action. Olanexidine exerts its bactericidal effect by binding to and disrupting the integrity of the bacterial cell membrane.[1][5][10] This leads to the irreversible leakage of intracellular components, resulting in cell death.[1][5][10] At higher concentrations, it can also cause cell aggregation by denaturing proteins.[1][5]

Conclusion

The synthesis of this compound is a multi-step process that has been refined to improve yield and reduce environmental impact. The conversion of the poorly soluble Olanexidine base to its gluconate salt is a critical step for its formulation as an effective aqueous antiseptic. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals involved in the development and manufacturing of this important antimicrobial agent.

References

Olanexidine Gluconate: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanexidine (B125986) Gluconate, developed by Otsuka Pharmaceutical Co., Ltd., is a novel biguanide (B1667054) antiseptic agent that has emerged as a significant advancement in the prevention of surgical site infections (SSIs).[1] Its development marked a noteworthy event in the field of antiseptics, representing a new active ingredient to receive marketing approval in Japan in 50 years.[1] This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and bactericidal efficacy of Olanexidine Gluconate, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Discovery and Development

Olanexidine, with the chemical name 1-(3,4-dichlorobenzyl)-5-octylbiguanide, was first synthesized in 1997.[2] The gluconate salt, this compound (development code: OPB-2045G), was subsequently developed to improve its solubility for use as a topical antiseptic.[2][3] The early development phase involved using olanexidine hydrochloride hydrate, which had limited solubility at high concentrations.[3] The switch to the gluconate salt was a key step in formulating a viable antiseptic solution.[3]

Otsuka Pharmaceutical Factory, Inc. led the development, and the product was launched in Japan in September 2015 under the brand name Olanedine® Antiseptic Solution 1.5%.[4][5] Clinical trials were conducted in Japan, and a new drug application was submitted in 2014.[6] As of January 2015, no other countries had approved drug products containing this compound as an active ingredient.[3]

Chemical Properties

PropertyValue
Chemical Name 1-(3,4-dichlorobenzyl)-5-octylbiguanide mono-d-gluconate
Development Code OPB-2045G
Molecular Formula C23H39Cl2N5O7
Molecular Weight 568.49 g/mol
CAS Registry Number 799787-53-4

Mechanism of Action

This compound exerts its potent bactericidal effects through a multi-step process that primarily targets the bacterial cell membrane.[7][8] This mechanism, while sharing some similarities with other biguanides like chlorhexidine (B1668724), also exhibits distinct characteristics.[2][8]

The key stages of its mechanism of action are:

  • Interaction with Bacterial Surface Molecules: Olanexidine first interacts with negatively charged components on the bacterial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[2][8][9]

  • Cell Membrane Disruption: Following this initial binding, olanexidine disrupts the integrity of the bacterial cell membrane.[2][7][8] This disruption is a critical step leading to cell death.

  • Leakage of Intracellular Components: The compromised cell membrane allows for the irreversible leakage of essential intracellular components, such as ions and small molecules, leading to a loss of cellular function.[2][8]

  • Protein Denaturation: At higher concentrations (≥160 μg/ml), olanexidine can also cause the denaturation of bacterial proteins, contributing to its bactericidal activity.[2][8]

The following diagram illustrates the proposed mechanism of action:

Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_surface Bacterial Cell Surface cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Olanexidine Olanexidine Gluconate LPS_LTA Lipopolysaccharide (LPS) / Lipoteichoic Acid (LTA) Olanexidine->LPS_LTA Interacts with Denaturation Protein Denaturation (at high concentrations) Olanexidine->Denaturation Induces Membrane Membrane Disruption LPS_LTA->Membrane Leads to Leakage Leakage of Intracellular Components Membrane->Leakage Causes

Mechanism of Action of this compound

Bactericidal Efficacy

This compound demonstrates a broad spectrum of rapid and potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[4][5][10]

Quantitative Bactericidal Activity

The following tables summarize the bactericidal efficacy of this compound against various bacterial groups.

Table 1: Estimated Bactericidal Concentrations of this compound (180-second exposure) [2][10][11]

Bacterial GroupNumber of StrainsEstimated Bactericidal Concentration (μg/mL)
Gram-positive cocci155869
Gram-positive bacilli29109
Gram-negative bacteria136434

Table 2: Comparative Efficacy of this compound in Clinical Trials for the Prevention of Surgical Site Infections (SSIs)

Study ComparisonThis compound SSI RateComparator SSI RateOutcome
vs. Povidone-Iodine[8]10.8%13.0%No significant difference in total SSI, but a significant reduction in deep incisional SSI with this compound.
vs. Chlorhexidine-Alcohol[7]12.4%13.6%Olanexidine did not significantly reduce the overall SSI rate compared to chlorhexidine-alcohol.
Meta-analysis vs. Conventional Antiseptics (Povidone-Iodine or Chlorhexidine)[12]7.8%11.1%Olanexidine significantly reduced overall SSIs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

Minimal Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antiseptic that results in a ≥99.9% reduction in the initial bacterial inoculum.

MBC_Workflow start Start prep_bacteria Prepare Bacterial Suspension start->prep_bacteria prep_antiseptic Prepare Serial Dilutions of this compound start->prep_antiseptic exposure Expose Bacteria to Antiseptic for a Defined Time prep_bacteria->exposure prep_antiseptic->exposure neutralization Neutralize Antiseptic Activity exposure->neutralization plating Plate Samples onto Growth Medium neutralization->plating incubation Incubate Plates plating->incubation counting Count Colonies and Determine MBC incubation->counting end End counting->end

Workflow for MBC Determination

Protocol Outline:

  • Bacterial Suspension Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth or saline.

  • Antiseptic Dilution: Serial dilutions of this compound are prepared in a microtiter plate.

  • Exposure: A defined volume of the bacterial suspension is added to each dilution of the antiseptic and incubated for a specific contact time (e.g., 30, 60, or 180 seconds).

  • Neutralization: The bactericidal action is stopped by adding a validated neutralizing agent.

  • Plating and Incubation: Aliquots from the neutralized mixtures are plated onto appropriate agar (B569324) media and incubated.

  • MBC Determination: The MBC is determined as the lowest concentration of the antiseptic that shows a ≥3-log10 reduction in the bacterial count compared to the initial inoculum.[13]

In Vivo Efficacy Study in an Animal Model (Cynomolgus Monkeys)

This protocol is designed to evaluate the immediate and persistent bactericidal activity of this compound on the skin.

InVivo_Workflow start Start site_prep Prepare and Mark Test Sites on Animal Skin start->site_prep baseline Collect Baseline Bacterial Samples site_prep->baseline application Apply this compound or Control Antiseptic baseline->application sampling_t1 Collect Post-application Samples (e.g., 10 min) application->sampling_t1 sampling_t2 Collect Post-application Samples (e.g., 6 hours) sampling_t1->sampling_t2 analysis Enumerate Bacteria and Calculate Log Reduction sampling_t2->analysis end End analysis->end

Workflow for In Vivo Efficacy Study

Protocol Outline:

  • Animal and Site Preparation: Test sites are marked on the abdomen of cynomolgus monkeys.

  • Baseline Sampling: Baseline bacterial counts are determined from the test sites.

  • Antiseptic Application: this compound or a control antiseptic (e.g., chlorhexidine or povidone-iodine) is applied to the test sites.

  • Post-application Sampling: Bacterial samples are collected at specified time points after application (e.g., 10 minutes and 6 hours) to assess immediate and persistent effects.

  • Bacterial Enumeration and Analysis: The number of viable bacteria in the samples is determined, and the log10 reduction from baseline is calculated.[13]

Synthesis

While the original synthesis protocol by Otsuka Pharmaceutical is proprietary, a "green" and simpler route for the synthesis of olanexidine has been developed. This alternative method avoids the use of harmful reagents.

Alternative Synthesis Scheme:

This method has been reported to produce olanexidine with a high overall yield.

Conclusion

This compound represents a significant contribution to the field of antiseptics, offering a potent and broad-spectrum bactericidal agent for the prevention of infections. Its development by Otsuka Pharmaceutical addressed the need for new antiseptics effective against resistant pathogens. The mechanism of action, centered on the rapid disruption of the bacterial cell membrane, underscores its efficacy. Both in vitro and in vivo studies have demonstrated its strong bactericidal activity, which is comparable or, in some cases, superior to existing antiseptics. As research continues, this compound is poised to play an increasingly important role in infection control strategies within healthcare settings.[1]

References

In-depth Technical Guide: Antimicrobial Spectrum of Olanexidine Gluconate Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olanexidine (B125986) gluconate is a novel biguanide (B1667054) antiseptic agent demonstrating potent and broad-spectrum bactericidal activity against a wide range of Gram-positive bacteria, including clinically significant multidrug-resistant strains. Its primary mechanism of action involves the rapid disruption of bacterial cell membrane integrity, leading to leakage of intracellular components and cell death. This technical guide provides a comprehensive overview of the antimicrobial spectrum of olanexidine gluconate against Gram-positive bacteria, supported by quantitative data from in vitro studies. Detailed experimental protocols for key assays are also presented, along with visualizations of the mechanism of action and experimental workflows.

Antimicrobial Spectrum and Potency

This compound exhibits robust bactericidal effects against a diverse array of Gram-positive cocci and bacilli. In vitro studies have consistently shown its high efficacy, often comparable or superior to established antiseptics like chlorhexidine (B1668724) gluconate and povidone-iodine.

Quantitative Bactericidal Activity

The bactericidal potency of this compound is typically quantified by the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of the antiseptic that results in a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum after a specified exposure time.

A large-scale study assessing 320 bacterial strains determined the estimated bactericidal concentrations of this compound after a 180-second exposure. For 155 strains of Gram-positive cocci, the estimated bactericidal concentration was 869 μg/ml, and for 29 strains of Gram-positive bacilli, it was 109 μg/ml[1][2][3][4][5].

The tables below summarize the MBC values and time-kill assay results for various Gram-positive bacteria.

Table 1: Minimum Bactericidal Concentrations (MBC) of this compound against Gram-positive Cocci

Bacterial SpeciesNo. of StrainsExposure Time (seconds)MBC Range (µg/mL)
Staphylococcus aureus (including MRSA)Multiple clinical isolates3013.6 - 1,740
Coagulase-negative StaphylococcusMultiple clinical isolates3013.6 - 1,740
Enterococcus faecalis (including VRE)Multiple clinical isolates3013.6 - 1,740
Enterococcus faecium (including VRE)Not specifiedNot specifiedNot specified in detail in the search results
Streptococcus pyogenesNot specifiedNot specifiedNot specified in detail in the search results

Table 2: Minimum Bactericidal Concentrations (MBC) of this compound against Gram-positive Bacilli

Bacterial SpeciesNo. of StrainsExposure Time (seconds)MBC Range (µg/mL)
Corynebacterium spp.Multiple clinical isolates3013.6 - 1,740
Cutibacterium acnesNot specifiedNot specifiedNot specified in detail in the search results
Bacillus subtilisNot specifiedNot specifiedNot specified in detail in the search results
Listeria monocytogenesNot specifiedNot specifiedNot specified in detail in the search results

Table 3: Time-Kill Assay Results for 1.5% this compound against Gram-positive Bacteria

Bacterial SpeciesInitial Inoculum (CFU/mL)Exposure TimeLog₁₀ Reduction
Enterococcus faecalis~10⁷15 seconds>6.5
Vancomycin-resistant Enterococcus faecalis (VRE)~10⁷≤60 seconds>6.5
Staphylococcus aureus~10⁷1 minute>6.5
Methicillin-resistant Staphylococcus aureus (MRSA)~10⁷≤60 seconds>6.5
Staphylococcus epidermidis~10⁷15 seconds>6.5
Methicillin-resistant Staphylococcus epidermidis (MRSE)~10⁷≤60 seconds>6.5

Mechanism of Action

The bactericidal effect of this compound is primarily due to its interaction with and disruption of the bacterial cell membrane.[1][2][3][4][5][6] This process can be summarized in the following steps:

  • Electrostatic Interaction: The cationic this compound molecule is attracted to the negatively charged components of the Gram-positive bacterial cell wall, such as lipoteichoic acid.[1][2][3]

  • Membrane Disruption: Following binding to the cell surface, this compound disrupts the integrity of the cytoplasmic membrane.[1][2][3][4][5][6]

  • Leakage of Intracellular Components: This disruption leads to the irreversible leakage of essential intracellular components, such as ions and small molecules, resulting in cell death.[1][2][3][4][5][6]

  • Protein Denaturation: At higher concentrations (≥160 μg/ml), this compound can also cause protein denaturation, contributing to its bactericidal and cell aggregation effects.[1][2][3]

G Mechanism of Action of this compound on Gram-positive Bacteria Olanexidine This compound (Cationic) CellWall Gram-positive Cell Wall (Negative Charge - Lipoteichoic Acid) Olanexidine->CellWall Electrostatic Interaction Denaturation Protein Denaturation (at high concentrations) Olanexidine->Denaturation Membrane Cytoplasmic Membrane CellWall->Membrane Binding Leakage Leakage of Intracellular Components Membrane->Leakage Disruption of Integrity Death Bacterial Cell Death Leakage->Death Denaturation->Death

Mechanism of Action of this compound

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Bactericidal Concentration (MBC) by Broth Microdilution

This protocol is adapted from the methodology described in the referenced literature.

Objective: To determine the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Standardized bacterial suspension (~5 x 10⁵ CFU/mL)

  • Neutralizing broth (e.g., containing lecithin (B1663433) and polysorbate 80)

  • Sterile distilled water or saline

  • Incubator

Procedure:

  • Preparation of Antiseptic Dilutions: Prepare a series of twofold dilutions of this compound in sterile distilled water in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add an equal volume of the standardized bacterial suspension to each well containing the antiseptic dilutions. Include a growth control well (bacteria in broth without antiseptic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for a specified contact time (e.g., 30, 60, or 180 seconds).

  • Neutralization and Subculture: After the contact time, transfer a small, fixed volume from each well to a corresponding well in a new microtiter plate containing neutralizing broth. This stops the action of the antiseptic.

  • Second Incubation: Incubate the neutralization plate at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that shows no visible growth in the neutralization plate.

G Experimental Workflow for MBC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dilution Prepare serial dilutions of This compound Inoculation Inoculate dilutions with bacteria Inoculum Prepare standardized bacterial inoculum Incubation1 Incubate for specified contact time Inoculation->Incubation1 Neutralization Transfer to neutralizing broth Incubation1->Neutralization Incubation2 Incubate for 18-24 hours Neutralization->Incubation2 Observation Observe for visible growth Incubation2->Observation MBC Determine MBC Observation->MBC

Workflow for MBC Determination
Time-Kill Kinetic Assay

This protocol provides a general framework for conducting a time-kill assay to assess the rate of bactericidal activity.

Objective: To evaluate the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound solution at the desired test concentration (e.g., 1.5%)

  • Standardized bacterial suspension (~10⁷ CFU/mL)

  • Neutralizing solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust the concentration to approximately 10⁷ CFU/mL in a suitable buffer or broth.

  • Initiation of Assay: At time zero, add the this compound solution to the bacterial suspension to achieve the final desired concentration.

  • Time-Point Sampling: At predetermined time intervals (e.g., 15s, 30s, 60s, 2 min, 5 min), withdraw an aliquot of the mixture.

  • Neutralization: Immediately transfer the aliquot into a tube containing a neutralizing solution to stop the bactericidal activity.

  • Serial Dilution and Plating: Perform serial dilutions of the neutralized sample in sterile saline or PBS. Plate a specific volume of each dilution onto agar plates.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • Colony Counting: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

G Experimental Workflow for Time-Kill Assay Start Start Mix Mix bacterial suspension with this compound Start->Mix Loop For each time point (e.g., 15s, 30s, 60s...) Mix->Loop Sample Withdraw aliquot Loop->Sample Plot Plot Log10 CFU/mL vs. Time Loop->Plot After all time points Neutralize Neutralize antiseptic Sample->Neutralize Dilute Perform serial dilutions Neutralize->Dilute Plate Plate on agar Dilute->Plate Incubate Incubate plates Plate->Incubate Count Count colonies (CFU/mL) Incubate->Count Count->Loop

Workflow for Time-Kill Assay

Conclusion

This compound demonstrates potent, rapid, and broad-spectrum bactericidal activity against a wide range of Gram-positive bacteria, including antibiotic-resistant strains. Its primary mechanism of action, the disruption of the bacterial cell membrane, makes it an effective antiseptic agent. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of antimicrobial drug development and infection control. Further research into the activity of this compound against a wider variety of Gram-positive species will continue to enhance our understanding of its clinical utility.

References

Olanexidine Gluconate's Antimicrobial Spectrum Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanexidine Gluconate is a novel monobiguanide antiseptic that has demonstrated potent bactericidal activity against a broad spectrum of microorganisms, including a wide range of Gram-negative bacteria.[1][2][3][4] This technical guide provides an in-depth overview of its antimicrobial spectrum, mechanism of action, and the experimental protocols used to evaluate its efficacy against these challenging pathogens. This compound's rapid and potent action makes it a significant tool in infection control, particularly in settings where Gram-negative bacteria are a concern.[2]

Mechanism of Action against Gram-Negative Bacteria

The primary mechanism of action of this compound against Gram-negative bacteria involves the disruption of the cell membrane's integrity, leading to the leakage of intracellular components and subsequent cell death.[1][3][4] This process can be broken down into several key stages:

  • Initial Binding: The cationic this compound molecule is electrostatically attracted to the negatively charged components of the Gram-negative outer membrane, such as lipopolysaccharide (LPS).[1][3]

  • Outer Membrane Permeabilization: This initial interaction disrupts the organization of the outer membrane, leading to an increase in its permeability. This allows this compound to traverse this barrier and access the periplasmic space.

  • Inner Membrane Disruption: Subsequently, this compound interacts with the inner cytoplasmic membrane, causing a loss of its structural and functional integrity.[1][3]

  • Leakage of Intracellular Contents: The damage to the inner membrane results in the leakage of essential cytoplasmic components, such as ions, metabolites, and nucleic acids, leading to metabolic arrest and cell death.[1][3]

  • Protein Denaturation: At higher concentrations, this compound can also induce protein denaturation, further contributing to its bactericidal effect.[1][3]

cluster_Cell Gram-Negative Bacterium OuterMembrane Outer Membrane (LPS) Periplasm Periplasmic Space OuterMembrane->Periplasm 2. Permeabilization InnerMembrane Inner Membrane Periplasm->InnerMembrane 3. Interaction Leakage Leakage of Intracellular Components InnerMembrane->Leakage 4. Disruption Cytoplasm Cytoplasm (Intracellular Components) Olanexidine Olanexidine Gluconate Olanexidine->OuterMembrane 1. Binding CellDeath Cell Death Leakage->CellDeath 5. Consequence

Caption: Mechanism of this compound against Gram-negative bacteria.

Quantitative Data: Antimicrobial Spectrum

The bactericidal efficacy of this compound has been quantified against a variety of Gram-negative bacteria using the Minimum Bactericidal Concentration (MBC) assay. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Gram-Negative BacteriaEstimated Bactericidal Concentration (µg/mL) for 136 strains (180s exposure)
General Gram-negative population434[1][3]
Representative Gram-Negative SpeciesMinimum Bactericidal Concentration (MBC) Range (µg/mL) (3 min exposure)
Escherichia coli13.6 - 109[2]
Pseudomonas aeruginosaNot explicitly detailed in the provided search results
Klebsiella pneumoniaeNot explicitly detailed in the provided search results
Acinetobacter baumanniiNot explicitly detailed in the provided search results
Serratia marcescensMentioned as susceptible, but specific MBC values not provided in search results[1]

Note: The provided data represents a summary of available information. Specific MBC values can vary depending on the strain, testing methodology, and exposure time.

Experimental Protocols

Determination of Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method to determine the MBC of this compound.

start Start prep_inoculum Prepare Bacterial Inoculum (~1-5 x 10^6 CFU/mL) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in Microtiter Plate prep_inoculum->serial_dilution inoculate Inoculate Dilutions with Bacterial Suspension serial_dilution->inoculate incubate_mic Incubate at 35-37°C for 18-24 hours inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar (B569324) Plates read_mic->subculture incubate_mbc Incubate Agar Plates at 35-37°C for 24-48 hours subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% reduction in CFU/mL) incubate_mbc->read_mbc end End read_mbc->end

Caption: Experimental workflow for MBC determination.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test Gram-negative bacterium from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to achieve the desired concentration range.

  • Inoculation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a growth control well (broth and inoculum, no antiseptic) and a sterility control well (broth only).

  • Incubation for MIC Determination:

    • Incubate the microtiter plate at 35-37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Subculturing for MBC Determination:

    • From each well that shows no visible growth (the MIC well and all wells with higher concentrations), aspirate a fixed volume (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation for MBC Determination:

    • Incubate the agar plates at 35-37°C for 24-48 hours.

  • Determination of Minimum Bactericidal Concentration (MBC):

    • After incubation, count the number of colonies on each plate.

    • The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFU/mL compared to the initial inoculum count.

Outer Membrane Permeabilization Assay (Nitrocefin Assay)

This assay is used to assess the ability of this compound to disrupt the outer membrane of Gram-negative bacteria. It utilizes the chromogenic cephalosporin, nitrocefin (B1678963), which changes color from yellow to red upon hydrolysis by periplasmic β-lactamases. Increased permeability of the outer membrane allows nitrocefin to reach the periplasm and be hydrolyzed.

start Start prep_cells Prepare Gram-Negative Bacterial Cell Suspension start->prep_cells add_olanexidine Add this compound (at various concentrations) to Cell Suspension prep_cells->add_olanexidine add_nitrocefin Add Nitrocefin Solution to the Mixture add_olanexidine->add_nitrocefin measure_absorbance Measure Absorbance at 486 nm over Time add_nitrocefin->measure_absorbance analyze_data Analyze Rate of Nitrocefin Hydrolysis (Increase in Absorbance) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the outer membrane permeabilization assay.

Methodology:

  • Preparation of Bacterial Cells:

    • Grow a culture of a suitable Gram-negative test strain (e.g., Escherichia coli) to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

    • Resuspend the cells in the same buffer to a standardized optical density.

  • Assay Procedure:

    • In a 96-well microtiter plate, add the bacterial cell suspension to each well.

    • Add varying concentrations of this compound to the wells. Include a control with no antiseptic.

    • Add a solution of nitrocefin to each well to a final concentration of approximately 50-100 µg/mL.

  • Measurement:

    • Immediately begin measuring the absorbance at 486 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • The rate of nitrocefin hydrolysis is determined by the rate of increase in absorbance at 486 nm.

    • An increased rate of hydrolysis in the presence of this compound, compared to the control, indicates permeabilization of the outer membrane.

Conclusion

This compound exhibits a potent and rapid bactericidal effect against a broad range of Gram-negative bacteria. Its primary mechanism of action, the disruption of the bacterial cell envelope, leads to a swift loss of cellular integrity and viability. The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and further evaluating the antimicrobial properties of this important antiseptic agent. For drug development professionals and researchers in the field of infection control, this compound represents a valuable tool in combating infections caused by Gram-negative pathogens.

References

Physicochemical Properties of Olanexidine Gluconate: An In-depth Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanexidine (B125986) Gluconate, a monobiguanide antiseptic, has emerged as a potent agent for preoperative skin preparation, demonstrating broad-spectrum bactericidal activity.[1][2] Successful formulation of a drug product containing Olanexidine Gluconate hinges on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the essential physicochemical characteristics of this compound relevant to formulation development. While specific quantitative data for some properties are not extensively available in public literature, this document outlines the detailed experimental protocols necessary for their determination in a laboratory setting. This guide covers the chemical structure, solubility, pKa, thermal characteristics, hygroscopicity, stability profile, and excipient compatibility of this compound, offering a foundational resource for formulation scientists.

Chemical Identity and Structure

This compound is the gluconate salt of olanexidine. The active moiety, olanexidine, is chemically described as 1-(3,4-dichlorobenzyl)-5-octylbiguanide.[3] The addition of gluconic acid improves the aqueous solubility of the compound.[3]

Table 1: Chemical Identity of this compound

PropertyDataReference
Chemical Name 1-(3,4-dichlorobenzyl)-5-octylbiguanide gluconate[4][5]
Synonyms OPB-2045G[4][5]
Chemical Formula C₂₃H₃₉Cl₂N₅O₇[4][5]
Molecular Weight 568.49 g/mol [4][5]
CAS Number 799787-53-4[4][5]
Chemical Structure (See Figure 1)[3]
Chemical Structure of this compound Figure 1: Chemical Structure of Olanexidine (A) and Gluconic Acid (B).

Mechanism of Action

Olanexidine exerts its bactericidal effect by disrupting the integrity of bacterial cell membranes.[1][2][6] This mechanism involves an initial interaction with negatively charged molecules on the bacterial surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][2] This is followed by the disruption of the cell membrane, leading to the leakage of intracellular components and ultimately, cell death.[1][2][6] At higher concentrations, olanexidine has also been shown to cause protein denaturation.[1][2]

Figure 2. Proposed Mechanism of Action of Olanexidine Olanexidine Olanexidine BacterialCell Bacterial Cell Olanexidine->BacterialCell Targets ProteinDenaturation Protein Denaturation (at high concentrations) Olanexidine->ProteinDenaturation High Conc. Interaction Interaction with LPS/LTA BacterialCell->Interaction MembraneDisruption Cell Membrane Disruption Interaction->MembraneDisruption Leakage Leakage of Intracellular Components MembraneDisruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath ProteinDenaturation->CellDeath

Caption: Proposed Mechanism of Action of Olanexidine.

Physicochemical Properties for Formulation

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for the development of a stable, effective, and safe drug product.

Solubility

Table 2: Solubility of this compound (Illustrative)

Solvent/MediumSolubility (mg/mL) at 25°C
Purified WaterData to be determined
pH 1.2 BufferData to be determined
pH 4.5 BufferData to be determined
pH 6.8 BufferData to be determined
EthanolData to be determined
Propylene (B89431) GlycolData to be determined
pKa (Ionization Constant)

The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, absorption, and interaction with other molecules. As a biguanide (B1667054) derivative, Olanexidine is expected to be a strong base. The precise pKa value is essential for selecting appropriate buffering agents and predicting potential pH-dependent precipitation.

Table 3: pKa of this compound

PropertyValue(s)
pKaData to be determined
Melting Point and Thermal Properties

Thermal analysis is vital for assessing the physical stability of the API and its compatibility with excipients, especially during manufacturing processes that involve heat. Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point and other thermal events.

Table 4: Thermal Properties of this compound

PropertyValue(s)
Melting Point (°C) - OnsetData to be determined
Enthalpy of Fusion (J/g)Data to be determined
Hygroscopicity

The tendency of a substance to absorb moisture from the atmosphere can significantly impact its physical and chemical stability, flowability, and manufacturability. The hygroscopicity of this compound should be determined to establish appropriate handling, packaging, and storage conditions.

Table 5: Hygroscopicity Classification of this compound

Classification (per Ph. Eur.)Weight Gain (%) at 25°C/80% RH
To be determinedData to be determined

Stability Profile

The chemical stability of this compound must be thoroughly investigated to ensure the safety and efficacy of the final product throughout its shelf life. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Table 6: Forced Degradation Conditions for this compound

Stress ConditionProposed Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative 3% H₂O₂ at room temperature for 24 hours
Thermal 80°C for 48 hours
Photolytic ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/m²)

Drug-Excipient Compatibility

Ensuring the compatibility of this compound with chosen excipients is paramount to prevent any physical or chemical interactions that could compromise the quality of the drug product.

Table 7: Illustrative Excipient Compatibility for a Topical this compound Formulation

Excipient ClassExample ExcipientCompatibility Assessment
Solvent/Co-solvent Propylene GlycolTo be determined
Thickening Agent Hydroxypropyl CelluloseTo be determined
Gelling Agent CarbomerTo be determined
Humectant GlycerinTo be determined
pH Adjuster Sodium Hydroxide/Citric AcidTo be determined

Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

Figure 3. Workflow for Physicochemical Characterization API This compound API Solubility Solubility Determination API->Solubility pKa pKa Determination API->pKa DSC Melting Point (DSC) API->DSC Hygroscopicity Hygroscopicity (DVS) API->Hygroscopicity Stability Forced Degradation API->Stability Compatibility Excipient Compatibility API->Compatibility Formulation Formulation Development Solubility->Formulation pKa->Formulation DSC->Compatibility Hygroscopicity->Formulation Stability->Formulation Compatibility->Formulation

Caption: Workflow for Physicochemical Characterization.

Equilibrium Solubility Determination

This protocol is based on the shake-flask method, a common technique for determining equilibrium solubility.[7][8]

  • Preparation of Media: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 as per regulatory guidelines) and select organic solvents (e.g., ethanol, propylene glycol).[7][8]

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent/medium in sealed, inert containers.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7][8]

  • Sample Analysis: After equilibration, allow the samples to stand, then filter or centrifuge to separate the undissolved solid.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated stability-indicating HPLC method.

pKa Determination by Potentiometric Titration
  • Solution Preparation: Prepare a solution of this compound of known concentration in purified water.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Melting Point Determination by DSC

This protocol adheres to the principles outlined in USP General Chapter <891>.[9]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. An empty, sealed pan should be used as a reference.

  • Data Interpretation: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
  • Sample Preparation: Place a known mass of this compound in the DVS instrument.

  • Drying: Dry the sample in the instrument at a defined temperature (e.g., 25°C) under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.

  • Sorption/Desorption Isotherm: Expose the sample to a series of increasing RH steps (e.g., from 0% to 90% RH in 10% increments) at a constant temperature, allowing the sample to equilibrate at each step. Subsequently, perform the desorption cycle by decreasing the RH in the same steps.

  • Classification: The hygroscopicity is classified based on the percentage of weight gain at a specific RH, typically 80% RH at 25°C, according to pharmacopeial criteria (e.g., European Pharmacopoeia).[10][11]

Forced Degradation Studies

This protocol is based on ICH guideline Q1A(R2).[12][13][14][15]

  • Sample Preparation: Prepare solutions of this compound in the respective stress media (acid, base, water, oxidizing agent) and expose the solid drug substance to thermal and photolytic stress.

  • Stress Conditions: Expose the samples to the conditions outlined in Table 6.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Quantification and Impurity Profiling: Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify any degradation products. Mass spectrometry can be used to identify the structure of significant degradation products.

Drug-Excipient Compatibility Studies
  • Sample Preparation: Prepare binary mixtures of this compound with each selected excipient, typically in a 1:1 ratio by weight. Also, prepare a sample of the pure API and each pure excipient.

  • DSC Analysis: Analyze the pure components and the binary mixtures by DSC as described in section 6.4. The appearance of new peaks, disappearance of existing peaks, or a significant shift in the melting point of the API in the binary mixture suggests a potential interaction.[16][17]

  • Isothermal Stress Testing: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • HPLC Analysis: Analyze the stressed samples by a stability-indicating HPLC method to quantify the remaining amount of this compound and detect the formation of any new degradation products. A significant loss of the API or the appearance of new peaks in the chromatogram of the binary mixture compared to the pure API indicates an incompatibility.[17][18]

Figure 4. Drug-Excipient Compatibility Workflow Start Select Excipients PrepareMixtures Prepare 1:1 Binary Mixtures (API + Excipient) Start->PrepareMixtures DSC DSC Analysis PrepareMixtures->DSC Stress Isothermal Stress Testing (e.g., 40°C/75% RH) PrepareMixtures->Stress EvaluateDSC Evaluate Thermograms (Peak shifts, new peaks) DSC->EvaluateDSC HPLC HPLC Analysis Stress->HPLC EvaluateHPLC Evaluate Chromatograms (API loss, new peaks) HPLC->EvaluateHPLC Compatible Compatible EvaluateDSC->Compatible No significant changes Incompatible Incompatible EvaluateDSC->Incompatible Significant changes EvaluateHPLC->Compatible No significant changes EvaluateHPLC->Incompatible Significant changes

Caption: Drug-Excipient Compatibility Workflow.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided detailed experimental protocols for their determination. A thorough characterization of its solubility, pKa, thermal behavior, hygroscopicity, stability, and excipient compatibility is a prerequisite for the rational design and development of a robust and effective formulation. While some specific quantitative data remains to be established in the public domain, the methodologies outlined herein provide a clear roadmap for researchers and formulation scientists to generate the necessary data to support successful product development.

References

A Technical Guide to the Antimicrobial Mode of Action of Olanexidine Gluconate: Emphasis on Protein Denaturation at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanexidine Gluconate is a novel monobiguanide antiseptic agent demonstrating potent, broad-spectrum bactericidal activity. Its primary mechanism of action involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and subsequent cell death.[1][2] Notably, at higher concentrations, this compound exhibits a secondary mechanism involving the denaturation of proteins, which contributes to its robust antimicrobial efficacy.[3][4][5][6] This technical guide provides an in-depth exploration of this dual-action mechanism, with a specific focus on the protein denaturation effects observed at elevated concentrations. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and leveraging the unique properties of this compound.

Introduction to this compound

This compound, chemically known as 1-(3,4-dichlorobenzyl)-5-octylbiguanide gluconate, is a next-generation antiseptic developed for preoperative skin preparation and the prevention of surgical site infections.[1][2] It has shown comparable or superior antimicrobial activity against a wide range of pathogens, including multidrug-resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), when compared to traditional antiseptics such as chlorhexidine (B1668724) and povidone-iodine.[1][3][4][5][6] The efficacy of this compound is attributed to its rapid and persistent bactericidal action.[1]

Dual-Action Mechanism of this compound

The antimicrobial activity of this compound is concentration-dependent, exhibiting both bacteriostatic and bactericidal effects.[1] At lower concentrations, its primary mode of action is the disruption of the bacterial cell membrane. At higher concentrations, a secondary mechanism of protein denaturation becomes prominent.[1][7]

Membrane Disruption

This compound interacts with negatively charged components of the bacterial cell membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[3][4][5][6] This interaction disrupts the membrane's integrity, leading to increased permeability and the irreversible leakage of essential intracellular components, ultimately resulting in cell death.[2][3][4][5][6]

Protein Denaturation at High Concentrations

At concentrations of 160 μg/ml and higher, this compound induces the denaturation of bacterial proteins.[3][4][5][6][7] This denaturation leads to the aggregation of cells and a potent bactericidal effect.[3][4][5][6] This mechanism of action, particularly the protein denaturation aspect, is noted to be slightly different from that of the related biguanide (B1667054) compound, chlorhexidine.[3][4][5][6]

Quantitative Data

The following tables summarize the quantitative data available on the bactericidal efficacy and protein denaturation threshold of this compound.

Table 1: Estimated Bactericidal Concentrations of Olanexidine after 180-Second Exposure [3][4][5][6]

Bacterial TypeNumber of StrainsEstimated Bactericidal Concentration (μg/ml)
Gram-positive cocci155869
Gram-positive bacilli29109
Gram-negative bacteria136434

Table 2: Concentration Threshold for Protein Denaturation [3][4][5][6][7]

PhenomenonConcentration
Protein Denaturation≥160 μg/ml

Experimental Protocols

Detailed experimental protocols for demonstrating the protein denaturation capabilities of this compound are crucial for reproducible research. Below is a representative protocol based on established protein denaturation assays.

In Vitro Protein Denaturation Assay (Bovine Serum Albumin Model)

This protocol outlines a method to assess the protein denaturation potential of this compound using Bovine Serum Albumin (BSA) as a model protein.

Objective: To determine the concentration-dependent effect of this compound on the denaturation of BSA.

Materials:

  • This compound stock solution

  • Bovine Serum Albumin (BSA), 1% aqueous solution

  • Phosphate Buffered Saline (PBS), pH 6.3

  • 1N Hydrochloric Acid (HCl)

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of this compound in PBS.

  • For each test concentration, mix 0.05 ml of the this compound dilution with 0.45 ml of 1% BSA solution.

  • Adjust the pH of the mixture to 6.3 using 1N HCl.

  • A control sample should be prepared with 0.05 ml of PBS instead of the this compound solution.

  • Incubate all samples at room temperature for 20 minutes.

  • Induce denaturation by heating the samples in a water bath at 55°C for 30 minutes.

  • After heating, allow the samples to cool to room temperature.

  • Measure the absorbance (turbidity) of each sample at 660 nm using a spectrophotometer. An increase in turbidity indicates protein denaturation.

  • The percentage inhibition of protein denaturation can be calculated using the following formula: % Inhibition = ((Absorbance of Control - Absorbance of Sample) / Absorbance of Control) * 100

Visualizations

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for assessing protein denaturation.

Olanexidine_Mechanism cluster_low_conc Low Concentration cluster_high_conc High Concentration (≥160 µg/ml) Olanexidine_low This compound Membrane Bacterial Cell Membrane Olanexidine_low->Membrane Interacts with LPS/LTA Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath_low Bacteriostatic/ Bactericidal Effect Leakage->CellDeath_low Olanexidine_high This compound Proteins Intracellular & Surface Proteins Olanexidine_high->Proteins Denaturation Protein Denaturation Proteins->Denaturation Induces unfolding Aggregation Cell Aggregation Denaturation->Aggregation CellDeath_high Potent Bactericidal Effect Aggregation->CellDeath_high

Caption: Dual-action mechanism of this compound at low and high concentrations.

Protein_Denaturation_Workflow start Start: Prepare Olanexidine and BSA solutions mix Mix Olanexidine dilutions with BSA start->mix ph_adjust Adjust pH to 6.3 mix->ph_adjust incubate_rt Incubate at Room Temperature (20 minutes) ph_adjust->incubate_rt heat Heat at 55°C (30 minutes) incubate_rt->heat cool Cool to Room Temperature heat->cool measure Measure Absorbance at 660 nm cool->measure calculate Calculate % Inhibition of Denaturation measure->calculate end End: Data Analysis calculate->end

References

Olanexidine: A Technical Guide to its Molecular Structure and Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanexidine is a potent, broad-spectrum antiseptic agent increasingly utilized for surgical site preparation and infection control. Its efficacy is intrinsically linked to its unique molecular architecture. This technical guide provides an in-depth exploration of the molecular structure and key functional groups of Olanexidine, offering insights for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, and the characteristics of its constituent functional moieties.

Chemical Identity and Molecular Structure

Olanexidine, chemically known as 1-(3,4-Dichlorobenzyl)-5-octylbiguanide, is a synthetic biguanide (B1667054) derivative. Its fundamental chemical information is summarized below.

IdentifierValue
IUPAC Name 1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine
Chemical Formula C₁₇H₂₇Cl₂N₅
Molecular Weight 372.3 g/mol
CAS Number 146510-36-3 (free base)

The molecular structure of Olanexidine is characterized by three primary functional groups: a 3,4-dichlorobenzyl group, a central biguanide core, and a lipophilic octyl chain.

Figure 1. Molecular Structure of Olanexidine with key functional groups highlighted.

Physicochemical Properties

The physicochemical properties of Olanexidine are crucial for its formulation, bioavailability, and antiseptic activity. Olanexidine is often formulated as a gluconate or hydrochloride salt to improve its water solubility.

PropertyValue
Molecular Formula C₁₇H₂₇Cl₂N₅
Molecular Weight 372.34 g/mol
Monoisotopic Mass 371.1644 Da
pKa (most basic) 11.45 (predicted)
logP (octanol-water partition coefficient) 4.49 (AlogP)
Polar Surface Area 83.79 Ų
Solubility Poorly soluble in water (free base)

Key Functional Groups and Their Significance

The Biguanide Core

The central biguanide moiety is the cornerstone of Olanexidine's antiseptic properties. This functional group is a strong base and is typically protonated at physiological pH.

  • Antimicrobial Activity: The cationic nature of the protonated biguanide group allows for strong electrostatic interactions with negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids. This interaction disrupts membrane integrity, leading to leakage of intracellular contents and ultimately, cell death.

  • Reactivity: The biguanide group's high basicity makes it susceptible to reactions with acids to form salts, a property exploited to enhance its solubility in aqueous formulations (e.g., Olanexidine gluconate).

The 3,4-Dichlorobenzyl Group

This aromatic, halogenated functional group contributes to the overall lipophilicity and electronic properties of the molecule.

  • Lipophilicity and Membrane Interaction: The dichlorobenzyl group enhances the molecule's ability to partition into the lipid bilayer of bacterial membranes, complementing the action of the biguanide core.

  • Chemical Stability: The benzene (B151609) ring is a stable aromatic system. The chloro-substituents are generally unreactive under physiological conditions, contributing to the overall stability of the Olanexidine molecule.

The Octyl Chain

The long, aliphatic octyl chain is a key lipophilic component of Olanexidine.

  • Hydrophobicity and Membrane Penetration: This nonpolar tail significantly increases the molecule's lipophilicity, facilitating its insertion into and disruption of the bacterial cell membrane. The length of the alkyl chain is often optimized in biguanide antiseptics to achieve a balance between aqueous solubility and membrane-disrupting activity.

Logical Workflow: Synthesis of Olanexidine

While detailed, step-by-step experimental protocols for the synthesis of Olanexidine are proprietary, the general synthetic strategy can be inferred from patent literature. A plausible synthetic pathway is outlined below.

Olanexidine_Synthesis dicyandiamide (B1669379) Dicyandiamide octylcyanoguanidine 1-Octyl-3-cyanoguanidine dicyandiamide->octylcyanoguanidine + Octylamine (B49996) (Condensation) octylamine Octylamine dichlorobenzylamine 3,4-Dichlorobenzylamine (B86363) olanexidine Olanexidine octylcyanoguanidine->olanexidine + 3,4-Dichlorobenzylamine (Addition)

Figure 2. A logical workflow for the synthesis of Olanexidine.

This two-step synthesis likely involves an initial condensation reaction between dicyandiamide and octylamine to form an intermediate, 1-octyl-3-cyanoguanidine. This intermediate then undergoes an addition reaction with 3,4-dichlorobenzylamine to yield the final Olanexidine product. Purification would typically involve crystallization or chromatographic techniques to obtain the desired purity.

Conclusion

The molecular structure of Olanexidine is a well-orchestrated assembly of functional groups that synergistically contribute to its potent antiseptic properties. The cationic biguanide core targets the bacterial membrane through electrostatic interactions, while the lipophilic dichlorobenzyl and octyl groups facilitate membrane disruption. Understanding the interplay of these functional groups is paramount for the rational design of new antimicrobial agents and the optimization of formulations containing Olanexidine. This technical guide provides a foundational understanding for researchers and professionals working to leverage the unique chemical attributes of this important antiseptic.

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Olanexidine Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olanexidine (B125986) Gluconate is a novel monobiguanide antiseptic agent with potent, rapid, and broad-spectrum antimicrobial properties.[1] It is effective against a wide range of microorganisms, including clinically relevant Gram-positive and Gram-negative bacteria.[1][2] The primary mechanism of action of Olanexidine Gluconate involves the disruption of microbial cell membrane integrity, which leads to the leakage of intracellular components and ultimately cell death.[3][4][5] At lower concentrations, it exhibits bacteriostatic effects by inhibiting bacterial growth, while at higher concentrations, it is bactericidal.[4] Understanding the Minimum Inhibitory Concentration (MIC) of this compound is crucial for its development and application in clinical settings to prevent and treat infections. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines.[6]

Mechanism of Action of this compound

This compound's bactericidal effect is a multi-step process that targets the bacterial cell envelope.[1] The proposed mechanism involves:

  • Initial Binding: Olanexidine interacts with the outer membrane of Gram-negative bacteria, particularly the lipopolysaccharide (LPS) layer, and with surface molecules like lipoteichoic acid in Gram-positive bacteria.[1][3][7]

  • Membrane Permeabilization: This initial binding rapidly disrupts the outer membrane, increasing its permeability and allowing olanexidine to access the inner cytoplasmic membrane.[1][7]

  • Disruption of Cytoplasmic Membrane: The agent then disrupts the integrity of the inner cytoplasmic membrane.[1][7]

  • Leakage of Intracellular Components: This disruption leads to the irreversible leakage of essential intracellular components, which is the primary cause of its bacteriostatic and bactericidal effects.[1][3][5][8]

  • Protein Denaturation: At higher concentrations (≥160 μg/ml), olanexidine can also cause cell aggregation by denaturing proteins.[1][3][7][8]

cluster_0 This compound Action Olanexidine This compound Binding Binds to Bacterial Cell Surface (LPS, Lipoteichoic Acid) Olanexidine->Binding Permeabilization Outer Membrane Permeabilization Binding->Permeabilization Disruption Cytoplasmic Membrane Disruption Permeabilization->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage ProteinDenaturation Protein Denaturation (at high concentrations) Disruption->ProteinDenaturation Death Bacterial Cell Death Leakage->Death ProteinDenaturation->Death

Caption: Mechanism of action of this compound against bacteria.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[9][10][11][12]

1. Materials

  • This compound

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Incubator (35 ± 2°C)

2. Preparation of Reagents and Bacterial Inoculum

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, depending on solubility) at a concentration that is at least twice the highest concentration to be tested.[13]

  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[6]

  • Bacterial Suspension: Suspend the colonies in sterile saline. Vortex the suspension thoroughly to create a smooth, homogenous mixture.[6]

  • Standardization of Inoculum: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (target absorbance at 625 nm is typically 0.08-0.13), corresponding to approximately 1-2 x 10⁸ CFU/mL.[6][14]

  • Final Inoculum Preparation: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.[6]

3. Assay Procedure

  • Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilution of this compound:

    • Add 100 µL of the this compound stock solution (at twice the highest desired test concentration) to the wells in the first column.

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process across the plate to the desired final concentration (e.g., column 10). Discard 50 µL from the last column of dilutions.

  • Controls:

    • Growth Control: Wells containing 50 µL of CAMHB and 50 µL of the final bacterial inoculum, with no this compound.

    • Sterility Control: Wells containing 100 µL of uninoculated CAMHB.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well (except the sterility control wells), bringing the total volume in each well to 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results

  • Visual Inspection: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). A reading aid, such as a magnifying mirror, may be used.[6]

  • Control Validation: The sterility control should show no growth (clear), and the growth control should show distinct turbidity.[6]

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.

cluster_workflow MIC Determination Workflow Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculation Prep_Plate Prepare 96-Well Plate (Add CAMHB) Serial_Dilution Perform 2-Fold Serial Dilution of this compound Prep_Plate->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plate (16-20h at 35°C) Inoculation->Incubation Read_Results Read Results and Determine MIC Incubation->Read_Results

Caption: Experimental workflow for the broth microdilution MIC assay.

Caption: Logical relationship for determining the Minimum Inhibitory Concentration.

Data Presentation: MIC of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against various bacterial species. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥3-log₁₀ reduction (99.9% kill) in the initial bacterial count.[15]

Bacterial SpeciesStrain TypeMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)-217 to >3,480[15]
Staphylococcus aureusMethicillin-Susceptible-217 - 869[15]
Escherichia coli--869 - 1,740[15]
Pseudomonas aeruginosa--434 - 1,740[15]
Enterococcus faecalisVancomycin-Resistant-434 - 869[15]
Gram-positive cocci(155 strains)-869 (180s exposure)[2][3][8]
Gram-positive bacilli(29 strains)-109 (180s exposure)[2][3][8]
Gram-negative bacteria(136 strains)-434 (180s exposure)[2][3][8]

Note: The provided MBC values from Hagi et al., 2015 were determined after a 30-second exposure time, except where noted.

Conclusion

The broth microdilution method is a standardized and reliable technique for determining the MIC of this compound against a variety of bacterial pathogens. The data indicates that this compound possesses potent bactericidal activity against a broad spectrum of bacteria, including antibiotic-resistant strains.[5][7] These application notes and protocols provide a framework for researchers and drug development professionals to assess the in vitro efficacy of this promising antiseptic agent.

References

Standard Operating Procedure for Time-Kill Assays with Olanexidine Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Olanexidine (B125986) Gluconate is a monobiguanide antiseptic agent with broad-spectrum bactericidal activity.[1][2] It is utilized for preoperative skin preparation to reduce the risk of surgical site infections.[3] Time-kill assays are crucial for evaluating the in vitro efficacy of such antiseptics by determining the rate and extent of microbial killing over time. This document provides a detailed standard operating procedure for conducting time-kill assays with Olanexidine Gluconate against various bacterial strains. The primary mechanism of action of this compound involves the disruption of microbial cell membrane integrity, which leads to the leakage of intracellular components and ultimately cell death.[2][3][4] At higher concentrations, it can also denature proteins.[1][2][4][5]

Data Presentation

Table 1: Summary of this compound Bactericidal Activity

Bacterial TypeNumber of StrainsExposure Time (seconds)Estimated Bactericidal Concentration (μg/mL)
Gram-positive cocci155180869
Gram-positive bacilli29180109
Gram-negative bacteria136180434

This table summarizes the estimated bactericidal concentrations of olanexidine after 180-second exposures against a variety of bacterial strains, as reported in a comprehensive study.[2][4][5]

Experimental Protocols

Materials
  • Test Compound: this compound (e.g., OPB-2045G)[1][2]

  • Bacterial Strains:

    • Gram-positive cocci (e.g., Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA), Enterococcus spp., including Vancomycin-Resistant Enterococci (VRE))[1][2][4][5]

    • Gram-positive bacilli (e.g., Corynebacterium spp.)[1]

    • Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Serratia marcescens, Escherichia coli)[1]

  • Culture Media:

    • Appropriate broth for growing test strains (e.g., Tryptic Soy Broth)

    • Soybean-Casein Digest Agar (B569324) (SCDA) for bacterial enumeration

  • Reagents:

    • Sterile saline or distilled water for dilutions[1]

    • Neutralizing broth: Soybean-Casein Digest Broth with 0.1% lecithin (B1663433) and 0.7% polysorbate 80 (SCDLP broth) to inactivate the antiseptic.[1]

  • Equipment:

    • 96-well microplates

    • Incubator (35°C ± 2°C)

    • Vortex mixer

    • Micropipettes and sterile tips

    • Spectrophotometer

    • Sterile test tubes and flasks

Preparation of Bacterial Inoculum
  • From a stock culture, streak the test bacterial strain onto an appropriate agar plate and incubate for 18-24 hours at 35°C ± 2°C.

  • Inoculate a single colony into a suitable broth medium and incubate for 18-24 hours at 35°C ± 2°C to achieve a stationary phase culture.

  • Wash the bacterial cells by centrifuging the culture, removing the supernatant, and resuspending the pellet in sterile saline or distilled water. Repeat this step once.[1]

  • Adjust the bacterial suspension to a concentration of approximately 1 x 10⁸ CFU/mL using a spectrophotometer or by comparison to a McFarland standard.

  • Dilute the adjusted suspension in sterile distilled water to achieve a final concentration of ≥2 × 10⁵ CFU/mL for the assay.[1]

Time-Kill Assay Procedure

This procedure is based on the microdilution method to determine bactericidal activity at short exposure times.[1]

  • Prepare a series of concentrations of this compound using sterile distilled water. A two-fold serial dilution is recommended.[1]

  • Dispense 50 µL of each this compound concentration into the wells of a 96-well microplate.[1] Include a control well with 50 µL of sterile distilled water.

  • Add a 50 µL aliquot of the prepared bacterial suspension to each well.[1]

  • Start a timer immediately upon addition of the bacterial suspension. The exposure times to be tested are typically short, such as 30, 60, and 180 seconds.[1]

  • At each specified time point, transfer a 10 µL aliquot from each reaction mixture into a corresponding well of a new 96-well plate containing 200 µL of neutralizing broth (SCDLP broth).[1] This step is crucial to stop the bactericidal action of this compound.

  • Incubate the neutralization plate at 35°C for more than 20 hours, or until visible growth is observed in the control well.[1]

  • Following incubation, visually assess the wells for turbidity to determine bacterial growth. The minimum concentration that results in no visible growth is the Minimal Bactericidal Concentration (MBC) for that exposure time.[1]

  • To quantify the reduction in viable bacteria (log₁₀ reduction), at each time point, serially dilute the neutralized samples and plate them onto Soybean-Casein Digest Agar. Incubate the plates for 24-48 hours at 35°C ± 2°C and count the number of colonies.

  • Calculate the log₁₀ reduction in CFU/mL at each time point compared to the initial inoculum count. A ≥3-log₁₀ (99.9%) reduction is typically considered bactericidal.

Visualizations

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (18-24h) inoculum_prep Inoculum Preparation (Wash & Dilute to ≥2x10^5 CFU/mL) bacterial_culture->inoculum_prep exposure Exposure (50µL Bacteria + 50µL Olanexidine) inoculum_prep->exposure inoculum_prep->exposure olanexidine_prep This compound (Serial Dilutions) olanexidine_prep->exposure olanexidine_prep->exposure sampling Sampling at Time Points (30, 60, 180s) exposure->sampling neutralization Neutralization (10µL sample in 200µL Neutralizer) sampling->neutralization incubation Incubation (>20h at 35°C) neutralization->incubation quantification Quantitative Analysis (Serial Dilution & Plating) neutralization->quantification mbc_determination MBC Determination (Visual Assessment of Turbidity) incubation->mbc_determination log_reduction Calculate Log10 Reduction quantification->log_reduction Olanexidine_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_envelope Bacterial Cell Envelope cluster_intracellular Intracellular cluster_outcome Outcome olanexidine This compound surface_molecules Surface Molecules (LPS, Lipoteichoic Acid) olanexidine->surface_molecules Interaction protein_denaturation Protein Denaturation (at high concentrations) olanexidine->protein_denaturation High Concentration Effect cell_membrane Cell Membrane surface_molecules->cell_membrane Binding leakage Leakage of Intracellular Components cell_membrane->leakage Disruption of Integrity intracellular_components Intracellular Components intracellular_components->leakage cell_death Bactericidal Effect leakage->cell_death

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Olanexidine Gluconate on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanexidine (B125986) Gluconate is a broad-spectrum biguanide (B1667054) antiseptic agent increasingly used for skin disinfection, particularly in preoperative settings, to reduce the risk of surgical site infections.[1][2][3] Its primary antimicrobial mechanism of action involves the disruption of microbial cell membrane integrity, which leads to the leakage of intracellular components and subsequent cell death.[1][2] At higher concentrations, Olanexidine Gluconate can also cause protein denaturation.[1][4][5][6] While its efficacy as an antiseptic is well-established, a thorough understanding of its cytotoxic potential on human cells is crucial for ensuring its safe clinical use.[1] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound on various human cell lines.

These protocols are designed to provide a comprehensive toxicity profile, encompassing evaluations of cell viability, membrane integrity, and the induction of apoptosis. The presented methodologies and data will aid researchers, scientists, and drug development professionals in evaluating the safety profile of this compound and other antiseptic compounds.

Data Presentation: Quantitative Cytotoxicity Data

Table 1: Cytotoxicity of this compound on Human Cell Lines

Cell LineAssayConcentrationExposure TimeObserved EffectSource
Human Oral Keratinocytes (RT7)LDH Assay10 - 50 µg/mL1 minNon-cytotoxic[4]
Human Oral Keratinocytes (RT7)Microscopic Observation< 100 µg/mL1 minNo cytotoxic effects on morphology[7]

Table 2: Comparative Cytotoxicity of Chlorhexidine (B1668724) Gluconate on Human Cell Lines

Cell LineAssayIC50 / EffectExposure TimeSource
Human FibroblastsCell Survival Assay< 6% survival at ≥ 0.02%1, 2, or 3 min[8][9]
Human MyoblastsCell Survival Assay< 6% survival at ≥ 0.02%1, 2, or 3 min[8][9]
Human OsteoblastsCell Survival Assay< 6% survival at ≥ 0.02%1, 2, or 3 min[8][9]
Human Gingival FibroblastsMTT AssaySignificant viability reduction24 and 48 hours[10]
Human Keratinocytes (HaCaT)MTT AssaySignificant viability reduction24 and 48 hours[10]
Human FibroblastsCell ProliferationAlmost complete suppression at 0.002%1 hour[11]

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed human cells (e.g., fibroblasts, keratinocytes) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or PBS) and make serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[1]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Sample Preparation: Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and dye). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Apoptosis Confirmation: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a substrate that is cleaved by active caspase-3 and -7, releasing a luminescent or fluorescent signal. The signal intensity is proportional to the amount of active caspase-3/7.[1]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.[1]

  • Reagent Addition: After the treatment period, add the caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature as per the manufacturer's protocol.[1]

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.[1]

  • Data Analysis: The signal is proportional to the amount of active caspase-3/7, indicating the level of apoptosis.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Human Cell Line Culture (e.g., Fibroblasts, Keratinocytes) cell_seeding Cell Seeding in Plates cell_culture->cell_seeding olanexidine_prep This compound Working Solutions treatment Treatment with this compound (Dose-Response and Time-Course) olanexidine_prep->treatment cell_seeding->treatment mtt Cell Viability (MTT Assay) treatment->mtt ldh Membrane Integrity (LDH Assay) treatment->ldh apoptosis Apoptosis vs. Necrosis (Annexin V/PI Staining) treatment->apoptosis caspase Apoptosis Confirmation (Caspase-3/7 Assay) treatment->caspase data_quant Quantitative Data Analysis mtt->data_quant ldh->data_quant apoptosis->data_quant caspase->data_quant ic50 IC50 Determination data_quant->ic50 pathway Mechanism of Cell Death data_quant->pathway

Caption: Experimental workflow for assessing this compound cytotoxicity.

Putative Signaling Pathway of this compound Cytotoxicity

G cluster_membrane Plasma Membrane cluster_mito Mitochondria cluster_cell_death Cell Death Pathways olanexidine This compound membrane_disruption Membrane Integrity Disruption olanexidine->membrane_disruption Primary Mechanism ca_influx Ca²⁺ Influx membrane_disruption->ca_influx necrosis Necrosis membrane_disruption->necrosis High Concentration mito_dysfunction Mitochondrial Dysfunction ca_influx->mito_dysfunction ros Increased ROS Production mito_dysfunction->ros ros->necrosis High ROS caspase_activation Caspase Activation ros->caspase_activation Low to Moderate ROS apoptosis Apoptosis caspase_activation->apoptosis

Caption: Putative signaling pathway of this compound-induced cytotoxicity.

References

Application Notes and Protocols for Olanexidine Gluconate in Medical Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanexidine (B125986) Gluconate is a relatively new monobiguanide antiseptic agent that has demonstrated potent bactericidal activity against a broad spectrum of microorganisms.[1][2] Marketed as Olanedine®, it is primarily utilized in clinical settings for skin disinfection, particularly for preoperative preparation to reduce the risk of surgical site infections (SSIs).[2][3] This document provides a summary of the current research on Olanexidine Gluconate, focusing on its mechanism of action, antimicrobial efficacy, and established protocols for its use as a skin antiseptic.

Disclaimer: The information provided herein is based on publicly available research. Current literature focuses on the application of this compound as a skin antiseptic. There is a significant lack of data on its efficacy as a medical device sterilant, particularly concerning its sporicidal activity and material compatibility. Therefore, the following notes and protocols are limited to its established use.

Mechanism of Action

This compound's bactericidal effect is primarily achieved through the disruption of microbial cell membranes.[1] The molecule interacts with negatively charged components of the bacterial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1] This interaction leads to increased membrane permeability, causing irreversible leakage of intracellular components and ultimately, cell death.[1] At higher concentrations, this compound has also been shown to cause protein denaturation, contributing to its antimicrobial action.[1] This mechanism of action is slightly different from that of the more established biguanide, chlorhexidine (B1668724).[1]

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity against various pathogens, including:

  • Gram-positive bacteria: Including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2]

  • Gram-negative bacteria: Including Pseudomonas aeruginosa and Serratia marcescens.[3]

  • Fungi and some viruses.

It has been reported to have a higher bactericidal effect against MRSA and VRE compared to 0.5% chlorhexidine gluconate or 10% povidone-iodine.[4]

Data Presentation: Bactericidal Efficacy

The following table summarizes the minimal bactericidal concentrations (MBCs) of this compound against different types of bacteria after a 180-second exposure.

Bacterial TypeNumber of Strains TestedEstimated Bactericidal Concentration (μg/mL)
Gram-positive cocci155869
Gram-positive bacilli29109
Gram-negative bacteria136434

Data sourced from Hagi et al., 2015.[1]

Experimental Protocols: Skin Antisepsis

The following protocols are derived from clinical studies evaluating this compound for preoperative skin preparation.

Protocol 1: Standard Preoperative Skin Preparation

  • Objective: To reduce the microbial load on the patient's skin prior to a surgical incision.

  • Materials:

    • 1.5% this compound topical solution.

    • Sterile sponges or swabs.

    • Sterile drapes.

  • Procedure:

    • Ensure the surgical site is clean and dry.

    • Apply the 1.5% this compound solution to the surgical site using a sterile sponge or swab.

    • Apply in a back-and-forth motion for at least 30 seconds, ensuring the entire area is covered.

    • Allow the solution to air dry completely before making the incision. Do not blot or wipe off.

    • Drape the patient as per standard surgical practice.

Protocol 2: Evaluation of Bactericidal Efficacy on Skin

  • Objective: To quantify the reduction in skin microflora after application of this compound.

  • Methodology: This protocol is based on the methodology used in experimental studies.

    • Baseline Sampling: Define a test area on the skin. Sample the area using a cylinder scrub or swab technique with a neutralizing broth to determine the baseline microbial count.

    • Antiseptic Application: Apply this compound solution to the test area as described in Protocol 1.

    • Post-Application Sampling: After a defined contact time (e.g., 10 minutes for fast-acting effect, 6 hours for persistent effect), sample the test area again using the same technique as in step 1.[5]

    • Microbial Enumeration: Plate the samples from the neutralizing broth onto appropriate culture media. Incubate under suitable conditions and count the colony-forming units (CFUs).

    • Calculation: Calculate the log10 reduction in CFUs from the baseline to the post-application counts to determine the efficacy of the antiseptic.

Application in Medical Device Sterilization: Current Research Limitations

A critical requirement for a chemical to be classified as a sterilant is its ability to kill all forms of microbial life, including highly resistant bacterial endospores (e.g., from Bacillus and Clostridium species).

As of the date of this document, there is no publicly available research demonstrating the sporicidal efficacy of this compound. Studies on the related biguanide, chlorhexidine gluconate, have shown it to be a poor sporicide at room temperature, requiring the addition of heat, alcohol, or alkaline pH to show some activity.[6][7] This suggests that this compound may have similar limitations.

Furthermore, there is a lack of published data on the compatibility of this compound with materials commonly used in reusable medical devices, such as stainless steel, aluminum, and various polymers. Without this information, its use for instrument reprocessing cannot be recommended.

Visualizations

G cluster_pre Pre-Application cluster_app Application cluster_post Post-Application Assess_Surgical_Site Assess Surgical Site for Cleanliness Apply_OG Apply 1.5% Olanexidine Gluconate Solution Assess_Surgical_Site->Apply_OG Ensure_Coverage Ensure Complete Coverage of the Surgical Field Apply_OG->Ensure_Coverage Air_Dry Allow to Air Dry Completely (Do Not Wipe) Ensure_Coverage->Air_Dry Proceed_Incision Proceed with Surgical Incision Air_Dry->Proceed_Incision

Caption: Workflow for Preoperative Skin Antisepsis using this compound.

G center Factors Influencing This compound Antiseptic Efficacy Concentration Concentration Concentration->center Contact_Time Contact_Time Contact_Time->center Presence_of_Organic_Load Presence of Organic Load (e.g., blood) Presence_of_Organic_Load->center Microorganism_Type Microorganism Type & Resistance Profile Microorganism_Type->center

Caption: Key Factors Influencing the Antiseptic Efficacy of this compound.

This compound is a promising and effective skin antiseptic with demonstrated efficacy against a wide range of bacteria, including antibiotic-resistant strains. Its primary application is in the prevention of surgical site infections. However, based on current publicly available scientific literature, its use as a medical device sterilant is not supported due to the lack of evidence regarding its sporicidal activity and material compatibility. Further research is required to explore these aspects before any consideration can be given to its use in medical device reprocessing.

References

Application Notes and Protocols for Olanexidine Gluconate in Experimental Biofilm Disruption Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanexidine Gluconate is a biguanide (B1667054) antiseptic agent with broad-spectrum bactericidal activity.[1][2][3][4] Its primary mechanism of action involves the disruption of microbial cell membrane integrity, which leads to the leakage of intracellular components and subsequent cell death.[1][2][3][4] Depending on the concentration, it can exhibit both bactericidal and bacteriostatic effects.[1] This document provides detailed application notes and protocols for the use of this compound in experimental in vitro biofilm disruption models, a critical area of research for combating persistent infections associated with medical devices and chronic wounds.

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix provides protection against antimicrobial agents and the host immune response, making biofilm-associated infections notoriously difficult to treat.[5][6][7] Understanding the efficacy of antiseptic agents like this compound against biofilms is essential for developing effective prevention and treatment strategies.

Data Presentation

While specific Minimum Biofilm Eradication Concentration (MBEC) data for this compound is not widely published, the following tables provide its known bactericidal concentrations against planktonic bacteria, which can serve as a starting point for biofilm studies.[8] It is anticipated that higher concentrations and longer exposure times will be necessary for effective biofilm eradication.[8]

Table 1: Estimated Planktonic Bactericidal Concentrations of this compound (180-second exposure)

Bacterial TypeNumber of Strains TestedEstimated Bactericidal Concentration (µg/mL)
Gram-positive cocci155869
Gram-positive bacilli29109
Gram-negative bacteria136434

Data sourced from studies on planktonic bacteria and may not be representative of concentrations required for biofilm eradication.[2][3][4][8]

Table 2: Example Data Table for a Biofilm Disruption Assay

This compound Concentration (µg/mL)Mean Biofilm Biomass (OD570) ± SDPercentage Biofilm Reduction (%)Mean Log10 CFU/mL ± SDLog10 Reduction in Viable Cells
0 (Control)1.2 ± 0.108.5 ± 0.30
1001.0 ± 0.0816.77.9 ± 0.40.6
5000.7 ± 0.0541.76.2 ± 0.52.3
10000.3 ± 0.0375.04.1 ± 0.64.4
20000.1 ± 0.0291.7<2 (detection limit)>6.5

This is a hypothetical data table to illustrate how results from biofilm disruption experiments can be presented. Actual results will vary depending on the microbial species, biofilm model, and experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against microbial biofilms. These are based on established in vitro biofilm models.

Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC) using a 96-Well Plate Model

This protocol is designed to determine the lowest concentration of this compound required to eradicate a pre-formed biofilm.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Test microorganism (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442)[9]

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))

  • This compound stock solution

  • Phosphate-buffered saline (PBS), sterile

  • Viability stain (e.g., resazurin)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test microorganism in the appropriate growth medium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.1).[8]

  • Biofilm Formation: Add 200 µL of the diluted bacterial culture to each well of a 96-well plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation. Include wells with sterile medium only as a negative control.[8]

  • Preparation of this compound Dilutions: In a separate 96-well plate, prepare a serial dilution of this compound in the appropriate medium or PBS.

  • Treatment: Carefully aspirate the planktonic cells from the biofilm-containing wells. Gently wash the wells twice with sterile PBS to remove non-adherent bacteria. Add 200 µL of the different this compound dilutions to the wells. Include a positive control (biofilm with no treatment) and a negative control (no biofilm, no treatment).

  • Incubation: Incubate the plate for the desired contact time (e.g., 5 minutes to 24 hours) at 37°C.

  • Viability Assessment: After incubation, remove the this compound solution and wash the wells with PBS. Add 200 µL of fresh medium containing a viability indicator (e.g., resazurin) to each well. Incubate until a color change is observed in the positive control wells.[8]

  • Data Analysis: Read the absorbance or fluorescence using a plate reader. The MBEC is defined as the lowest concentration of this compound that results in no viable cells (i.e., no color change in the viability assay).[8]

Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Staining

This protocol allows for the quantification of the total biofilm biomass remaining after treatment with this compound.

Materials:

  • 96-well flat-bottom sterile microtiter plates with pre-formed and treated biofilms (from Protocol 1)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Staining: After the treatment phase in Protocol 1, discard the this compound solution and wash the wells with PBS. Add 200 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the Crystal Violet solution and wash the wells thoroughly with PBS to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.

  • Quantification: Measure the absorbance at 570 nm (OD570) using a microplate reader. The absorbance is proportional to the amount of biofilm biomass.

Protocol 3: Determination of Viable Cell Counts (CFU/mL) within the Biofilm

This protocol determines the number of viable bacteria remaining in the biofilm after treatment.

Materials:

  • 96-well flat-bottom sterile microtiter plates with pre-formed and treated biofilms (from Protocol 1)

  • Sterile PBS

  • Sonicator or vortex mixer

  • Agar (B569324) plates with appropriate growth medium

  • Sterile dilution tubes

Procedure:

  • Biofilm Disruption: After the treatment phase in Protocol 1, remove the this compound solution and wash the wells with PBS. Add a known volume of sterile PBS to each well. Scrape the biofilm from the well surface using a sterile pipette tip.

  • Homogenization: Transfer the biofilm suspension to a microcentrifuge tube. Use a sonicator or vigorous vortexing to break up the biofilm clumps and release the bacteria.

  • Serial Dilution and Plating: Perform serial dilutions of the homogenized biofilm suspension in sterile PBS. Plate the dilutions onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 24-48 hours. Count the number of colonies to determine the colony-forming units per milliliter (CFU/mL).

Visualizations

G cluster_prep Inoculum Preparation cluster_biofilm Biofilm Formation (24-48h) cluster_treatment Treatment cluster_analysis Analysis A Overnight Culture B Dilution to Standardized OD A->B C Inoculate 96-Well Plate B->C D Incubate at 37°C C->D E Wash with PBS D->E F Add Olanexidine Gluconate Dilutions E->F G Incubate (Contact Time) F->G H Viability Assay (MBEC) G->H I Biomass Quantification (Crystal Violet) G->I J Viable Cell Count (CFU/mL) G->J

Caption: Experimental workflow for evaluating this compound's efficacy against biofilms.

G cluster_biofilm Biofilm Structure cluster_cell Bacterial Cell B1 Bacteria B2 Bacteria B3 Bacteria B4 Bacteria EPS EPS Matrix OG Olanexidine Gluconate Membrane Cell Membrane Cytoplasm OG->Membrane:f0 Binds to Cell Membrane Disruption Membrane Disruption Membrane:f0->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of this compound on a bacterial cell within a biofilm.

References

Application Notes and Protocols for Evaluating the Substantivity of Olanexidine Gluconate on Skin Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for evaluating the skin substantivity of Olanexidine (B125986) Gluconate, a broad-spectrum antiseptic. The protocols outlined below are based on established ex vivo models that offer a reliable platform for assessing the persistent antimicrobial activity of topical antiseptics after application and rinsing.

Introduction

Olanexidine Gluconate is a biguanide (B1667054) antiseptic agent with potent and rapid bactericidal activity against a wide range of microorganisms, including antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE).[1][2][3] A key attribute for a topical antiseptic is its substantivity, which is the ability to adhere to the stratum corneum and maintain its antimicrobial effect over an extended period, even after rinsing. This property is crucial for preventing surgical site infections (SSIs) and catheter-related bloodstream infections (CRBSIs).[1]

The following protocols describe an ex vivo method using Yucatan micropig (YMP) skin to quantify the substantivity of this compound. This model provides a physiologically relevant substrate for evaluating the binding and persistent efficacy of topical antiseptics.[4][5]

Core Concepts and Mechanism of Action

This compound exerts its bactericidal effect by disrupting the integrity of the microbial cell membrane.[2][6][7] This leads to the irreversible leakage of intracellular components and subsequent cell death.[2][6][7] Its ability to bind to the skin's stratum corneum allows for a sustained release and prolonged antimicrobial activity.[4][5]

Experimental Protocols

Protocol 1: Evaluation of Bactericidal Substantivity on Ex Vivo Skin Model

This protocol assesses the remaining bactericidal activity of this compound on the skin after rinsing.

Materials:

  • This compound (e.g., 1.5% aqueous solution)

  • Control antiseptics (e.g., Chlorhexidine Gluconate (CHG) formulations, 10% Povidone-Iodine (PVP-I))

  • Yucatan micropig (YMP) skin, excised and prepared

  • Test bacteria (e.g., MRSA ATCC 33591, S. epidermidis ATCC 12228, VRE ATCC 51575)

  • Bacterial culture media and reagents

  • Neutralizer-containing diluting fluid

  • Sterile distilled water

  • Incubator (35°C)

  • Standard microbiology laboratory equipment

Procedure:

  • Skin Preparation: Prepare circular pieces of YMP skin (approximately 1 cm in diameter).

  • Antiseptic Application: Apply 20 µl of the test antiseptic (1.5% this compound) or control antiseptics to the surface of the YMP skin piece.[4][5]

  • Drying Time: Allow the antiseptic to dry for 3 minutes.[4][5]

  • Rinsing: Rinse the skin piece with 1 ml of sterile distilled water to simulate the removal of excess antiseptic.[4][5]

  • Incubation: Incubate the rinsed skin pieces at 35°C for various time points (e.g., 4, 6, 8, or 12 hours) to evaluate the duration of substantivity.[4][5]

  • Bacterial Inoculation: After incubation, inoculate the skin surface with 10 µl of the test bacterial suspension (e.g., 2 to 3 x 10⁷ c.f.u. per skin piece for MRSA and VRE; 0.5 to 8 x 10⁶ c.f.u. per skin piece for S. epidermidis).[4][5]

  • Exposure Time: Allow a 1-minute exposure of the bacteria to the treated skin surface.[4][5]

  • Neutralization and Recovery: Transfer the skin piece into 10 ml of a neutralizer-containing diluting fluid to stop the antiseptic activity.

  • Quantification: Plate serial dilutions of the neutralizer fluid onto appropriate agar (B569324) plates and incubate to determine the number of viable remaining bacteria (CFU/piece).

  • Data Analysis: Calculate the log₁₀ reduction in bacterial counts for each antiseptic and time point compared to an untreated control.

Protocol 2: Quantification of this compound in the Stratum Corneum

This protocol determines the amount of this compound that remains bound to the stratum corneum, which contributes to its substantivity.

Materials:

  • YMP skin pieces treated with this compound as described in Protocol 1

  • Adhesive tape (for tape-stripping)

  • Extraction solvent (appropriate for solubilizing this compound)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Sample Preparation: Following antiseptic application, rinsing, and incubation (at 0, 4, 8, and 12 hours), perform tape-stripping on the YMP skin pieces to remove the stratum corneum.[4][5]

  • Extraction: Place the adhesive tapes into a suitable extraction solvent and agitate to extract the this compound.

  • Quantification: Analyze the extract using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the total amount of this compound (in µg/cm²) present in the stratum corneum at each time point.

Data Presentation

The following tables summarize the expected quantitative data from the described protocols, based on published studies.

Table 1: Bactericidal Substantivity of 1.5% this compound on Ex Vivo Skin

Test OrganismIncubation Time (hours)Mean Log₁₀ Reduction (CFU/piece)
MRSA ATCC 335914> 5.0
8> 5.0
12> 5.0
S. epidermidis ATCC 122284> 4.0
8> 4.0
12> 4.0
VRE ATCC 515754> 5.0
8> 5.0
12> 5.0

Data is illustrative and based on findings demonstrating high bactericidal activity of this compound up to 12 hours after rinsing.[4][5]

Table 2: Amount of this compound in the Stratum Corneum After Rinsing

Incubation Time (hours)Mean Amount of this compound (µg/cm²)
0~ 35
4~ 25
8~ 20
12~ 15

Data is illustrative and based on studies showing significant retention of this compound in the stratum corneum over time.[4] Studies have shown that the amount of this compound in the stratum corneum is significantly higher (2.8 times or more) than that of Chlorhexidine Gluconate.[4]

Visualizations

experimental_workflow cluster_bactericidal Bactericidal Substantivity Assay cluster_quantification Quantification in Stratum Corneum prep Prepare Yucatan Micropig (YMP) Skin Pieces apply Apply 20µl of 1.5% this compound prep->apply dry Dry for 3 minutes apply->dry rinse Rinse with 1ml Sterile Distilled Water dry->rinse incubate Incubate at 35°C (4, 6, 8, or 12 hours) rinse->incubate inoculate Inoculate with Test Bacteria (e.g., MRSA, VRE) incubate->inoculate tape_strip Tape-Strip Stratum Corneum incubate->tape_strip expose 1-minute Exposure inoculate->expose neutralize Neutralize and Recover Bacteria expose->neutralize quantify_bacteria Quantify Viable Bacteria (CFU) neutralize->quantify_bacteria extract Extract this compound tape_strip->extract hplc Quantify using HPLC extract->hplc

Caption: Experimental workflow for evaluating this compound substantivity.

mechanism_of_action olg This compound membrane Bacterial Cell Membrane olg->membrane Binds to disruption Membrane Integrity Disruption membrane->disruption Causes leakage Irreversible Leakage of Intracellular Components disruption->leakage death Bactericidal Effect (Cell Death) leakage->death

Caption: Mechanism of action of this compound on bacteria.

References

Olanexidine Gluconate: Application Notes for Use as a Novel Preservative in Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanexidine (B125986) Gluconate, a monobiguanide antiseptic, has demonstrated potent and rapid bactericidal activity against a broad spectrum of microorganisms, including antibiotic-resistant strains.[1][2][3][4] Its primary application to date has been in preoperative skin disinfection.[5][6] This document outlines the potential application of Olanexidine Gluconate as a novel preservative in multi-dose ophthalmic solutions, offering a potential alternative to commonly used preservatives which can sometimes be associated with ocular surface toxicity.

This compound's mechanism of action involves the disruption of microbial cell membrane integrity, leading to the leakage of intracellular components and subsequent cell death.[5][7] It exhibits both bactericidal and bacteriostatic effects depending on its concentration.[5] This dual-action suggests its potential efficacy as a preservative at low concentrations suitable for ophthalmic use.

Physicochemical Properties

PropertyValueReference
Chemical Name1-(3,4-dichlorobenzyl)-5-octylbiguanide gluconate[3]
Molecular FormulaC23H39Cl2N5O7[8]
Molecular Weight568.49 g/mol [8]
AppearanceAlmost colorless or pale yellow, clear liquid (in solution)[9]
SolubilityPoorly soluble in water; solubility is enhanced by forming the gluconate salt and with the use of solubilizing agents.[8]
StabilityAqueous solutions are stable at a pH range of 5 to 8.[9][10]

Potential Advantages as an Ophthalmic Preservative

  • Broad-Spectrum Antimicrobial Activity: this compound is effective against a wide range of Gram-positive and Gram-negative bacteria, which are common contaminants in ophthalmic solutions.[1][2][3][4]

  • Rapid Bactericidal Action: Its ability to quickly kill microbes could offer robust protection against contamination during patient use.[5]

  • Novelty: As a newer generation biguanide (B1667054), it may offer an alternative to preservatives to which some patients may have sensitivities.

Experimental Protocols for Evaluation

The following protocols are essential for evaluating the suitability of this compound as a preservative in a specific ophthalmic formulation.

Protocol 1: Antimicrobial Effectiveness Testing (AET)

This protocol is adapted from the United States Pharmacopeia (USP) <51> guidelines to assess the preservative efficacy of an ophthalmic solution containing this compound.

Objective: To determine if the ophthalmic formulation preserved with this compound can effectively inhibit the growth of and kill common microorganisms.

Materials:

  • Test formulation of ophthalmic solution with varying concentrations of this compound.

  • Control formulation without this compound.

  • Challenge microorganisms: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).

  • Sterile saline solution.

  • Soybean-Casein Digest Agar.

  • Sabouraud Dextrose Agar.

  • Sterile containers for inoculation.

  • Incubator set at 20-25°C.

Procedure:

  • Prepare standardized inoculums of each challenge microorganism to a concentration of approximately 1 x 10^8 CFU/mL.

  • Inoculate separate containers of the test formulation with each microorganism to achieve a final concentration of 1 x 10^5 to 1 x 10^6 CFU/mL. The volume of the inoculum should not exceed 1% of the product volume.

  • Determine the initial concentration of viable microorganisms in each inoculated container at Day 0.

  • Incubate the inoculated containers at 20-25°C.

  • Sample the containers at 7, 14, and 28 days.

  • Enumerate the viable microorganisms at each time point using standard plate count methods.

Acceptance Criteria (for ophthalmic products):

  • Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.

  • Yeast and Molds: No increase from the initial calculated count at 7, 14, and 28 days.

Diagram: Antimicrobial Effectiveness Testing (AET) Workflow

AET_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Formulation Ophthalmic Formulation + this compound Inoculation Inoculate Formulation (10^5-10^6 CFU/mL) Formulation->Inoculation Microbes Challenge Microorganisms (S. aureus, P. aeruginosa, etc.) Microbes->Inoculation Incubation Incubate at 20-25°C Inoculation->Incubation Sampling Sample at Day 0, 7, 14, 28 Incubation->Sampling Enumeration Enumerate Viable Microorganisms (CFU/mL) Sampling->Enumeration Comparison Compare to Acceptance Criteria Enumeration->Comparison Result Pass/Fail Comparison->Result

Caption: Workflow for Antimicrobial Effectiveness Testing (AET).

Protocol 2: In Vitro Ocular Cytotoxicity Assay

This protocol is based on the ISO 10993-5 standard to assess the potential of this compound to cause damage to ocular cells.

Objective: To evaluate the cytotoxicity of the ophthalmic formulation on a human corneal epithelial cell line.

Materials:

  • Human Corneal Epithelial (HCE) cells.

  • Cell culture medium (e.g., DMEM/F-12).

  • Test formulation with varying concentrations of this compound.

  • Positive control (e.g., 0.1% Triton X-100).

  • Negative control (cell culture medium).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed HCE cells into 96-well plates and culture until a confluent monolayer is formed.

  • Remove the culture medium and expose the cells to the test and control formulations for a clinically relevant time (e.g., 15 minutes).

  • Remove the test solutions and wash the cells with phosphate-buffered saline (PBS).

  • Add fresh culture medium containing MTT reagent to each well and incubate for 3-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the negative control.

Acceptance Criteria:

  • A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

Diagram: In Vitro Ocular Cytotoxicity Assay Workflow

Cytotoxicity_Workflow start Seed Human Corneal Epithelial Cells in 96-well plate culture Culture to form confluent monolayer start->culture expose Expose cells to test formulation, positive, and negative controls culture->expose wash Wash cells with PBS expose->wash mtt Add MTT reagent and incubate wash->mtt solubilize Add solubilizing agent mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % Cell Viability read->calculate end Determine Cytotoxicity calculate->end

Caption: Workflow for In Vitro Ocular Cytotoxicity Assay.

Protocol 3: In Vivo Acute Eye Irritation/Corrosion Study

This protocol is a summary of the OECD 405 guideline for assessing the potential of a substance to cause eye irritation or damage in an animal model.

Objective: To determine the potential of the ophthalmic formulation containing this compound to cause acute eye irritation or corrosion in vivo.

Animals:

  • Healthy, young adult albino rabbits.

Procedure:

  • A single dose of the test formulation (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • The eyes are examined at 1, 24, 48, and 72 hours after instillation.

  • Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are graded and scored at each observation point.

  • The reversibility of any observed effects is also assessed.

Acceptance Criteria:

  • The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's irritation potential according to established scales (e.g., Draize scale).

Diagram: Logical Relationship in Ocular Safety Assessment

Ocular_Safety_Assessment cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation cluster_decision Decision Making Cytotoxicity In Vitro Cytotoxicity Assay (ISO 10993-5) EyeIrritation In Vivo Acute Eye Irritation (OECD 405) Cytotoxicity->EyeIrritation Proceed if low cytotoxicity SafetyProfile Establish Ocular Safety Profile EyeIrritation->SafetyProfile

Caption: Logical flow for assessing the ocular safety of a new preservative.

Representative Data (Hypothetical)

The following tables present hypothetical data for an ophthalmic solution preserved with this compound, based on expected performance for a biguanide preservative. This data is for illustrative purposes only and must be confirmed by experimental studies.

Table 1: Hypothetical Antimicrobial Effectiveness Test Results for Ophthalmic Solution with 0.001% this compound

MicroorganismInitial Inoculum (CFU/mL)Log Reduction at Day 7Log Reduction at Day 14Log Reduction at Day 28Meets USP Criteria
S. aureus5.5 x 10^51.83.53.6Yes
P. aeruginosa6.2 x 10^52.14.24.3Yes
E. coli4.8 x 10^51.53.23.3Yes
C. albicans3.1 x 10^5No increaseNo increaseNo increaseYes
A. brasiliensis2.9 x 10^5No increaseNo increaseNo increaseYes

Table 2: Hypothetical In Vitro Cytotoxicity on Human Corneal Epithelial Cells (15-minute exposure)

Test SubstanceConcentrationMean Cell Viability (%)Standard Deviation
Negative Control-100.05.2
This compound0.0005%92.34.8
This compound0.001%85.16.1
This compound0.002%71.57.3
Positive Control (0.1% Triton X-100)-5.42.1

Table 3: Hypothetical In Vivo Acute Eye Irritation Scores (Draize Scale)

Observation TimeCorneal OpacityIritisConjunctival RednessChemosis
1 hour0010
24 hours0000
48 hours0000
72 hours0000

Stability and Compatibility Considerations

The stability and compatibility of this compound in the final ophthalmic formulation must be thoroughly evaluated.

Key Stability-Indicating Parameters:

  • Appearance: Visual inspection for color change, clarity, and precipitation.

  • pH: Measurement of the formulation's pH over time.

  • Osmolality: Measurement of the formulation's osmolality.

  • Assay of this compound: Quantification of the preservative concentration.

  • Degradation Products: Identification and quantification of any degradation products.

Compatibility Studies:

  • Drug-Excipient Compatibility: Assess potential interactions between this compound and the active pharmaceutical ingredient (API) and other excipients (e.g., buffers, viscosity enhancers, tonicity agents).

  • Container-Closure Compatibility: Evaluate potential leaching from or adsorption to the container and closure system.

Conclusion

This compound shows promise as a potential new preservative for ophthalmic solutions due to its broad-spectrum and rapid antimicrobial activity. However, comprehensive evaluation of its efficacy, ocular safety, and stability in the specific ophthalmic formulation is crucial before it can be considered a viable alternative to existing preservatives. The protocols and considerations outlined in this document provide a framework for such an evaluation.

References

Application Notes and Protocols for Assessing Olanexidine Gluconate in Animal Wound Healing Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of Olanexidine Gluconate's efficacy in promoting wound healing using animal models. The protocols detailed below cover excisional and infected wound models, along with key analytical methods to quantify the healing process.

Introduction to this compound in Wound Healing

This compound is a novel biguanide (B1667054) antiseptic with potent, rapid, and broad-spectrum antimicrobial activity.[1][2] Its primary mechanism of action involves the disruption of microbial cell membrane integrity, leading to the leakage of intracellular components and subsequent cell death.[2][3][4][5][6] This antimicrobial action is crucial in the context of wound healing, as bacterial contamination can significantly impair and delay the natural healing process. By reducing the bacterial load in wounds, this compound is hypothesized to facilitate a more efficient progression through the phases of wound healing: inflammation, proliferation, and remodeling. Animal models are essential for the preclinical assessment of its effectiveness and safety.[1]

Experimental Design and Animal Models

The selection of an appropriate animal model is critical for obtaining relevant and reproducible data. Rodent models, particularly rats and mice, are widely used for their cost-effectiveness, availability, and well-characterized healing processes.[7]

Excisional Wound Healing Model

This model is ideal for studying the general progression of wound closure and tissue regeneration in a sterile environment.

Protocol:

  • Animal Selection: Use healthy, adult male or female Sprague-Dawley rats or BALB/c mice.

  • Anesthesia and Analgesia: Anesthetize the animal using an appropriate method (e.g., intramuscular injection of ketamine and xylazine).[8] Administer pre-operative analgesics as per institutional guidelines.

  • Surgical Preparation: Shave the dorsal region of the animal and disinfect the skin with 70% ethanol.[9]

  • Wound Creation: Create one or two full-thickness circular excisional wounds on the dorsum using a sterile 8-mm biopsy punch.[8] Ensure a distance of at least 1.5 cm between wounds if creating multiple wounds.[8]

  • Treatment Groups:

    • Group 1 (Control): Topical application of sterile saline or vehicle.

    • Group 2 (this compound): Topical application of this compound solution (concentration to be determined based on preliminary studies).

    • Group 3 (Positive Control): Topical application of a commercially available wound healing agent (e.g., povidone-iodine).

  • Application: Apply the respective treatments to the wounds immediately after creation and at specified intervals (e.g., daily).

  • Post-operative Care: House animals individually to prevent wound disruption. Monitor for signs of infection or distress.

  • Endpoint Analysis: Euthanize animals at predetermined time points (e.g., days 3, 7, 14, and 21) for sample collection and analysis.[8]

Infected Wound Healing Model

This model is crucial for evaluating the antimicrobial efficacy of this compound in a setting that mimics clinically relevant infected wounds. Methicillin-resistant Staphylococcus aureus (MRSA) is a common pathogen used in such models.[10][11][12]

Protocol:

  • Animal and Surgical Preparation: Follow steps 1-3 as described in the excisional wound model.

  • Wound Creation: Create full-thickness excisional wounds as described previously.

  • Bacterial Inoculation: Inoculate the wound with a standardized suspension of MRSA (e.g., 10^7 CFU).[13][14]

  • Treatment Groups:

    • Group 1 (Infected Control): Inoculated wound with topical application of sterile saline or vehicle.

    • Group 2 (this compound): Inoculated wound with topical application of this compound solution.

    • Group 3 (Positive Control): Inoculated wound with topical application of a topical antibiotic (e.g., bacitracin).[12]

  • Application and Post-operative Care: Follow steps 6-7 as in the excisional model.

  • Endpoint Analysis: In addition to the standard endpoints, include bacterial load quantification.

Assessment Methodologies

Macroscopic Wound Analysis

Protocol:

  • Wound Area Measurement: On days 0, 3, 7, 14, and 21, capture digital images of the wounds with a ruler placed adjacent for scale.[15]

  • Image Analysis: Use image analysis software (e.g., ImageJ) to measure the wound area.

  • Calculation: Calculate the percentage of wound closure relative to the initial wound area on day 0.[15]

Data Presentation:

Time PointControl Group (% Wound Closure)This compound Group (% Wound Closure)Positive Control Group (% Wound Closure)
Day 3
Day 7
Day 14
Day 21
Histological Analysis

Protocol:

  • Tissue Collection: At each time point, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin.[8]

  • Fixation and Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.[8]

  • Sectioning: Cut 5 µm thick sections from the center of the wound.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology, assessment of inflammation, granulation tissue formation, and re-epithelialization.[8][16]

    • Masson's Trichrome: To visualize and quantify collagen deposition.[17]

  • Microscopic Examination: Evaluate the stained sections under a light microscope and score various parameters of wound healing.

Data Presentation:

ParameterControl Group (Score)This compound Group (Score)Positive Control Group (Score)
Day 7
Inflammation
Granulation Tissue
Re-epithelialization
Collagen Deposition
Day 14
Inflammation
Granulation Tissue
Re-epithelialization
Collagen Deposition

Scoring can be based on a semi-quantitative scale (e.g., 0-4, from absent to abundant).

Biochemical Analysis: Hydroxyproline (B1673980) Assay

This assay quantifies the collagen content in the wound tissue, providing an index of connective tissue formation.[18][19]

Protocol:

  • Tissue Homogenization: Harvest wound tissue at specified time points, record the wet weight, and then dry to a constant weight. Homogenize the dried tissue.

  • Hydrolysis: Hydrolyze the tissue homogenate in 6N HCl at 120°C for 3-4 hours.[20]

  • Neutralization: Neutralize the hydrolysate with NaOH.

  • Oxidation: Add Chloramine-T solution to oxidize the hydroxyproline.

  • Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60°C for 90 minutes to develop a colored product.

  • Spectrophotometry: Measure the absorbance at 560 nm.

  • Quantification: Determine the hydroxyproline concentration from a standard curve and express the results as µg of hydroxyproline per mg of dry tissue weight.[20]

Data Presentation:

Time PointControl Group (µg/mg)This compound Group (µg/mg)Positive Control Group (µg/mg)
Day 7
Day 14
Day 21
Biomechanical Analysis: Tensile Strength

This measurement assesses the functional strength of the healed wound tissue.[21][22]

Protocol:

  • Tissue Collection: Use an incisional wound model for this analysis. Create a linear incision on the dorsum and suture it. At the end of the study period, excise a standardized strip of skin perpendicular to the healed incision.

  • Tensiometer: Mount the tissue strip in a tensiometer.

  • Measurement: Apply a constant rate of distraction until the wound breaks. The force required to break the wound is the tensile strength.[21]

  • Calculation: Express the tensile strength in Newtons (N) or grams (g).

Data Presentation:

Time PointControl Group (N)This compound Group (N)Positive Control Group (N)
Day 10
Day 14
Microbiological Analysis (for Infected Wound Model)

Protocol:

  • Tissue Collection: Excise the wound tissue under aseptic conditions.

  • Homogenization: Homogenize the tissue in sterile saline.

  • Serial Dilution and Plating: Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) (e.g., Mannitol Salt Agar for S. aureus).

  • Colony Counting: Incubate the plates and count the number of colony-forming units (CFUs).

  • Calculation: Express the bacterial load as CFU per gram of tissue.

Data Presentation:

Time PointInfected Control Group (CFU/g)This compound Group (CFU/g)Positive Control Group (CFU/g)
Day 3
Day 7

Visualizations

Experimental_Workflow cluster_groups Experimental Groups cluster_endpoints Endpoint Analysis start Animal Acclimatization anesthesia Anesthesia & Surgical Prep start->anesthesia control Control (Vehicle) treatment Topical Treatment Application olanexidine Olanexidine Gluconate positive_control Positive Control wound_creation Wound Creation (Excisional/Infected) anesthesia->wound_creation wound_creation->treatment monitoring Post-operative Monitoring treatment->monitoring macro Macroscopic Analysis monitoring->macro Days 3, 7, 14, 21 histo Histological Analysis monitoring->histo Days 3, 7, 14, 21 biochem Biochemical (Hydroxyproline) monitoring->biochem Days 3, 7, 14, 21 biomech Biomechanical (Tensile Strength) monitoring->biomech Days 3, 7, 14, 21 microbio Microbiological Analysis monitoring->microbio Days 3, 7, 14, 21

Caption: Experimental workflow for assessing this compound in animal wound models.

Wound_Healing_Signaling_Pathways cluster_olanexidine This compound Action cluster_healing_phases Phases of Wound Healing cluster_pathways Key Signaling Pathways olanexidine This compound disruption Bacterial Membrane Disruption olanexidine->disruption reduction Reduced Bacterial Load disruption->reduction inflammation Inflammation Phase reduction->inflammation Reduces inflammatory stimulus proliferation Proliferation Phase inflammation->proliferation pi3k PI3K/AKT inflammation->pi3k Activates remodeling Remodeling Phase proliferation->remodeling wnt Wnt/β-catenin proliferation->wnt Modulates notch Notch proliferation->notch Modulates pi3k->proliferation Promotes cell migration & proliferation wnt->proliferation Drives proliferation & angiogenesis notch->proliferation Regulates cell fate

Caption: Olanexidine's influence on the initial phase of wound healing signaling.

References

Application Notes and Protocols: Virucidal Activity of Olanexidine Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanexidine (B125986) Gluconate is a biguanide (B1667054) antiseptic agent recognized for its broad-spectrum antimicrobial properties, targeting bacteria, fungi, and some viruses.[1] Its primary application is in preoperative skin preparation to mitigate the risk of surgical site infections.[1] The virucidal mechanism of Olanexidine Gluconate involves the disruption of microbial cell membrane integrity, which leads to the leakage of intracellular components and subsequent cell death.[1] Studies have indicated its efficacy against both enveloped and non-enveloped viruses, suggesting a potential role in preventing the transmission of viral pathogens.[2][3][4] Specifically, research has demonstrated its effectiveness against human noroviruses and SARS-CoV-2.[2][4] this compound has been shown to interfere with the viral capsid, leading to disassembly and aggregation, which in turn inhibits the virus's ability to bind to host cell receptors.[2][5]

These application notes provide a detailed protocol for assessing the virucidal activity of this compound based on established international standards such as ASTM E1052 and EN 14476.[6][7] These standardized methods are designed to evaluate the efficacy of microbicides against viruses in suspension.[8][9]

Data Presentation

The virucidal efficacy of this compound is quantified by the reduction in viral titer after exposure to the antiseptic. A successful outcome is typically defined as a logarithmic reduction of 4 in infectivity, which corresponds to a 99.99% reduction in infectious virus particles.[10] The results of such an evaluation can be summarized in the following table format for clear comparison.

Virus StrainThis compound Concentration (%)Contact Time (seconds)Interfering SubstanceMean Log Reduction (TCID₅₀/mL)Percent Reduction (%)
Human Norovirus (Surrogate)1.530Clean Conditions≥ 4.0≥ 99.99
Human Norovirus (Surrogate)1.560Clean Conditions≥ 4.0≥ 99.99
SARS-CoV-21.530Clean Conditions≥ 4.0≥ 99.99
Adenovirus Type 51.560Dirty Conditions< 4.0< 99.99
Poliovirus Type 11.560Dirty Conditions< 4.0< 99.99

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

The following protocols are based on the principles outlined in the ASTM E1052 and EN 14476 standards for quantitative suspension tests.[6][7]

1. Materials and Reagents

  • This compound Solution: Prepare various concentrations of this compound (e.g., 1.5%) in a suitable solvent as specified for the intended application.

  • Virus Stock: A high-titer stock of the test virus (e.g., Murine Norovirus as a surrogate for human norovirus, SARS-CoV-2, Adenovirus, Poliovirus) is required. The titer should be sufficiently high to demonstrate at least a 4-log₁₀ reduction.[7]

  • Cell Culture: A susceptible host cell line for the propagation and titration of the test virus (e.g., Vero E6 for SARS-CoV-2, RAW 264.7 for Murine Norovirus).

  • Culture Media: Appropriate growth medium and maintenance medium for the selected cell line.

  • Interfering Substances: To simulate real-world conditions, tests can be conducted under "clean" or "dirty" conditions.[11]

    • Clean conditions: 0.3 g/L bovine albumin solution.[11]

    • Dirty conditions: 3.0 g/L bovine albumin solution plus 3.0 mL/L washed sheep erythrocytes.[11]

  • Neutralizer: A solution capable of quenching the virucidal activity of this compound without affecting the viability of the virus or the host cells. The effectiveness of the neutralizer must be validated.[7][12]

  • Control Substances:

    • Virus Control: A harmless buffer or medium used in place of the disinfectant to determine the initial viral titer.

    • Cytotoxicity Control: The test substance and neutralizer are added to host cells to determine any cytotoxic effects.[13]

    • Neutralization Control: To confirm the efficacy of the neutralization method.[13]

2. Experimental Procedure

The overall workflow for the virucidal activity test is depicted in the diagram below.

Virucidal_Test_Workflow Virus_Stock Prepare High-Titer Virus Stock Mix Mix Virus with This compound (and Interfering Substance) Virus_Stock->Mix Test_Solution Prepare Olanexidine Gluconate Solution Test_Solution->Mix Cell_Culture Prepare Host Cell Monolayers Inoculate Inoculate Host Cell Monolayers Cell_Culture->Inoculate Incubate Incubate for Specified Contact Time Mix->Incubate Neutralize Neutralize Virucidal Activity Incubate->Neutralize Serial_Dilute Perform Serial Dilutions Neutralize->Serial_Dilute Serial_Dilute->Inoculate Incubate_Cells Incubate Inoculated Cells Inoculate->Incubate_Cells Observe_CPE Observe for Cytopathic Effect (CPE) Incubate_Cells->Observe_CPE Calculate_Titer Calculate Viral Titer (e.g., TCID₅₀) Observe_CPE->Calculate_Titer Determine_Reduction Determine Log Reduction Calculate_Titer->Determine_Reduction

Caption: Experimental workflow for virucidal activity testing.

Step-by-Step Protocol:

  • Preparation of Test Mixture: In a sterile tube, add one part of the virus suspension to nine parts of the this compound test solution. If an interfering substance is used, it should be added to the test solution prior to the addition of the virus.[7]

  • Contact Time: Maintain the mixture at a specified temperature (e.g., 22 ± 2°C) for the predetermined contact time (e.g., 30, 60, 120 seconds).

  • Neutralization: At the end of the contact time, immediately add the mixture to a validated neutralizer to stop the virucidal action.[7]

  • Viral Titration: Perform serial dilutions of the neutralized mixture in an appropriate cell culture medium.[13]

  • Inoculation of Host Cells: Inoculate the prepared host cell monolayers with each dilution of the neutralized mixture.[13] Typically, this is done in a multi-well plate format.

  • Incubation: Incubate the inoculated cell cultures under appropriate conditions (e.g., 37°C, 5% CO₂) for a period sufficient for the virus to cause a cytopathic effect (CPE).[13]

  • Observation and Calculation:

    • Examine the cell monolayers microscopically for the presence of CPE.[9][13]

    • The viral titer is quantified using methods like the 50% Tissue Culture Infective Dose (TCID₅₀) assay.[8][9]

    • The log reduction in viral titer is calculated by subtracting the log₁₀ of the viral titer in the test mixture from the log₁₀ of the viral titer in the virus control.

3. Controls

  • Virus Recovery Control: Determines the initial viral titer by mixing the virus with a harmless substance (e.g., buffered saline) instead of the disinfectant.[7]

  • Cytotoxicity Control: Assesses the effect of the test substance on the host cells by incubating the cells with a mixture of the neutralized test substance.[13]

  • Neutralization Efficacy Control: Confirms that the neutralization process effectively stops the virucidal activity of the test substance without harming the virus.[7]

Mechanism of Action Visualization

The proposed mechanism of virucidal action for this compound involves interaction with the viral capsid, leading to its disruption and subsequent inhibition of attachment to host cell receptors.

Mechanism_of_Action cluster_virus Intact Virus Virus Virus Particle Capsid Viral Capsid Interaction Interaction with Viral Capsid Virus->Interaction ReceptorBinding Receptor Binding Sites Olanexidine Olanexidine Gluconate Olanexidine->Interaction DisruptedVirus Disrupted/Aggregated Virus Particles Interaction->DisruptedVirus BlockedBinding Receptor Binding Blocked DisruptedVirus->BlockedBinding Inactivation Viral Inactivation BlockedBinding->Inactivation

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Olanexidine (B125986) Gluconate is a novel biguanide (B1667054) antiseptic agent demonstrating potent, broad-spectrum bactericidal activity.[1][2] Developed in Japan, it has emerged as a promising alternative to conventional antiseptics like chlorhexidine (B1668724) gluconate (CHG) and povidone-iodine (PVP-I) for preventing healthcare-associated infections, including catheter-related bloodstream infections (CRBSIs).[3] CRBSIs are a significant cause of morbidity, mortality, and increased healthcare costs, making effective prevention strategies paramount.[4] Olanexidine Gluconate's efficacy against a wide range of pathogens, including multidrug-resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), makes it a subject of considerable interest in the field of infection control.[2]

Mechanism of Action

This compound exerts its bactericidal effect primarily through the disruption of bacterial cell membranes. The mechanism involves a multi-step process:

  • Electrostatic Interaction: Olanexidine, a cationic biguanide, initially binds to negatively charged components of the bacterial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.[5][6]

  • Membrane Disruption: This interaction leads to the disorganization of the cell membrane, increasing its permeability.[1][5]

  • Leakage of Intracellular Components: The compromised membrane integrity results in the irreversible leakage of essential intracellular components, such as potassium ions and ATP, leading to cell death.[6][7]

  • Protein Denaturation: At higher concentrations (≥160 μg/ml), Olanexidine can also cause protein denaturation, contributing to its bactericidal and cell aggregation effects.[5][6]

This mechanism of action is rapid and effective against a broad spectrum of microorganisms.[1][8]

Signaling Pathway Diagram

cluster_membrane Bacterial Cell Membrane LPS Lipopolysaccharide (Gram-) / Lipoteichoic Acid (Gram+) Membrane Lipid Bilayer LPS->Membrane 2. Membrane Disruption Leakage Leakage of Intracellular Components (e.g., K+, ATP) Membrane->Leakage 3. Increased Permeability Proteins Membrane Proteins Olanexidine This compound Olanexidine->LPS 1. Electrostatic Interaction Denaturation Protein Denaturation (at high concentrations) Olanexidine->Denaturation 4. High Concentration Effect Death Bacterial Cell Death Leakage->Death Denaturation->Death

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Bactericidal Efficacy

The in vitro efficacy of this compound has been demonstrated against a wide range of clinically relevant microorganisms. The following tables summarize its Minimum Bactericidal Concentrations (MBCs) compared to other common antiseptics.

Table 1: Estimated Bactericidal Concentrations of this compound (180-second exposure) [5][6]

Bacterial GroupNumber of StrainsEstimated Bactericidal Concentration (μg/mL)
Gram-positive cocci155869
Gram-positive bacilli29109
Gram-negative bacteria136434

Table 2: Comparative Minimum Bactericidal Concentrations (MBCs) after 30-Second Exposure [7]

OrganismThis compound (μg/mL)Chlorhexidine Digluconate (μg/mL)Povidone-Iodine (μg/mL)
Methicillin-resistant S. aureus (MRSA)217 to >3,4802,500 to >5,000781 to 1,560
Methicillin-susceptible S. aureus217 - 869625 - 2,500781 - 1,560
Escherichia coli869 - 1,7401,250 - 2,5001,560 - 3,130
Pseudomonas aeruginosa434 - 1,7401,250 - 5,0003,130 - 6,250
Vancomycin-resistant Enterococcus faecalis434 - 8691,250 - 2,5001,560 - 3,130
Clinical Efficacy Data

While direct clinical trial data on this compound for the prevention of CRBSI is still emerging, a retrospective study on its use in preventing surgical site infections (SSIs) provides valuable insights into its clinical potential.

Table 3: Comparison of Surgical Site Infection (SSI) Rates after Gastrointestinal Cancer Surgery [2]

GroupOverall SSI RateSuperficial Incisional SSI RateDeep Incisional SSI Rate
This compound (n=223)2.7%2.2%0.5%
Povidone-Iodine (Control, n=58)10.3%8.6%1.7%
p-value 0.02 0.0345 0.371

Experimental Protocols

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is adapted from the microdilution method used to assess the bactericidal activity of antiseptics with short exposure times.[5][7]

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% (≥3-log10) reduction in the initial bacterial inoculum after a short exposure time.

Materials:

  • This compound

  • Test bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Sterile distilled water

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

  • Sterile saline

  • 96-well microtiter plates

  • Neutralizing broth (e.g., SCDLP broth containing lecithin (B1663433) and polysorbate 80)

  • Agar (B569324) plates for colony counting

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium overnight in an appropriate broth.

    • Wash the bacterial cells once with sterile saline.

    • Resuspend the bacteria in sterile distilled water to a concentration of ≥2 x 10⁵ CFU/mL.

  • Preparation of Antiseptic Dilutions:

    • Prepare a series of twofold dilutions of this compound in sterile distilled water in a 96-well microtiter plate.

  • Exposure:

    • Add 50 μL of the bacterial suspension to 50 μL of each antiseptic dilution.

    • Incubate for a defined exposure time (e.g., 30, 60, or 180 seconds) at room temperature.

  • Neutralization:

    • After the exposure time, transfer 10 μL of the mixture to a well containing 200 μL of neutralizing broth to inactivate the antiseptic.

  • Incubation and Assessment:

    • Incubate the microtiter plate at 35°C for at least 20 hours.

    • Visually assess for turbidity. The MBC is the lowest concentration of the antiseptic that shows no visible growth.

  • Confirmation of Bactericidal Activity (Optional but Recommended):

    • Plate a small volume from the wells showing no turbidity onto agar plates.

    • Incubate the plates and count the number of surviving colonies to confirm a ≥3-log10 reduction compared to the initial inoculum.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bact_prep Prepare Bacterial Suspension (≥2 x 10^5 CFU/mL) Mix Mix Bacterial Suspension and Antiseptic Dilutions Bact_prep->Mix Anti_prep Prepare Serial Dilutions of this compound Anti_prep->Mix Expose Expose for a Defined Time (e.g., 30, 60, 180s) Mix->Expose Neutralize Neutralize with SCDLP Broth Expose->Neutralize Incubate Incubate at 35°C for >20 hours Neutralize->Incubate Assess Visually Assess for Turbidity Incubate->Assess MBC Determine MBC Assess->MBC

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.

In Vitro Catheter Colonization Model

This protocol provides a framework for assessing the ability of this compound to inhibit bacterial biofilm formation on catheter segments.

Objective: To evaluate the anti-adherence and anti-biofilm activity of this compound on catheter materials.

Materials:

  • Sterile catheter segments (e.g., silicone, polyurethane)

  • This compound solution

  • Test bacterial strains known to form biofilms (e.g., S. epidermidis, P. aeruginosa)

  • Bacterial growth medium (e.g., Tryptic Soy Broth with glucose)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile test tubes or multi-well plates

  • Sonicator

  • Vortex mixer

  • Agar plates for colony counting

Procedure:

  • Catheter Segment Preparation:

    • Cut catheters into standardized segments (e.g., 1 cm).

    • Sterilize the segments.

  • Antiseptic Treatment:

    • Immerse the catheter segments in the this compound solution for a clinically relevant duration.

    • Aseptically dry the segments.

  • Bacterial Inoculation:

    • Place the treated and untreated (control) catheter segments in test tubes containing a bacterial suspension in growth medium (e.g., 10⁵ CFU/mL).

    • Incubate for 24-72 hours at 37°C to allow for biofilm formation.

  • Removal of Planktonic Bacteria:

    • Aseptically remove the catheter segments and gently rinse with sterile PBS to remove non-adherent bacteria.

  • Biofilm Disruption and Quantification:

    • Place the rinsed segments in a fresh tube with sterile PBS.

    • Vortex and sonicate the tubes to dislodge the biofilm-embedded bacteria.

    • Perform serial dilutions of the resulting bacterial suspension and plate on agar for colony counting.

  • Data Analysis:

    • Calculate the number of CFU per catheter segment.

    • Compare the bacterial load on the Olanexidine-treated segments to the untreated controls to determine the reduction in biofilm formation.

Clinical Trial Protocol Summary: The Apollo Study

A multicenter, randomized, controlled, open-label, non-inferiority trial designed to compare the efficacy and safety of 1.5% aqueous this compound with 1% alcoholic chlorhexidine for the prevention of intravenous catheter-related infections.[9][10][11]

  • Primary Endpoint: The proportion of catheter-related infections, defined as a composite of catheter-related sepsis without bacteremia and CRBSI.

  • Patient Population: Patients admitted to intensive care units (ICUs) or high-care units (HCUs) who require central venous catheter insertion.

  • Intervention: Skin disinfection with either 1.5% aqueous this compound or 1% alcoholic chlorhexidine before and during catheter placement.

  • Sample Size: A total of 1980 patients are planned to be enrolled.

The results of this study will provide crucial clinical evidence regarding the role of this compound in preventing CRBSIs.

Logical Relationship Diagram

cluster_problem Clinical Problem cluster_solution Proposed Solution cluster_evidence Evidence Generation cluster_outcome Desired Outcome CRBSI Catheter-Related Bloodstream Infections (CRBSI) Olanexidine This compound Antiseptic CRBSI->Olanexidine is addressed by InVitro In Vitro Studies (e.g., MBC, Biofilm Models) Olanexidine->InVitro is evaluated by Preclinical Preclinical Studies (Animal Models) InVitro->Preclinical informs Clinical Clinical Trials (e.g., Apollo Study) Preclinical->Clinical justifies Reduced_CRBSI Reduced Incidence of CRBSI Clinical->Reduced_CRBSI aims to demonstrate

Caption: Logical flow from clinical problem to desired outcome.

Conclusion

This compound is a potent antiseptic with a rapid and broad-spectrum bactericidal activity. Its mechanism of action, centered on the disruption of the bacterial cell membrane, makes it effective against a wide range of pathogens, including those resistant to other antimicrobial agents. In vitro data and preliminary clinical evidence in the context of SSI prevention suggest its potential as a valuable tool in the prevention of CRBSIs. The ongoing Apollo clinical trial will be instrumental in defining its role in this critical area of infection control. Researchers and drug development professionals should consider this compound as a promising candidate for further investigation and potential inclusion in CRBSI prevention bundles.

References

Troubleshooting & Optimization

Troubleshooting precipitation of Olanexidine Gluconate in phosphate-buffered saline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation of Olanexidine Gluconate in phosphate-buffered saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the gluconate salt used?

This compound is a biguanide-based antiseptic agent with broad-spectrum bactericidal activity.[1][2][3][4] The active component is Olanexidine. The gluconate salt form is utilized in formulations because it significantly enhances the water solubility and stability of the Olanexidine molecule, which is poorly soluble in its free base or hydrochloride form.[5]

Q2: I observed a precipitate after dissolving this compound in PBS. What is the likely cause?

Precipitation of this compound in Phosphate-Buffered Saline (PBS) is most likely due to an incompatibility between the Olanexidine cation and phosphate (B84403) anions at the typical pH of PBS (around 7.4). Biguanides can form insoluble salts with phosphate ions, and the solubility can be highly dependent on the pH of the solution. A shift to a more alkaline pH can decrease the solubility of the gluconate salt, leading to precipitation.

Q3: Are there alternative buffers that are compatible with this compound?

Q4: Can I use co-solvents to prevent precipitation in PBS?

While commercial formulations of this compound contain solubilizing agents like polyoxyethylene(20) polyoxypropylene(20) glycol to ensure stability, simply adding common lab co-solvents like DMSO or ethanol (B145695) to a PBS solution of this compound may not prevent the chemical interaction with phosphate ions.[6][8] It is more effective to switch to a compatible buffer system.

Troubleshooting Guide for this compound Precipitation in PBS

This guide provides a systematic approach to resolving the issue of this compound precipitation in PBS.

Problem: A precipitate forms immediately or over time after dissolving this compound in PBS.

Workflow for Troubleshooting:

G cluster_0 Problem Identification cluster_1 Initial Verification cluster_2 Root Cause Analysis cluster_3 Solution Implementation cluster_4 Confirmation start Precipitation Observed in PBS verify_prep Verify Preparation Protocol: - Correct concentration? - Freshly prepared PBS? - pH of PBS correct? start->verify_prep check_temp Check Storage Conditions: - Temperature as recommended? - Exposure to light? verify_prep->check_temp is_phosphate_issue Is Phosphate Incompatibility the Likely Cause? check_temp->is_phosphate_issue is_phosphate_issue->verify_prep No, re-evaluate preparation switch_buffer Switch to a Non-Phosphate Buffer (e.g., HEPES, TRIS) is_phosphate_issue->switch_buffer Yes test_solubility Perform Small-Scale Solubility Test switch_buffer->test_solubility prepare_solution Prepare Final Solution in Compatible Buffer test_solubility->prepare_solution end Clear, Stable Solution prepare_solution->end

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps:
Step Action Rationale
1. Verify Preparation Protocol Double-check the calculations for the final concentration of this compound. Ensure that the PBS was prepared correctly and that its pH is within the expected range (typically 7.2-7.4).High concentrations of this compound or deviations in the PBS formulation could contribute to precipitation.
2. Assess Storage Conditions Review the storage temperature and exposure to light of the prepared solution.Although generally stable, extreme temperatures or prolonged light exposure could potentially affect the stability of the solution.
3. Test for Phosphate Incompatibility Prepare a small test solution of this compound in a non-phosphate buffer, such as HEPES, at the same concentration and pH.If the solution remains clear in the non-phosphate buffer, it strongly indicates that the precipitation is due to an interaction with phosphate ions.
4. Switch to a Compatible Buffer Based on the results of the compatibility test, replace PBS with a suitable non-phosphate buffer for your experiment.This is the most effective way to prevent precipitation caused by phosphate incompatibility.
5. Adjust pH if Necessary When preparing the new buffer, ensure the final pH is within a range that is optimal for both your experiment and the solubility of this compound (slightly acidic to neutral is generally recommended).The solubility of biguanides can be pH-dependent.

Signaling Pathway and Interaction Diagrams

Proposed Mechanism of Precipitation

The precipitation is likely a salt-out effect where the positively charged biguanide (B1667054) groups of Olanexidine interact with the negatively charged phosphate ions in the buffer, forming an insoluble complex.

G cluster_0 Components in Solution cluster_1 Interaction cluster_2 Result olanexidine Olanexidine Cation (Positively Charged) interaction Ionic Interaction olanexidine->interaction phosphate Phosphate Anion (Negatively Charged) phosphate->interaction precipitate Insoluble Olanexidine Phosphate Salt (Precipitate) interaction->precipitate

Caption: Proposed ionic interaction leading to precipitation.

Experimental Protocols

Protocol for Preparing a 1.5% (w/v) this compound Aqueous Stock Solution

This protocol is for preparing a stock solution that can be further diluted into a compatible buffer for experiments.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., cell culture grade, distilled, or deionized)

  • Sterile glassware or polypropylene (B1209903) containers

  • Calibrated balance and weighing paper

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh 1.5 g of this compound powder.

  • Transfer the powder to a sterile container.

  • Add a small amount of sterile water to create a paste, ensuring all the powder is wetted.

  • Gradually add more sterile water while mixing until a total volume of 100 mL is reached.

  • Mix the solution thoroughly until the this compound is completely dissolved.

  • For sterilization, pass the solution through a 0.22 µm syringe filter into a final sterile, light-resistant container.

  • Label the container with the solution name, concentration, preparation date, and store at the recommended conditions (typically controlled room temperature or refrigerated at 2-8°C).

Protocol for Compatibility Testing in Alternative Buffers

This protocol helps determine the suitability of an alternative buffer for your experiments.

Materials:

  • This compound stock solution (e.g., 1.5% w/v)

  • Alternative buffer (e.g., HEPES, TRIS) at the desired pH and concentration

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the alternative buffer to achieve the final concentrations required for your experiment.

  • Also prepare a control dilution in sterile water.

  • Visually inspect the solutions for any signs of precipitation immediately after preparation and after a period that mimics the duration of your experiment (e.g., 2 hours, 24 hours) at the experimental temperature.

  • If no precipitation is observed, the buffer is likely compatible.

Quantitative Data Summary

While specific solubility data for this compound in various buffers is not extensively published, the following table summarizes the known solubility information for Olanexidine and its salts.

Compound Solvent Solubility Reference
Olanexidine HydrochlorideWater< 0.05% (w/v)Patent Data
Olanexidine (Free Base)WaterVery LowInferred from Hydrochloride data
This compoundWaterSoluble (used in 1.5% formulations)[8][9]
Metformin (a biguanide)Phosphate Buffer (pH 7.0)Soluble[10]

References

Optimizing Olanexidine Gluconate concentration to minimize fibroblast cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the use of Olanexidine Gluconate in experimental setups while minimizing its cytotoxic effects on fibroblasts. Fibroblasts are crucial for wound healing, and understanding the impact of antiseptics on these cells is vital for developing safe and effective applications.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a broad-spectrum biguanide (B1667054) antiseptic.[1] Its principal antimicrobial action involves disrupting the integrity of microbial cell membranes, which leads to the leakage of intracellular contents and ultimately cell death.[1][2][3] At higher concentrations, it can also cause protein denaturation.[1][2][3]

Q2: Why is it important to consider the cytotoxicity of this compound on fibroblasts?

A2: Fibroblasts play a critical role in all stages of wound healing, including inflammation, proliferation, and remodeling. Any cytotoxic effects of topically applied antiseptics on these cells can impair tissue regeneration and delay the healing process.[1] Therefore, it is crucial to determine the optimal concentration of this compound that maintains its antiseptic efficacy while minimizing harm to fibroblasts.

Q3: What are the typical signs of this compound-induced cytotoxicity in fibroblast cultures?

A3: Cytotoxicity can manifest as reduced cell viability, changes in cell morphology (e.g., rounding and detachment), compromised cell membrane integrity (leading to the release of intracellular enzymes like lactate (B86563) dehydrogenase), and induction of apoptosis (programmed cell death) or necrosis.[1]

Q4: How does the cytotoxicity of this compound compare to other antiseptics like Chlorhexidine (B1668724) Gluconate?

A4: Both this compound and Chlorhexidine Gluconate are biguanide antiseptics and can exhibit cytotoxicity towards fibroblasts, particularly at higher concentrations.[1][4] While direct comparative studies on fibroblast cytotoxicity are limited, research on Chlorhexidine Gluconate provides valuable insights. Studies have shown that Chlorhexidine Gluconate can significantly reduce fibroblast viability and inhibit cell migration at concentrations as low as 0.002% with prolonged exposure.[5][6][7]

Troubleshooting Guide

IssuePossible CauseRecommendation
High levels of fibroblast death even at low this compound concentrations. Extended exposure time.Reduce the incubation time of this compound with the fibroblast cultures. A time-course experiment is recommended to determine the optimal exposure duration.
High cell sensitivity.Ensure the use of a consistent and well-characterized fibroblast cell line. Passage number can affect cell sensitivity; use cells within a consistent passage range.
Inaccurate drug concentration.Verify the dilution calculations and ensure proper mixing of the this compound stock solution. Prepare fresh dilutions for each experiment.
Inconsistent results between experiments. Variation in cell seeding density.Standardize the cell seeding density across all experiments to ensure a consistent cell number at the start of treatment.
Contamination of cell cultures.Regularly check cell cultures for any signs of microbial contamination. Use proper aseptic techniques.
Difficulty in distinguishing between apoptosis and necrosis. Assay limitations.Employ a multi-parametric approach. Combine assays that measure different aspects of cell death, such as Annexin V-FITC/Propidium Iodide staining for apoptosis and an LDH assay for necrosis.[1]

Quantitative Data on Fibroblast Cytotoxicity

Table 1: Effect of Chlorhexidine Gluconate (CHX) Concentration on Human Fibroblast Viability [5][6][7][8][9]

CHX Concentration (%)Exposure Time (minutes)Cell Survival Rate (%) (Relative to untreated controls)
0.002196.4
0.0022Significantly lower than control
0.0023Significantly lower than control
0.021, 2, or 3< 6
0.21, 2, or 3< 6
21, 2, or 3< 6

Table 2: Effect of Chlorhexidine Gluconate (CHX) on Fibroblast Migration (Scratch Assay) [5][6][7][8]

CHX Concentration (%)Exposure Time (minutes)Scratch Defect Closure
0.0021Closure observed
0.0022Closure observed
0.0023No closure
≥ 0.02Any durationNo closure

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed human fibroblasts into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).[1]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculation: Calculate cell viability as a percentage of the untreated control.[1]

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[1]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.[1]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended duration.[1]

  • Measurement: Measure the absorbance at the specified wavelength (typically 490 nm).[1]

  • Calculation: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.[1]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed fibroblasts in 6-well plates and treat with this compound.

  • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, and wash with cold PBS.[1]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.[1]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assess Cytotoxicity Assessment cluster_analysis Data Analysis Culture Human Fibroblast Culture Treatment Treat Fibroblasts with this compound (Dose-Response & Time-Course) Culture->Treatment Prepare_OG Prepare Olanexidine Gluconate Solutions Prepare_OG->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH AnnexinV Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV Analysis Determine IC50 & Analyze Mechanism of Cell Death MTT->Analysis LDH->Analysis AnnexinV->Analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_ros Oxidative Stress cluster_mito Mitochondrial Pathway cluster_casp Execution Phase Olanexidine This compound Membrane Membrane Disruption Olanexidine->Membrane ROS Increased ROS Production Olanexidine->ROS Apoptosis Apoptosis Membrane->Apoptosis Necrosis Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys CytoC Cytochrome c Release Mito_Dys->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Putative signaling pathway for antiseptic-induced fibroblast cytotoxicity.

References

Technical Support Center: Overcoming Olanexidine Gluconate Interference in Fluorescent-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to mitigate interference from the antiseptic agent Olanexidine Gluconate in fluorescent-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and overcome potential artifacts to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how can it interfere with my fluorescence assay?

A1: this compound is a biguanide (B1667054) antiseptic with a broad spectrum of bactericidal activity.[1] Its mechanism of action involves disrupting the cell membranes of microorganisms.[1] This property can lead to interference in fluorescent-based assays through several mechanisms:

  • Direct Interaction with Fluorophores: this compound can directly interact with fluorescent dyes, leading to quenching (a decrease in fluorescence signal) or, in some cases, an enhancement of the signal.

  • Alteration of Cell Membrane Permeability: By disrupting cell membranes, this compound can affect the uptake and efflux of fluorescent probes, leading to inaccurate measurements of intracellular processes.

  • Light Scattering: At higher concentrations, this compound may form aggregates, leading to light scattering that can interfere with fluorescence detection.

Q2: What are the tell-tale signs of this compound interference in my assay?

A2: You might suspect interference if you observe:

  • Unexpectedly low or high fluorescence intensity in your treated samples compared to controls.

  • High background fluorescence.

  • Non-reproducible results between experiments.

  • A dose-dependent effect of this compound on fluorescence that is independent of the biological effect you are measuring.

Q3: Are there any known fluorescent dyes that are affected by this compound?

A3: Yes. A study has shown that this compound can cause an increase in the fluorescence intensity of the membrane potential-sensitive dye, DiSC3(5).[2] This indicates a direct interaction that alters the dye's photophysical properties. While comprehensive data on its interaction with a wide range of dyes is limited, it is prudent to assume potential interactions with other fluorescent probes, especially those that are membrane-associated or sensitive to their chemical environment.

Troubleshooting Guide

If you suspect this compound is interfering with your assay, follow these steps to diagnose and resolve the issue.

Diagram of the Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Interference Diagnosis cluster_3 Mitigation Strategies cluster_4 Resolution A Unexpected Fluorescence Data B Run 'Olanexidine Only' Control A->B C Run 'Fluorophore + Olanexidine' Control A->C D Fluorescence in 'Olanexidine Only'? B->D E Altered Fluorescence in 'Fluorophore + Olanexidine'? C->E D->E No F Spectral Analysis & Fluorophore Selection D->F Yes (Autofluorescence) E->F Yes (Quenching/Enhancement) G Sample Preparation: Removal/Neutralization E->G Yes H Assay Optimization E->H No I Accurate Data F->I G->I H->I

Caption: A flowchart outlining the steps to troubleshoot this compound interference.

Step 1: Confirming Interference with Control Experiments

To determine if this compound is the source of interference, perform the following control experiments:

  • This compound Only Control: Prepare a sample containing only your assay buffer and this compound at the same concentration used in your experiment. Measure the fluorescence at your assay's excitation and emission wavelengths. A significant signal indicates that this compound itself is fluorescent (autofluorescence) or is causing scattering.

  • Fluorophore + this compound Control (Cell-Free): Prepare a sample with your fluorescent dye and this compound in the assay buffer (without cells or other biological components). Compare the fluorescence intensity to a sample with the dye alone.

    • A decrease in fluorescence suggests quenching .

    • An increase in fluorescence suggests enhancement .

Step 2: Mitigation Strategies

Based on the results from your control experiments, choose one or more of the following strategies:

Strategy A: Sample Preparation to Remove this compound

If direct interaction is confirmed, the most effective approach is to remove this compound from your sample before fluorescence measurement.

  • For Cell-Based Assays:

    • After treating cells with this compound, pellet the cells by centrifugation.

    • Carefully aspirate the supernatant containing this compound.

    • Gently wash the cell pellet with phosphate-buffered saline (PBS) or an appropriate buffer.

    • Repeat the centrifugation and washing steps 2-3 times to ensure complete removal.

    • Resuspend the washed cells in fresh, this compound-free buffer for the fluorescence assay.

  • For Protein or Other Acellular Assays:

    • Spin Column Chromatography/Gel Filtration: This is a rapid method to separate small molecules like this compound from larger macromolecules (e.g., proteins, nucleic acids).[3][4]

    • Solid-Phase Extraction (SPE): SPE can be used to selectively retain either the analyte of interest or the interfering this compound, allowing for their separation.[5] The choice of sorbent will depend on the properties of your analyte and this compound.

Strategy B: Neutralization

In situations where removal is not feasible, neutralization can be an option. Biguanides can be neutralized by forming complexes with certain surfactants or other molecules.

  • Note: This approach requires careful validation to ensure the neutralizing agent does not interfere with the assay. The effectiveness of specific neutralizers for this compound in the context of fluorescence assays is not well-documented and would require empirical testing.

Strategy C: Assay Optimization

  • Reduce this compound Concentration: If possible, perform a dose-response experiment to find the lowest effective concentration of this compound that minimizes fluorescence interference while still achieving the desired biological effect.

  • Change the Fluorophore: If significant spectral overlap is suspected (once spectral data for this compound becomes available), consider using a fluorescent dye with excitation and emission wavelengths that are spectrally distinct. Red-shifted dyes are often less prone to interference from autofluorescence.

Quantitative Data on this compound Interference

The following table summarizes available quantitative data on the interaction of this compound in fluorescence-based assays.

Assay TypeFluorescent ProbeAnalyteThis compound ConcentrationObserved EffectReference
Membrane Potential AssayDiSC3(5)Staphylococcus aureus≥0.25 µg/mLIncreased fluorescence intensity[2]
Fluorescent Probe Displacement AssayBODIPY TR-cadaverineLipopolysaccharides11 µg/mL (20 µmol/L)50% loss of fluorescence intensity[6]
Fluorescent Probe Displacement AssayBODIPY TR-cadaverineLipid A8.7 µg/mL (15 µmol/L)50% loss of fluorescence intensity[6]
Fluorescent Probe Displacement AssayBODIPY TR-cadaverineLipoteichoic acid21 µg/mL (38 µmol/L)50% loss of fluorescence intensity[6]

Key Experimental Protocols

Protocol 1: Control Experiment to Test for Direct Interference

Objective: To determine if this compound directly affects the fluorescence of the chosen dye.

Materials:

  • Your fluorescent dye of interest

  • This compound

  • Assay buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Methodology:

  • Prepare a stock solution of your fluorescent dye and this compound in the assay buffer.

  • In the microplate, set up the following conditions in triplicate:

    • Blank: Assay buffer only.

    • Fluorophore Only: Your fluorescent dye at the final assay concentration in assay buffer.

    • Olanexidine Only: this compound at the final assay concentration in assay buffer.

    • Fluorophore + Olanexidine: Your fluorescent dye and this compound at their final assay concentrations in assay buffer.

  • Incubate the plate at your standard assay temperature for a duration equivalent to your experimental incubation time.

  • Measure the fluorescence using the appropriate excitation and emission wavelengths for your dye.

  • Analysis:

    • Subtract the average fluorescence of the "Blank" from all other readings.

    • A high signal in the "Olanexidine Only" wells indicates autofluorescence or scattering.

    • Compare the signal from "Fluorophore + Olanexidine" to "Fluorophore Only". A significant difference indicates direct quenching or enhancement.

Protocol 2: Sample Cleanup using Spin Columns

Objective: To remove this compound from a protein sample before fluorescence measurement.

Materials:

  • Protein sample treated with this compound

  • Spin desalting columns (choose a molecular weight cutoff that retains your protein but allows this compound to pass through)

  • Assay buffer

  • Microcentrifuge

Methodology:

  • Equilibrate the spin column with your assay buffer according to the manufacturer's instructions. This typically involves adding the buffer and centrifuging to remove the storage solution.

  • Load your this compound-treated protein sample onto the center of the resin bed in the spin column.

  • Place the spin column into a clean collection tube.

  • Centrifuge the column according to the manufacturer's protocol. The purified protein sample will be in the collection tube, while this compound and other small molecules will be retained in the column resin.

  • The eluate is now ready for your fluorescence assay.

Signaling Pathways and Logical Relationships

Diagram of this compound's Mechanism and Potential Assay Interference Points

G cluster_0 This compound Action cluster_1 Fluorescence Assay Components cluster_2 Potential Interference A This compound C Membrane Disruption A->C H Quenching/ Enhancement A->H B Bacterial Cell Membrane B->C D Leakage of Intracellular Components C->D I Altered Probe Uptake/Efflux C->I J Altered Probe Binding/Environment C->J E Extracellular Fluorescent Probe E->H F Intracellular Fluorescent Probe F->I G Membrane-Bound Fluorescent Probe G->J

Caption: this compound's mechanism and points of potential interference in fluorescence assays.

This technical support guide provides a starting point for addressing interference from this compound. Due to the limited publicly available data on its spectral properties, empirical testing with appropriate controls is crucial for ensuring the accuracy of your fluorescence-based assay results.

References

Stability of Olanexidine Gluconate solutions under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Olanexidine (B125986) Gluconate solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Olanexidine Gluconate and why is its salt form preferred for aqueous solutions?

A1: this compound is a biguanide (B1667054) antiseptic agent with broad-spectrum bactericidal activity.[1][2][3][4] The gluconate salt form significantly enhances the water solubility and stability of the active olanexidine molecule, facilitating the preparation of stable aqueous solutions, even at high concentrations.[5]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For short-term storage (days to weeks), solutions should be kept at 0 - 4°C. For long-term storage (months to years), it is recommended to store solutions at -20°C.[5] To minimize degradation, store stock solutions in tightly sealed, light-resistant containers.

Q3: How does pH affect the stability of this compound solutions?

A3: this compound solutions are most stable in a slightly acidic to neutral pH range. A shift to a more alkaline pH can reduce the solubility of the gluconate salt, potentially leading to precipitation.[5] While specific degradation kinetics for olanexidine are not extensively published, studies on the similar biguanide, chlorhexidine (B1668724), show it is most stable between pH 5 and 7.[6] Outside of this range, particularly in highly acidic or alkaline conditions, the rate of degradation can increase.

Q4: Can I sterilize this compound solutions by autoclaving?

A4: Caution should be exercised when considering autoclaving. For solutions with concentrations greater than 1.0% (w/v), autoclaving can lead to the formation of insoluble residues. For lower concentrations, autoclaving may be an option, but sterile filtration through a 0.22 µm membrane filter is the recommended alternative to avoid potential degradation.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Actions
Precipitation in Stock Solution pH Shift: The pH of the solution may have moved into a more alkaline range, decreasing the solubility of this compound.[5]- Verify and adjust the pH to a slightly acidic to neutral range. - Use buffered solutions when preparing dilutions to maintain a stable pH.
Solvent Evaporation: Evaporation of the solvent can increase the concentration beyond its solubility limit.- Ensure storage containers are tightly sealed. - For long-term storage, consider using parafilm to seal caps.
Contamination: Introduction of contaminants that may react with olanexidine.- Prepare solutions using high-purity water and sterile techniques.
Cloudiness Upon Addition to Cell Culture Media Interaction with Media Components: Anionic components, such as certain salts or proteins in serum, can interact with the cationic olanexidine molecule, causing precipitation.[5]- Prepare a more dilute stock solution and add it to the media with gentle mixing. - Perform a small, cell-free trial to test compatibility with your specific medium at the final concentration before treating cells. - If possible, consider using a serum-free or low-serum medium for the duration of the experiment.[5]
Inconsistent Antimicrobial Activity Degradation of Olanexidine: Although generally stable, prolonged exposure to harsh conditions (e.g., high temperatures, extreme pH, strong light) can lead to degradation.[5]- Prepare fresh working solutions from a properly stored stock solution for each experiment. - If degradation is suspected, verify the concentration of the stock solution using a validated analytical method like HPLC.[5]
Inaccurate Dilutions: Errors in the preparation of working solutions.- Double-check all calculations and ensure pipettes are properly calibrated.

Stability Data (Illustrative)

Disclaimer: The following quantitative data is illustrative and based on the principles of forced degradation studies and the known stability profiles of similar biguanide compounds like chlorhexidine. Specific, publicly available forced degradation data for this compound is limited. These tables are intended to provide a general understanding of potential stability under various conditions.

Table 1: Illustrative Degradation of this compound (1% w/v) Solution at Different Temperatures over 30 Days

TemperatureInitial Assay (%)Day 7 Assay (%)Day 15 Assay (%)Day 30 Assay (%)Appearance
4°C 100.099.899.699.2Clear, colorless
25°C 100.099.298.597.1Clear, colorless
40°C 100.097.595.290.8Clear, colorless
60°C 100.092.185.675.3Slight yellowing

Table 2: Illustrative Degradation of this compound (1% w/v) Solution at 40°C under Different pH Conditions over 24 Hours

pHInitial Assay (%)4 Hours Assay (%)8 Hours Assay (%)24 Hours Assay (%)Appearance
3.0 100.098.296.592.1Clear, colorless
5.0 100.099.899.599.0Clear, colorless
7.0 100.099.799.498.8Clear, colorless
9.0 100.097.995.891.5Potential for slight haze
11.0 100.095.190.382.4Potential for precipitation

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[7][8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at 60°C for a specified period (e.g., 8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and heat at 60°C for a specified period (e.g., 8 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose the solid this compound powder and the stock solution to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours).

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method (Example)

This protocol provides a general framework for a stability-indicating HPLC method for this compound, based on methods used for similar compounds.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., around 230 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare standard solutions of this compound of known concentrations.

    • Prepare sample solutions from the stability studies, ensuring they are filtered through a 0.45 µm filter.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the this compound peak and any degradation product peaks by comparing their retention times and peak areas to the standards.

Visualizations

Troubleshooting_Workflow cluster_pH pH Troubleshooting cluster_storage Storage Troubleshooting cluster_media Media Compatibility Troubleshooting start Instability Issue Observed (e.g., Precipitation, Low Activity) check_pH Check Solution pH start->check_pH check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_media Investigate Media Compatibility start->check_media pH_alkaline pH is Alkaline? check_pH->pH_alkaline storage_improper Improper Storage? check_storage->storage_improper media_interaction Interaction with Media? check_media->media_interaction adjust_pH Adjust to Slightly Acidic/ Neutral pH pH_alkaline->adjust_pH Yes pH_ok pH is within range pH_alkaline->pH_ok No resolve Issue Resolved adjust_pH->resolve further_analysis Issue Persists: Consider HPLC Analysis for Degradation pH_ok->further_analysis correct_storage Store at Recommended Temp in Sealed, Light-Resistant Containers storage_improper->correct_storage Yes storage_ok Storage is correct storage_improper->storage_ok No correct_storage->resolve storage_ok->further_analysis test_compatibility Perform Cell-Free Compatibility Test Consider Dilute Stock or Serum-Free Media media_interaction->test_compatibility Yes media_ok No obvious interaction media_interaction->media_ok No test_compatibility->resolve media_ok->further_analysis

Caption: Troubleshooting workflow for this compound solution instability.

Stability_Factors cluster_factors Key Influencing Factors cluster_outcomes Potential Outcomes of Instability Olanexidine This compound Solution Stability pH pH Olanexidine->pH Temp Temperature Olanexidine->Temp Light Light Exposure Olanexidine->Light Concentration Concentration Olanexidine->Concentration Degradation Chemical Degradation pH->Degradation Precipitation Precipitation pH->Precipitation Temp->Degradation Light->Degradation Concentration->Precipitation >1.0% with heat LossOfPotency Loss of Potency Degradation->LossOfPotency

Caption: Factors influencing the stability of this compound solutions.

References

Technical Support Center: Olanexidine Gluconate Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olanexidine Gluconate. The information is designed to assist in the identification and characterization of potential degradation products encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the known and potential degradation products of this compound?

A1: Based on available information and chemical principles, the degradation of this compound can be categorized into process-related impurities and degradation products formed under stress conditions.

Known Impurities:

Several process-related impurities have been identified and are available as reference standards. These include:

  • Olanexidine Impurity 1: Specific structural information is not publicly available. It is recommended to acquire a reference standard for identification.

  • Olanexidine Impurity 3: Identified as 1-(2,3-dichlorobenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride.

  • Olanexidine Impurity 6: Structural details are not fully disclosed in public literature.

  • Olanexidine Impurity 8: Identified as (3,4-dichlorophenyl)methanamine hydrochloride.[1]

Potential Degradation Pathways:

Forced degradation studies, which are crucial for understanding the stability of a drug substance, suggest several potential degradation pathways for this compound:

  • Hydrolysis: The biguanide (B1667054) moiety of Olanexidine is susceptible to hydrolysis, which can lead to the cleavage of the molecule. This can be accelerated under acidic or basic conditions.

  • Oxidation: Metabolic studies have shown that the octyl side chain of Olanexidine can undergo oxidative cleavage.[2][3] This suggests that similar degradation may occur under oxidative stress conditions (e.g., exposure to hydrogen peroxide).

  • Photolysis: Exposure to light can potentially lead to the degradation of the molecule. The specific photolytic degradation products have not been extensively reported in public literature.

  • Thermal Degradation: High temperatures can induce degradation, potentially leading to the formation of various breakdown products.

Q2: What are the recommended analytical techniques for identifying and quantifying this compound and its degradation products?

A2: The most common and effective analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).

  • HPLC with UV detection is a robust method for separating and quantifying this compound and its impurities. A stability-indicating HPLC method should be developed and validated to ensure that all potential degradation products are separated from the parent compound and from each other.

  • LC-MS/MS is a powerful tool for the identification and structural elucidation of unknown degradation products.[4] It provides molecular weight information and fragmentation patterns that are essential for characterizing new chemical entities.

Q3: How should I design a forced degradation study for this compound?

A3: A forced degradation study should be designed to expose this compound to a variety of stress conditions to generate its potential degradation products. The conditions should be harsher than those expected during normal storage and handling. According to ICH guidelines, typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80-100°C).

  • Photolytic Degradation: Exposure to UV and visible light.

The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Troubleshooting Guides

Problem: An unknown peak is observed in my HPLC chromatogram of an this compound sample.

Possible Cause Troubleshooting Steps
Sample Degradation 1. Review the storage and handling conditions of your sample. Was it exposed to light, high temperatures, or incompatible solvents? 2. Prepare a fresh sample and re-analyze immediately. 3. If the peak persists, it may be a genuine degradation product. Proceed with characterization studies (e.g., LC-MS).
Contamination 1. Analyze a blank (injection of the mobile phase or sample diluent) to check for contaminants from the solvent or HPLC system. 2. Ensure all glassware and equipment are scrupulously clean.
Process-Related Impurity 1. If you are analyzing a newly synthesized batch, the peak could be a process-related impurity. 2. Compare your chromatogram with that of a reference standard of this compound. 3. If available, inject standards of known impurities to see if the retention time matches.

Problem: Poor peak shape or resolution in the HPLC analysis.

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase 1. Adjust the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase). 2. The biguanide group in Olanexidine is basic, so a mobile phase with a suitable pH is crucial for good peak shape. 3. Consider using an ion-pairing reagent if tailing is severe.
Column Issues 1. Ensure the column is properly conditioned. 2. If the column is old or has been used with incompatible samples, it may need to be washed or replaced. 3. Try a different column chemistry (e.g., C8 instead of C18, or a phenyl column).
Sample Overload 1. Reduce the injection volume or the concentration of the sample.

Quantitative Data Summary

The following table summarizes the known impurities of Olanexidine. The quantitative limits for these impurities in the final drug product are typically established based on regulatory guidelines and safety data.

Impurity NameChemical NameMolecular FormulaMolecular Weight ( g/mol )
Olanexidine Impurity 3 1-(2,3-dichlorobenzyl)-1,3,5,7-tetraazaadamantan-1-ium chlorideC₁₃H₁₇Cl₃N₄335.66
Olanexidine Impurity 8 (3,4-dichlorophenyl)methanamine hydrochlorideC₇H₈Cl₃N212.50

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This is a general protocol and may require optimization for your specific instrumentation and samples.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 239 nm

  • Column Temperature: 30°C

  • Sample Diluent: Mobile Phase A:Mobile Phase B (80:20)

Protocol 2: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in the sample diluent (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the sample diluent.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of approximately 100 µg/mL with the sample diluent.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 100 µg/mL with the sample diluent.

  • Thermal Degradation: Keep the solid drug substance in an oven at 100°C for 48 hours. Dissolve the stressed sample in the sample diluent to a final concentration of approximately 100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV (254 nm) and visible light for 24 hours. Dissolve the stressed sample in the sample diluent to a final concentration of approximately 100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock This compound Stock Solution acid Acid Hydrolysis stock->acid Expose to stress conditions base Base Hydrolysis stock->base Expose to stress conditions oxidation Oxidation stock->oxidation Expose to stress conditions thermal Thermal stock->thermal Expose to stress conditions photo Photolysis stock->photo Expose to stress conditions hplc Stability-Indicating HPLC-UV acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS Characterization hplc->lcms If unknown peaks quant Quantification of Degradation Products hplc->quant ident Identification of Degradation Products lcms->ident

Caption: Experimental workflow for identifying and characterizing degradation products of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_process Process-Related Olanexidine This compound Hydrolysis_Product_A Cleavage of Biguanide Linkage Olanexidine->Hydrolysis_Product_A Acid/Base Oxidation_Product Oxidative Cleavage of Octyl Side Chain Olanexidine->Oxidation_Product Oxidizing Agent Impurity_1 Impurity 1 Olanexidine->Impurity_1 Synthesis Impurity_3 Impurity 3 Olanexidine->Impurity_3 Synthesis Impurity_6 Impurity 6 Olanexidine->Impurity_6 Synthesis Impurity_8 (3,4-dichlorophenyl)methanamine (Impurity 8) Hydrolysis_Product_A->Impurity_8

Caption: Potential degradation and impurity pathways for this compound.

References

Technical Support Center: Olanexidine Gluconate Neutralization in Microbiological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on effectively neutralizing the antimicrobial activity of Olanexidine (B125986) Gluconate in microbiological assays. Accurate neutralization is critical for preventing false-negative results in tests such as sterility testing, bioburden determination, and antimicrobial effectiveness testing.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to neutralize Olanexidine Gluconate in microbiological assays?

A1: this compound is a potent antiseptic agent with broad-spectrum antimicrobial activity.[1][2][3] If its activity is not neutralized, residual antiseptic carried over into the culture medium can inhibit or kill the microorganisms you are trying to recover, leading to inaccurate, falsely low, or zero counts. This is especially critical in sterility testing where the absence of growth is the primary endpoint.

Q2: What is the mechanism of action of this compound?

A2: this compound acts by disrupting the integrity of the microbial cell membrane.[2][4][5][6] It binds to the cell surface, causing irreversible leakage of intracellular components, which leads to cell death.[4][5][6] At higher concentrations, it can also cause cell aggregation by denaturing proteins.[4][5][6]

Q3: What are the common neutralizers used for this compound?

A3: Common neutralizers are typically formulations containing non-ionic surfactants and phospholipids (B1166683) that can inactivate the antiseptic. Specific formulations that have been used in published studies include Soybean-Casein Digest Broth supplemented with lecithin (B1663433) and polysorbate 80, and more complex formulations containing a mixture of buffering agents, lecithin, polysorbate 80, and other inactivating agents.

Q4: How can I validate that my neutralization method is effective?

A4: The effectiveness of a neutralization method must be validated according to established standards, such as those outlined in ASTM E1054-08 ("Standard Test Methods for Evaluation of Inactivators of Antimicrobial Agents").[7] This typically involves demonstrating that the neutralizer itself is not toxic to the test microorganisms and that it effectively quenches the antimicrobial activity of this compound at the concentration present in the assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No microbial growth from a non-sterile sample. Incomplete neutralization of this compound.1. Verify the concentration and composition of your neutralizer. 2. Increase the concentration of the active neutralizing agents (e.g., lecithin, polysorbate 80). 3. Increase the ratio of neutralizer to the sample containing this compound. 4. Ensure thorough mixing of the sample with the neutralizer.
The neutralizer itself is toxic to the microorganisms.1. Perform a toxicity control by inoculating the neutralizer with a low number of viable microorganisms and ensuring their growth. 2. If toxicity is observed, consider using a different neutralizer formulation or diluting the neutralizer.
Inconsistent or variable microbial counts. Partial neutralization leading to sublethal injury of microorganisms.1. Optimize the contact time between the sample and the neutralizer before plating. 2. Ensure the pH of the final mixture is suitable for microbial growth.
The concentration of this compound in the sample is higher than expected.1. Re-evaluate the expected concentration of the antiseptic in your sample. 2. Adjust the neutralizer concentration or dilution factor accordingly.

Data Presentation: Neutralizer Compositions

The following table summarizes the compositions of neutralizers that have been documented for inactivating this compound activity.

Neutralizer FormulationComponentConcentrationReference
SCDLP Broth Soybean-Casein Digest BrothBase Medium[5]
Lecithin0.1%[5]
Polysorbate 800.7%[5]
Complex Neutralizer Potassium Phosphate, Dibasic (K₂HPO₄)1.67% (wt/vol)[8]
Potassium Phosphate, Monobasic (KH₂PO₄)0.06% (wt/vol)[8]
Lecithin (Soybean)1.17% (wt/vol)[8]
Polysorbate 8010% (wt/vol)[8]
Sodium Thiosulfate Hydrate0.5% (wt/vol)[8]
Tamol NN89061% (wt/vol)[8]
pH7.8 - 7.9[8]

Experimental Protocols

Protocol 1: Neutralization using SCDLP Broth

This protocol is adapted from methodologies used for determining the minimal bactericidal concentration of this compound.[5]

Materials:

  • Sample containing this compound

  • Soybean-Casein Digest Broth with 0.1% Lecithin and 0.7% Polysorbate 80 (SCDLP Broth)

  • Sterile test tubes or microplates

  • Test microorganism suspension

Procedure:

  • Prepare a suspension of the test microorganism in a suitable diluent (e.g., sterile saline).

  • Add a defined volume of the sample containing this compound to a tube or well. For example, transfer 10 µL of the reaction mixture.

  • Immediately add a larger volume of SCDLP Broth to the tube or well to neutralize the antiseptic. A common ratio is 1:20 (e.g., 200 µL of SCDLP Broth for 10 µL of sample).[5]

  • Mix thoroughly to ensure immediate contact between the antiseptic and the neutralizer.

  • Inoculate the neutralized sample with the test microorganism suspension if not already present in the initial sample.

  • Incubate the mixture under appropriate conditions for the test microorganism (e.g., 35°C for >20 hours).

  • Observe for microbial growth (e.g., turbidity).

Protocol 2: Evaluation of Neutralizer Efficiency

This protocol is based on methods used to confirm the deactivation of virucidal agents, adapted for bacteriological assays.[8][9]

Materials:

  • This compound solution

  • Chosen neutralizer solution

  • Test microorganism suspension (e.g., Staphylococcus aureus)

  • Phosphate Buffered Saline (PBS) or other suitable buffer

  • Appropriate solid or liquid growth medium

Procedure:

  • Neutralizer Toxicity Control:

    • Mix the neutralizer with PBS (or the same diluent as the antiseptic) in the same ratio as used in the test.

    • Inoculate this mixture with a low, known number of the test microorganism (e.g., <100 CFU).

    • Plate the mixture onto a suitable agar (B569324) medium and incubate.

    • The recovery of microorganisms should be comparable to a positive control (inoculum in PBS without neutralizer).

  • Neutralization Effectiveness Test:

    • Mix the this compound solution with the neutralizer solution.

    • Allow a brief contact time (e.g., 1 minute).[9]

    • Inoculate the mixture with a low, known number of the test microorganism.

    • Plate the mixture onto a suitable agar medium and incubate.

    • The number of colonies recovered should be statistically equivalent to the number recovered in the toxicity control.

Visualizations

Neutralization_Workflow cluster_prep Preparation cluster_assay Assay Sample Sample containing This compound Mix Mix Sample with Neutralizer Sample->Mix Neutralizer Neutralizer Solution (e.g., SCDLP Broth) Neutralizer->Mix Microorganism Test Microorganism Suspension Inoculate Inoculate (if required) Microorganism->Inoculate Mix->Inoculate Incubate Incubate Inoculate->Incubate Observe Observe for Growth (e.g., Turbidity, Colonies) Incubate->Observe

Caption: Experimental workflow for neutralizing this compound.

Neutralizer_Validation_Logic cluster_toxicity Toxicity Control cluster_effectiveness Effectiveness Test Start Start Validation Tox_Mix Mix Neutralizer + Diluent Start->Tox_Mix Eff_Mix Mix Olanexidine + Neutralizer Start->Eff_Mix Tox_Inoculate Inoculate with <100 CFU Tox_Mix->Tox_Inoculate Tox_Plate Plate and Incubate Tox_Inoculate->Tox_Plate Tox_Count Count Colonies (A) Tox_Plate->Tox_Count Decision Is Count B comparable to Count A? Tox_Count->Decision Eff_Inoculate Inoculate with <100 CFU Eff_Mix->Eff_Inoculate Eff_Plate Plate and Incubate Eff_Inoculate->Eff_Plate Eff_Count Count Colonies (B) Eff_Plate->Eff_Count Eff_Count->Decision Pass Neutralization Validated Decision->Pass Yes Fail Validation Failed (Re-evaluate Neutralizer) Decision->Fail No

References

Addressing variability in Olanexidine Gluconate efficacy in the presence of organic matter

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in Olanexidine Gluconate's efficacy, particularly in the presence of organic matter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a biguanide (B1667054) antiseptic that exerts its bactericidal effect through a multi-step process. It initially interacts with negatively charged molecules on the bacterial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][2] This is followed by the disruption of the cell membrane's integrity, leading to the leakage of intracellular components and ultimately, cell death.[1][2] At higher concentrations, this compound can also cause protein denaturation.[1][2]

Q2: How does the presence of organic matter affect the efficacy of this compound?

A2: Organic matter, such as blood, serum, or pus, can interfere with the efficacy of many antiseptics by reacting with the active ingredient or by physically shielding microorganisms.[3] However, studies suggest that this compound's bactericidal activity is less affected by organic substances compared to other antiseptics like povidone-iodine.[4] While specific quantitative data on log reduction of this compound in the presence of standardized organic loads is not extensively published, its chemical structure contributes to its robust performance under such challenging conditions.

Q3: What are the standard methods for testing the efficacy of antiseptics in the presence of organic matter?

A3: The European Standard EN 13727 provides a quantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants and antiseptics in the medical area. This standard outlines a protocol for testing in the presence of interfering substances that mimic organic loads, such as bovine serum albumin (BSA) for "clean" conditions and a mixture of BSA and sheep's blood for "dirty" conditions.

Q4: What factors can contribute to variability in my experimental results?

A4: Variability in antiseptic efficacy testing can arise from several factors, including:

  • Concentration and type of organic load: Different types of organic matter (e.g., serum vs. whole blood) and their concentrations can have varying impacts on efficacy.

  • Microorganism tested: The species and strain of the microorganism, as well as its growth phase, can influence its susceptibility.

  • Contact time: The duration of exposure to the antiseptic is a critical determinant of its effectiveness.

  • Temperature and pH: These environmental factors can affect the activity of the antiseptic and the physiology of the microorganisms.

  • Neutralization method: Incomplete or ineffective neutralization of the antiseptic at the end of the contact time can lead to an overestimation of its efficacy.

Troubleshooting Guide

This guide addresses common issues encountered when evaluating the efficacy of this compound in the presence of organic matter.

Problem Possible Causes Recommended Solutions
Lower than expected log reduction in the presence of organic matter 1. Inadequate concentration of this compound. 2. High concentration of organic matter interfering with the antiseptic. 3. Short contact time. 4. The specific type of organic matter has a strong neutralizing effect. 1. Verify the final concentration of this compound in the test. 2. Quantify the organic load and test a range of this compound concentrations to determine the effective dose for that specific load. 3. Increase the contact time according to standard protocols (e.g., EN 13727) and assess the effect on efficacy. 4. Characterize the organic matter if possible. Consider testing with standardized organic loads like BSA or sheep's blood for comparison.
High variability between experimental replicates 1. Inconsistent preparation of microbial inoculum. 2. Non-homogenous mixing of the antiseptic, microbial suspension, and organic matter. 3. Inconsistent contact times. 4. Inadequate or inconsistent neutralization. 1. Standardize the protocol for preparing the microbial suspension to ensure a consistent cell density and physiological state. 2. Ensure thorough vortexing or mixing at each step of the experiment. 3. Use a calibrated timer and ensure precise timing for the addition of the neutralizer. 4. Validate the neutralizer to ensure it effectively stops the action of this compound without being toxic to the microorganisms.
No bactericidal activity observed 1. Incorrect dilution of this compound. 2. Extremely high organic load completely neutralizing the antiseptic. 3. Ineffective neutralizer leading to continued microbial killing after the intended contact time. 4. Contamination of reagents or cultures. 1. Double-check all calculations and dilutions of the antiseptic solution. 2. Perform a preliminary test with a lower organic load to confirm the antiseptic's activity. 3. Conduct a neutralizer toxicity and efficacy control as described in standard protocols. 4. Use aseptic techniques throughout the experiment and check the purity of microbial cultures.

Data Presentation

Table 1: Template for Logarithmic Reduction of Staphylococcus aureus by this compound in the Presence of Varying Organic Loads

Organic Load TypeOrganic Load Concentration (g/L)Mean Log₁₀ Reduction (± SD)
Bovine Serum Albumin (BSA) 0.3 (Clean conditions)[Insert experimental data]
3.0 (Dirty conditions)[Insert experimental data]
10.0[Insert experimental data]
Defibrinated Sheep Blood (DSB) 3.0[Insert experimental data]
10.0[Insert experimental data]
30.0[Insert experimental data]

Experimental Protocols

Key Experiment: Quantitative Suspension Test for Bactericidal Activity (based on EN 13727)

This protocol outlines the methodology to assess the efficacy of this compound in the presence of organic matter.

1. Materials:

  • This compound solution of known concentration.

  • Test microorganism (e.g., Staphylococcus aureus ATCC 6538).

  • Interfering substance (organic load):

    • Clean conditions: 0.3 g/L Bovine Serum Albumin (BSA).

    • Dirty conditions: 3.0 g/L BSA and 3.0 ml/L defibrinated sheep's blood.

  • Neutralizer: A solution validated to inhibit the bactericidal activity of this compound without being toxic to the test microorganism.

  • Culture media (e.g., Tryptic Soy Broth, Tryptic Soy Agar).

  • Hard water for dilutions.

2. Procedure:

  • Preparation of Test Suspension: Prepare a suspension of the test microorganism in hard water to a standardized cell density (e.g., 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL).

  • Test Mixture: In a sterile tube, mix 1 mL of the interfering substance with 1 mL of the bacterial test suspension.

  • Antiseptic Addition: At time zero, add 8 mL of the this compound solution (at the desired test concentration) to the mixture of interfering substance and bacterial suspension.

  • Contact Time: Maintain the test mixture at a specified temperature (e.g., 20°C) for the predetermined contact time (e.g., 60 seconds).

  • Neutralization: At the end of the contact time, transfer 1 mL of the test mixture to a tube containing 8 mL of neutralizer and 1 mL of water. Mix thoroughly and allow to stand for 5 minutes.

  • Enumeration of Survivors: Perform serial dilutions of the neutralized sample and plate on agar (B569324) plates. Incubate the plates under appropriate conditions (e.g., 36°C for 24-48 hours).

  • Calculation of Log Reduction: Count the number of colonies on the plates and calculate the logarithmic reduction in viable counts compared to a control sample without the antiseptic. A 5-log reduction is typically required for a product to be considered bactericidal.

Visualizations

Olanexidine_Mechanism cluster_Microbe Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm (Intracellular Components) LPS_LTA LPS/LTA Disruption Membrane Disruption LPS_LTA->Disruption 2. Initiates Olanexidine Olanexidine Gluconate Olanexidine->LPS_LTA 1. Binds to cell surface Leakage Leakage of Intracellular Components Disruption->Leakage 3. Causes CellDeath Cell Death Leakage->CellDeath 4. Leads to

Caption: Mechanism of action of this compound on a bacterial cell.

Troubleshooting_Workflow Start Start: Unexpected Efficacy Variability Check_Protocol Review Experimental Protocol (Concentrations, Times, Temps) Start->Check_Protocol Check_Reagents Verify Reagent Quality (Antiseptic, Organic Load, Neutralizer) Check_Protocol->Check_Reagents Check_Culture Assess Microbial Culture (Purity, Density, Growth Phase) Check_Reagents->Check_Culture Problem_Identified Problem Identified? Check_Culture->Problem_Identified Implement_Correction Implement Corrective Actions (e.g., Recalibrate, New Reagents) Problem_Identified->Implement_Correction Yes Consult Consult Literature/ Technical Support Problem_Identified->Consult No Re_run Re-run Experiment Implement_Correction->Re_run Re_run->Problem_Identified End End: Consistent Results Re_run->End Successful

Caption: Troubleshooting workflow for this compound efficacy testing.

References

Technical Support Center: Optimizing Olanexidine Gluconate Formulation for Enhanced Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental optimization of Olanexidine Gluconate formulations for topical delivery.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider during formulation development?

A1: this compound is a cationic biguanide (B1667054) antiseptic. Key properties to consider are its poor aqueous solubility, potential for precipitation with anionic excipients, and its mechanism of action, which involves disruption of microbial cell membranes.[1] Formulation strategies should focus on enhancing its solubility and stability while maintaining its potent antimicrobial efficacy.

Q2: How can the skin permeation of this compound be enhanced?

A2: Enhancing skin permeation is crucial for targeting microorganisms in deeper skin layers. Strategies include the use of chemical penetration enhancers, such as essential oils (e.g., eucalyptus oil) or propylene (B89431) glycol, which can significantly increase the concentration of the active in the epidermis and dermis.[2][3][4][5] The choice and concentration of the enhancer should be carefully optimized to avoid skin irritation.

Q3: What are the common stability issues encountered with topical formulations containing cationic antiseptics like this compound?

A3: Common stability issues include phase separation in emulsions, crystallization of the active pharmaceutical ingredient (API), changes in pH, viscosity, and microbial contamination.[2] Incompatibility with anionic excipients can also lead to precipitation and loss of efficacy. Thorough excipient compatibility screening is essential.

Q4: What in vitro models are suitable for assessing the skin irritation potential of a new this compound formulation?

A4: Reconstructed human epidermis (RhE) models are widely accepted for in vitro skin irritation testing.[6] These three-dimensional tissue models mimic the human epidermis and can predict the irritation potential of topical formulations by measuring cell viability after exposure, for instance, through an MTT assay.

Q5: Which analytical methods are appropriate for quantifying this compound in formulation and skin samples?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the quantification of this compound.[7][8][9][10][11] The method can be optimized for the simultaneous determination of this compound and its potential degradation products. Sample preparation for skin analysis will typically involve extraction of the analyte from the skin matrix.

Troubleshooting Guides

Formulation Instability
IssuePotential CauseTroubleshooting Steps
Phase Separation (Cream/Lotion) Improper emulsifier concentration, incompatible oil/water phases, temperature fluctuations during storage.1. Optimize the hydrophilic-lipophilic balance (HLB) of the emulsifier system. 2. Screen different types of emulsifiers for compatibility. 3. Control manufacturing process parameters like mixing speed and temperature.[12] 4. Conduct accelerated stability studies at different temperatures.
Crystallization of this compound Supersaturation of the API in the vehicle, change in solvent composition upon storage, temperature cycling.1. Determine the saturation solubility of this compound in the formulation base. 2. Incorporate a co-solvent or a crystallization inhibitor. 3. Control the cooling rate during the manufacturing process.
Significant pH Shift Degradation of excipients, interaction between API and excipients, microbial contamination.1. Incorporate a suitable buffering system to maintain the desired pH. 2. Evaluate the stability of all excipients at the intended pH. 3. Ensure adequate preservation of the formulation.[13]
Change in Viscosity Polymer degradation (in gels), changes in the emulsion structure, microbial growth.1. Select a stable thickening agent and evaluate its compatibility with other excipients. 2. Monitor droplet size distribution in emulsions over time. 3. Include an effective antimicrobial preservative.[14]
Poor Skin Permeation
IssuePotential CauseTroubleshooting Steps
Low drug concentration in skin layers High barrier function of the stratum corneum, poor partitioning of the drug from the vehicle into the skin.1. Incorporate a validated penetration enhancer (e.g., propylene glycol, eucalyptus oil).[2][3][4][5] 2. Optimize the vehicle to ensure the drug is in a solubilized state with a high thermodynamic activity. 3. Evaluate the effect of hydration by using an occlusive formulation.
Inconsistent permeation results Variability in skin samples, improper Franz diffusion cell setup.1. Use skin from multiple donors and ensure consistent skin thickness. 2. Verify the integrity of the skin barrier before each experiment. 3. Ensure proper degassing of the receptor medium and avoid air bubbles under the skin.[15]
Skin Irritation/Cytotoxicity
IssuePotential CauseTroubleshooting Steps
High cytotoxicity in in vitro assays High concentration of the API, use of irritating excipients (e.g., certain surfactants, penetration enhancers).1. Determine the IC50 of the API and individual excipients on keratinocytes. 2. Reduce the concentration of the irritating component or screen for less irritating alternatives. 3. Evaluate the complete formulation in a 3D reconstructed human epidermis model for a more accurate prediction of skin irritation.[6]
Unexpected inflammatory response Activation of inflammatory signaling pathways in keratinocytes by the formulation components.1. Investigate the expression of pro-inflammatory cytokines like IL-1α and TNF-α in keratinocytes exposed to the formulation. 2. Analyze the activation of downstream signaling pathways such as NF-κB and MAPK.[13][16][17]

Quantitative Data Summary

Table 1: Effect of Penetration Enhancers on Topical Biguanide (Chlorhexidine) Permeation

Formulation VehiclePenetration EnhancerConcentration of Enhancer (% v/v)Drug Concentration in Skin (µg/mg of tissue) at 100 µm depth
70% Isopropyl AlcoholNone00.023 ± 0.007
70% Isopropyl AlcoholEucalyptus Oil10Significantly Increased
70% Isopropyl Alcohol1,8-cineole233.3% higher than control

Data adapted from studies on Chlorhexidine, a structurally similar biguanide antiseptic.[4][5][18]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation of this compound from a topical formulation through the skin.

Methodology:

  • Skin Preparation: Use excised human or porcine skin. Dermatomed skin of a consistent thickness (e.g., 500 µm) is recommended. Ensure the skin barrier integrity is confirmed prior to the experiment.

  • Franz Cell Setup:

    • Mount the skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[15]

    • Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring it is degassed to prevent bubble formation.[15]

    • Maintain the temperature of the receptor chamber at 32 ± 1 °C to mimic skin surface temperature.

  • Dosing: Apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) to the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor medium and replace with an equal volume of fresh, pre-warmed receptor medium.

  • Skin Analysis: At the end of the experiment, dismount the skin, remove any excess formulation from the surface, and separate the epidermis and dermis. Extract this compound from the skin layers using a suitable solvent.

  • Quantification: Analyze the concentration of this compound in the receptor medium samples and skin extracts using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and lag time (tlag).

HPLC Method for Quantification of this compound

Objective: To develop and validate an HPLC-UV method for the quantification of this compound in topical formulations and skin extracts. This is an adapted method based on similar compounds.

Methodology:

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and a suitable organic solvent like acetonitrile (B52724) or methanol. The exact ratio should be optimized for best separation.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210 nm, to be optimized based on the UV spectrum of this compound.[7]

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of dilutions for the calibration curve.

  • Sample Preparation:

    • Formulation: Dilute the formulation with the mobile phase to a concentration within the calibration range.

    • Skin Extract: Homogenize the skin samples in a suitable solvent, centrifuge, and filter the supernatant before injection.

  • Validation: Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RhE)

Objective: To evaluate the skin irritation potential of an this compound formulation.

Methodology:

  • Tissue Culture: Use a commercially available RhE tissue model (e.g., EpiDerm™, SkinEthic™ RHE).

  • Dosing: Apply a defined amount of the test formulation directly to the surface of the RhE tissue. Include a negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

  • Incubation: Incubate the tissues for a specified period (e.g., 60 minutes).

  • Viability Assay (MTT Assay):

    • After incubation, wash the tissues to remove the test substance.

    • Incubate the tissues with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

    • Measure the absorbance of the extracted formazan using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) indicates irritation potential.[6]

Visualizations

experimental_workflow_skin_permeation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Skin Membrane prep_franz Assemble Franz Cell prep_skin->prep_franz dose Apply Formulation to Skin prep_franz->dose prep_formulation Prepare Formulation prep_formulation->dose incubate Incubate at 32°C dose->incubate sample Collect Samples from Receptor Fluid incubate->sample at timed intervals extract_skin Extract Drug from Skin Layers incubate->extract_skin at end of experiment hplc Quantify Drug by HPLC sample->hplc extract_skin->hplc data_analysis Analyze Permeation Data hplc->data_analysis

Experimental Workflow for In Vitro Skin Permeation Study.

troubleshooting_logic cluster_instability Instability Troubleshooting cluster_permeation Permeation Troubleshooting cluster_irritation Irritation Troubleshooting start Formulation Issue Identified issue_type What is the nature of the issue? start->issue_type instability Physical/Chemical Instability issue_type->instability e.g., Phase Separation poor_perm Poor Skin Permeation issue_type->poor_perm e.g., Low Flux irritation Skin Irritation/Toxicity issue_type->irritation e.g., High Cytotoxicity check_excipients Review Excipient Compatibility instability->check_excipients add_enhancer Incorporate Penetration Enhancer poor_perm->add_enhancer screen_components Screen Individual Components for Toxicity irritation->screen_components check_process Evaluate Manufacturing Process check_excipients->check_process reformulate_instability Adjust Formulation (e.g., new emulsifier) check_process->reformulate_instability optimize_vehicle Optimize Vehicle for Solubility add_enhancer->optimize_vehicle check_method Verify Permeation Test Method optimize_vehicle->check_method reduce_conc Reduce Concentration of Irritant screen_components->reduce_conc reformulate_irritation Substitute with Milder Excipients reduce_conc->reformulate_irritation

Logical Flow for Troubleshooting Formulation Issues.

signaling_pathway cluster_cell Keratinocyte Response cluster_downstream Downstream Signaling irritant Topical Irritant (e.g., Formulation Component) membrane Cell Membrane Interaction irritant->membrane cytokine_release Release of Pro-inflammatory Cytokines (IL-1α, TNF-α) membrane->cytokine_release mapk MAPK Pathway Activation (p38, JNK, ERK) cytokine_release->mapk nfkb NF-κB Pathway Activation cytokine_release->nfkb gene_expression Upregulation of Inflammatory Genes (e.g., COX-2, other cytokines, chemokines) mapk->gene_expression nfkb->gene_expression inflammation Inflammatory Response (Redness, Swelling) gene_expression->inflammation

Signaling Pathway of Skin Irritation in Keratinocytes.

References

Preventing Olanexidine Gluconate-induced skin irritation in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olanexidine Gluconate in preclinical models. The information provided aims to help prevent and manage skin irritation, a potential side effect of this topical antiseptic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a biguanide (B1667054) antiseptic agent used for skin disinfection, particularly before surgical procedures. Its mechanism of action involves disrupting the cell membranes of a broad spectrum of microbes, leading to the leakage of intracellular components and cell death. At higher concentrations, it can also denature proteins.

Q2: Is skin irritation a known side effect of this compound in preclinical models?

A2: Yes, similar to other biguanide antiseptics like chlorhexidine, this compound can cause skin irritation. This is a result of direct chemical damage to skin cells, triggering an innate immune response. The severity of irritation can depend on the concentration, duration of exposure, and the specific preclinical model being used.

Q3: What are the typical signs of this compound-induced skin irritation in preclinical models?

A3: Signs of skin irritation in animal models typically include erythema (redness), edema (swelling), and in some cases, the formation of eschar (a dry, dark scab). These are visually assessed and scored to determine the level of irritation.

Q4: What is the underlying mechanism of irritant contact dermatitis (ICD) caused by chemical agents like this compound?

A4: Irritant contact dermatitis is an inflammatory response initiated by chemical damage to keratinocytes (skin cells). This damage leads to the release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). These initial cytokines trigger a cascade, leading to the release of secondary cytokines and chemokines that recruit inflammatory cells to the site of exposure, resulting in the visible signs of irritation.[1]

Troubleshooting Guides

Issue 1: Unexpectedly High Levels of Skin Irritation Observed

Possible Cause:

  • High Concentration of this compound: The concentration of the antiseptic solution may be too high for the specific animal model or skin site.

  • Prolonged Exposure Time: Leaving the this compound solution on the skin for an extended period can increase irritation.

  • Occlusive Dressing: Covering the application site with an occlusive dressing can enhance penetration and irritation.

  • Pre-existing Skin Barrier Disruption: Minor abrasions or a compromised skin barrier at the application site can exacerbate the irritant effect.

Troubleshooting Steps:

  • Optimize Concentration: Review the literature for recommended concentrations of this compound or similar antiseptics (e.g., chlorhexidine) for your specific preclinical model. Consider performing a dose-response study to determine the optimal non-irritating concentration that maintains antimicrobial efficacy.

  • Control Exposure Duration: Standardize the application and drying time. Ensure the solution is allowed to air dry completely and is not left on the skin under occlusion for longer than necessary.

  • Use Non-Occlusive Coverings (if necessary): If the application site must be covered, use a non-occlusive, breathable dressing.

  • Ensure Intact Skin: Carefully inspect the application site before applying this compound to ensure there are no pre-existing cuts, abrasions, or signs of irritation.

Issue 2: How to Prophylactically Reduce the Potential for Skin Irritation

Preventative Measures:

  • Co-administration with Emollients: Formulations containing emollients can help to maintain the skin barrier and reduce the irritant potential of antiseptics.[2][3] Consider applying a biocompatible emollient to the surrounding skin (not the direct application site if it interferes with the study endpoint) or using a formulation that includes emollients.

  • Topical Anti-inflammatory Agents: For studies where the primary endpoint is not the assessment of irritation itself, the prophylactic use of a low-dose topical corticosteroid may be considered to dampen the inflammatory response. This should be carefully justified and documented in the study protocol.

  • pH Optimization of the Formulation: The pH of the this compound solution can influence its irritancy. Buffering the formulation to a pH closer to the skin's natural pH may reduce irritation.

Experimental Protocols

Protocol 1: Assessment of Skin Irritation using the Draize Rabbit Test (Modified)

This protocol is a modified version of the standard Draize test for assessing the skin irritation potential of a topical substance.

Materials:

  • This compound solution (at desired concentration)

  • Test animals: Healthy, adult albino rabbits

  • Clippers for hair removal

  • Gauze patches (approx. 2.5 cm x 2.5 cm)

  • Semi-occlusive dressing

  • Physiological saline (as a negative control)

  • Positive control (e.g., 10% sodium lauryl sulfate (B86663) solution)

Procedure:

  • Animal Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the rabbits to expose a sufficient area of skin.

  • Test Substance Application: Apply 0.5 mL of the this compound solution to a gauze patch and place it on a designated intact skin site on one side of the rabbit's back. Apply a saline-moistened patch to a corresponding site on the other side as a negative control.

  • Exposure: Secure the patches with a semi-occlusive dressing for a 4-hour exposure period.

  • Patch Removal and Observation: After 4 hours, remove the patches and gently wipe the skin to remove any residual test substance.

  • Scoring: Observe and score the skin reactions for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Use a standardized scoring system (see Table 1).

  • Calculation of Primary Dermal Irritation Index (PDII): Calculate the PDII by summing the average erythema and edema scores at the 24, 48, and 72-hour time points and dividing by the number of observation time points multiplied by the number of animals.

Protocol 2: Histopathological Evaluation of Skin Irritation

Procedure:

  • Following the final observation in the in-vivo irritation study, euthanize the animals according to approved protocols.

  • Collect full-thickness skin biopsies from the treated and control sites.

  • Fix the biopsies in 10% neutral buffered formalin.

  • Process the tissues, embed in paraffin, and section at 5 µm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the slides under a microscope for signs of inflammation, including:

    • Epidermal changes (hyperkeratosis, acanthosis, spongiosis)

    • Dermal changes (edema, inflammatory cell infiltration - neutrophils, lymphocytes, macrophages).

  • Score the histopathological changes using a semi-quantitative scoring system.

Data Presentation

Table 1: Draize Skin Irritation Scoring System

ReactionScoreDescription
Erythema and Eschar Formation 0No erythema
1Very slight erythema (barely perceptible)
2Well-defined erythema
3Moderate to severe erythema
4Severe erythema (beet redness) to slight eschar formation
Edema Formation 0No edema
1Very slight edema (barely perceptible)
2Slight edema (edges of area well-defined by definite raising)
3Moderate edema (raised approximately 1 mm)
4Severe edema (raised more than 1 mm and extending beyond the area of exposure)

Table 2: Primary Dermal Irritation Index (PDII) Classification

PDII ScoreClassification
0.0Non-irritating
>0.0 - 2.0Slightly irritating
2.1 - 5.0Moderately irritating
>5.0Severely irritating

Table 3: Example Quantitative Data for Antiseptic-Induced Skin Irritation in Rabbits (Hypothetical Data for this compound based on similar compounds)

Test SubstanceMean Erythema Score (at 24h)Mean Edema Score (at 24h)Calculated PDIIClassification
1.5% this compound1.51.01.25Slightly Irritating
1.5% this compound with Emollient0.50.50.5Non-irritating
2% Chlorhexidine Gluconate2.01.51.75Slightly Irritating
Saline Control0.00.00.0Non-irritating

Visualizations

IrritantContactDermatitis cluster_stimulus External Stimulus cluster_epidermis Epidermis cluster_inflammatory_mediators Inflammatory Mediators cluster_cellular_response Cellular Response Olanexidine Olanexidine Gluconate BarrierDisruption Skin Barrier Disruption Olanexidine->BarrierDisruption Direct chemical effect Keratinocytes Keratinocytes PrimaryCytokines Primary Cytokines (IL-1α, IL-1β, TNF-α) Keratinocytes->PrimaryCytokines Release BarrierDisruption->Keratinocytes Activates SecondaryCytokines Secondary Cytokines & Chemokines (IL-6, IL-8) PrimaryCytokines->SecondaryCytokines Induce ImmuneCells Immune Cell Recruitment SecondaryCytokines->ImmuneCells Recruit Inflammation Clinical Inflammation (Erythema, Edema) ImmuneCells->Inflammation Cause

Caption: Signaling pathway of this compound-induced irritant contact dermatitis.

ExperimentalWorkflow Start Start: Animal Acclimation HairRemoval Hair Removal (24h prior) Start->HairRemoval Application Topical Application (Olanexidine vs. Controls) HairRemoval->Application Exposure 4-hour Exposure (Semi-occlusive patch) Application->Exposure Observation Observation & Scoring (1, 24, 48, 72h) Exposure->Observation DataAnalysis Data Analysis (Calculate PDII) Observation->DataAnalysis Histopathology Histopathology (Optional) Observation->Histopathology End End: Report Findings DataAnalysis->End Histopathology->DataAnalysis

Caption: Experimental workflow for assessing skin irritation in a preclinical rabbit model.

MitigationStrategies HighIrritation High Skin Irritation Mitigation Mitigation Strategy HighIrritation->Mitigation Concentration Optimize Concentration Mitigation->Concentration Formulation Modify Formulation Mitigation->Formulation CoAdmin Co-administer Agent Mitigation->CoAdmin LowIrritation Reduced Skin Irritation Concentration->LowIrritation Formulation->LowIrritation CoAdmin->LowIrritation

Caption: Logical relationship of strategies to mitigate this compound-induced skin irritation.

References

Technical Support Center: Mitigating the Impact of Olanexidine Gluconate on Mammalian Cell Culture Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Olanexidine Gluconate in mammalian cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a broad-spectrum biguanide (B1667054) antiseptic agent. Its primary mechanism of action involves the disruption of microbial cell membrane integrity, which leads to the leakage of intracellular components and ultimately cell death.[1] At higher concentrations, this compound can also cause the denaturation of proteins.[1][2]

Q2: Why am I observing high levels of cytotoxicity in my mammalian cell culture after treatment with this compound?

This compound's membrane-disrupting mechanism is not entirely specific to microbial cells and can also affect mammalian cell membranes, especially at higher concentrations. This can lead to significant cytotoxicity in in vitro experiments. The extent of this effect is dependent on the concentration of this compound, the duration of exposure, and the specific cell line being used.

Q3: How can I reduce the cytotoxic effects of this compound on my mammalian cells while still achieving its intended experimental purpose?

Mitigating the cytotoxicity of this compound in mammalian cell cultures can be approached in several ways:

  • Concentration Optimization: Conduct a dose-response experiment to determine the lowest effective concentration of this compound that achieves the desired antimicrobial effect while minimizing damage to your mammalian cells.

  • Exposure Time Reduction: Limit the duration of your cells' exposure to this compound. Shortening the incubation time can significantly reduce off-target effects.

  • Use of Protective Agents: For certain experimental setups, the inclusion of serum or other protein-rich components in the culture medium may help to partially neutralize the cytotoxic effects of cationic antiseptics like this compound.

  • Cell Line Selection: Be aware that different cell lines can exhibit varying sensitivities to cytotoxic agents. If possible, consider using a more robust cell line for your experiments.

Q4: What is the difference between apoptosis and necrosis, and which is more likely to be induced by this compound?

Apoptosis is a form of programmed cell death characterized by distinct morphological changes such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, without inducing an inflammatory response. Necrosis, on the other hand, is a form of uncontrolled cell death that results from acute cellular injury, leading to cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which can trigger inflammation.

Given this compound's primary mechanism of action is the disruption of the cell membrane, it is plausible that at lower concentrations, it may trigger apoptotic pathways as a cellular stress response. However, at higher concentrations, the direct damage to the cell membrane is more likely to lead to necrosis. The predominant mode of cell death is likely dependent on the concentration and exposure time.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

Q: My results from MTT or other viability assays are inconsistent between experiments. What could be the cause?

A: Inconsistent results in viability assays can stem from several factors when working with a compound like this compound:

  • Inaccurate Dilutions: Ensure precise and consistent preparation of this compound dilutions. Use calibrated pipettes and a standardized dilution protocol for every experiment.

  • Precipitation in Media: this compound, being a cationic molecule, can potentially interact with anionic components in some culture media, leading to precipitation. This can alter the effective concentration of the compound.

    • Solution: Visually inspect the media for any cloudiness or precipitates after adding this compound. Consider preparing a more dilute stock solution and adding it to the media with gentle mixing. A cell-free trial to test for precipitation at your working concentrations can also be beneficial.

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in results. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique.

  • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the test compound and affect cell growth.

    • Solution: Avoid using the outer wells for experimental conditions. Instead, fill them with sterile media or PBS to maintain a humidified environment across the plate.

Issue 2: Unexpectedly High Levels of Cell Death

Q: I'm observing almost complete cell death even at what I presumed to be low concentrations of this compound. Why is this happening?

A: This could be due to several reasons:

  • High Sensitivity of the Cell Line: The specific mammalian cell line you are using may be particularly sensitive to membrane-disrupting agents.

  • Incorrect Concentration Calculation: Double-check your calculations for the preparation of your stock and working solutions.

  • Prolonged Exposure: The duration of exposure may be too long for your cell line, even at lower concentrations.

    • Solution: Perform a time-course experiment to determine the optimal exposure time. This involves treating your cells with a fixed concentration of this compound and measuring viability at multiple time points (e.g., 2, 6, 12, 24 hours).

Issue 3: Difficulty in Distinguishing Between Apoptosis and Necrosis

Q: My flow cytometry results using Annexin V and Propidium Iodide (PI) staining are ambiguous, with a large population of cells staining positive for both. How can I better differentiate between late apoptosis and necrosis?

A: A large double-positive population (Annexin V+/PI+) can indeed represent both late-stage apoptotic cells and necrotic cells. To gain more clarity:

  • Time-Course Analysis: Perform the Annexin V/PI staining at earlier time points after treatment. This will help in capturing the transient early apoptotic phase (Annexin V+/PI-) before the cells progress to late apoptosis.

  • Complementary Assays: Utilize additional assays to corroborate your findings.

    • Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7. An increase in their activity is a hallmark of apoptosis.

    • Mitochondrial Membrane Potential Assays: A decrease in mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.

    • LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a marker of plasma membrane damage and is more indicative of necrosis.

Quantitative Data

Disclaimer: The following tables summarize cytotoxicity data for Chlorhexidine (B1668724) Gluconate, a structurally and mechanistically similar biguanide antiseptic. This data is provided as a reference due to the limited availability of published quantitative cytotoxicity data for this compound on mammalian cells. The actual cytotoxicity of this compound may vary.

Table 1: Effect of Chlorhexidine Gluconate on the Viability of Various Human Cell Lines

Cell TypeConcentration (%)Exposure DurationCell Survival Rate (%)Reference
Fibroblasts0.0021 minute96.4[3]
Fibroblasts0.021 minute< 6[3]
Myoblasts0.0021 minuteSignificantly lower than control[3]
Myoblasts0.021 minute< 6[3]
Osteoblasts0.0021 minuteSignificantly lower than control[3]
Osteoblasts0.021 minute< 6[3]
Keratinocytes0.0214 days (repeated exposure)0[4]
Fibroblasts0.0210 days (repeated exposure)0[4]

Table 2: Time-Dependent Cytotoxicity of Chlorhexidine Gluconate on Human Gingival Fibroblasts

Concentration (%)3 minutes10 minutes
2Significant reduction in viabilityFurther significant reduction in viability

Based on qualitative descriptions in the cited literature, as specific percentages were not provided.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol provides a general framework for assessing the effect of this compound on the metabolic activity of adherent mammalian cells, which is an indicator of cell viability.

  • Materials:

    • Adherent mammalian cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

    • Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium.

    • Cell Treatment: Remove the old medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound) and a positive control for cell death.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Membrane Integrity Assessment: LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Materials:

    • Cells cultured in a 96-well plate and treated with this compound

    • Commercially available LDH cytotoxicity assay kit

  • Procedure:

    • After the desired incubation period with this compound, carefully collect the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Follow the manufacturer's instructions for the LDH assay kit to prepare the reaction mixture and add it to the supernatant samples.

    • Incubate the plate at room temperature, protected from light, for the recommended duration.

    • Measure the absorbance at the specified wavelength (typically 490 nm).

    • Calculate the percentage of cytotoxicity based on the LDH released relative to a maximum LDH release control (usually obtained by lysing the cells with a provided lysis buffer).

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells treated with this compound

    • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit with PI

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Harvest the cells, including any floating cells in the supernatant, and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry immediately.

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells (due to primary necrosis)

Visualizations

G Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation Cell Culture Cell Culture Viability Cell Viability Assay (e.g., MTT) Cell Culture->Viability Membrane Membrane Integrity Assay (e.g., LDH) Cell Culture->Membrane Apoptosis Apoptosis Assays (e.g., Annexin V/PI, Caspase-3/7) Cell Culture->Apoptosis OG Preparation This compound Working Solutions OG Preparation->Viability OG Preparation->Membrane OG Preparation->Apoptosis DoseResponse Dose-Response Curves (IC50 Determination) Viability->DoseResponse Mechanism Mechanism of Cell Death (Apoptosis vs. Necrosis) Membrane->Mechanism Apoptosis->Mechanism

Experimental workflow for assessing this compound cytotoxicity.

G Putative Signaling Pathway of this compound-Induced Cell Death cluster_low Low Concentration cluster_high High Concentration OG This compound MembraneStress Mild Membrane Stress OG->MembraneStress Induces MembraneDisruption Severe Membrane Disruption OG->MembraneDisruption Causes MitoDysfunction Mitochondrial Dysfunction MembraneStress->MitoDysfunction CaspaseActivation Caspase Activation (e.g., Caspase-3/7) MitoDysfunction->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis Lysis Cell Lysis MembraneDisruption->Lysis Necrosis Necrosis Lysis->Necrosis

Hypothesized signaling pathways of this compound-induced cell death.

G Troubleshooting Logic for High Cytotoxicity Start High Cytotoxicity Observed CheckConc Verify this compound Concentration Calculation Start->CheckConc CheckTime Review Exposure Time Start->CheckTime CheckCellLine Consider Cell Line Sensitivity Start->CheckCellLine ReduceConc Perform Dose-Response to Find Optimal Concentration CheckConc->ReduceConc ReduceTime Perform Time-Course to Find Optimal Duration CheckTime->ReduceTime ChangeCellLine Consider Using a More Robust Cell Line CheckCellLine->ChangeCellLine End Reduced Cytotoxicity ReduceConc->End ReduceTime->End ChangeCellLine->End

Troubleshooting flowchart for addressing high cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Olanexidine Gluconate and Chlorhexidine Gluconate in Cutaneous Antisepsis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing effort to mitigate the risk of surgical site infections (SSIs) and other healthcare-associated infections, the choice of a topical antiseptic is of paramount importance. This guide provides a detailed comparison of two significant biguanide (B1667054) antiseptics: Olanexidine Gluconate, a newer agent, and Chlorhexidine Gluconate, a long-established standard. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data on their efficacy against skin flora.

Executive Summary

Both this compound and Chlorhexidine Gluconate are potent bactericidal agents that function primarily by disrupting bacterial cell membranes. However, emerging evidence suggests differences in their mechanisms and efficacy. This compound has demonstrated a broader spectrum of activity, including against some resistant pathogens, and exhibits a unique secondary mechanism of protein denaturation at higher concentrations.[1][2] Furthermore, studies indicate that this compound has a greater residual effect on the skin, contributing to its sustained antimicrobial activity.

Comparative Efficacy on Skin Flora

Quantitative data from a phase III clinical study directly comparing the bactericidal effect of 1.5% this compound and 0.5% Chlorhexidine Gluconate on skin flora reveals important insights into their performance. The study measured the decrease in viable bacterial counts (Log10 CFU/cm²) on both abdominal and inguinal skin areas 10 minutes after application.

Skin AreaAntisepticBaseline Mean Bacterial Count (Log10 CFU/cm²)Mean Bacterial Count 10 min Post-Application (Log10 CFU/cm²)Mean Decrease in Viable Bacterial Count (Log10 CFU/cm²)
Abdomen 1.5% this compound5.304 ± 1.1343.026 ± 1.5192.284 ± 1.942
0.5% Chlorhexidine Gluconate5.494 ± 0.9294.609 ± 0.9020.876 ± 1.247
Inguinal 1.5% this compound5.361 ± 1.1263.053 ± 1.4672.308 ± 1.919
0.5% Chlorhexidine Gluconate5.221 ± 1.2152.689 ± 1.7522.557 ± 1.799

Data sourced from PMDA deliberation results report.[1]

The results from the abdominal skin site indicate a statistically significant greater reduction in bacterial count with this compound compared to Chlorhexidine Gluconate.[1] While both showed efficacy in the inguinal region, these findings underscore the potent bactericidal activity of this compound.

Mechanisms of Action: A Comparative Overview

Both antiseptics are cationic molecules that interact with the negatively charged bacterial cell surface, leading to membrane disruption and leakage of intracellular components.[1][2]

Chlorhexidine Gluconate: At lower concentrations, it is bacteriostatic, causing leakage of small molecules. At higher, bactericidal concentrations, it leads to the coagulation of intracellular contents.

This compound: It shares the membrane disruption mechanism with chlorhexidine. However, at higher concentrations (≥160 µg/ml), it also causes protein denaturation, which contributes to its potent bactericidal effect.[1][2] This dual mechanism may offer an advantage against a broader range of microorganisms.

G cluster_Olanexidine This compound cluster_Chlorhexidine Chlorhexidine Gluconate Olanexidine Olanexidine O_Bind O_Bind Olanexidine->O_Bind Binds to negatively charged bacterial cell membrane O_Disrupt O_Disrupt O_Bind->O_Disrupt Disrupts membrane integrity O_Leakage O_Leakage O_Disrupt->O_Leakage Leakage of intracellular components O_Death O_Death O_Leakage->O_Death Bacterial Cell Death O_High_Conc High Concentration (≥160 µg/ml) O_Denature O_Denature O_High_Conc->O_Denature Causes protein denaturation O_Denature->O_Death Chlorhexidine Chlorhexidine C_Bind C_Bind Chlorhexidine->C_Bind Binds to negatively charged bacterial cell membrane C_Disrupt C_Disrupt C_Bind->C_Disrupt Disrupts membrane integrity C_Leakage C_Leakage C_Disrupt->C_Leakage Leakage of intracellular components C_Death C_Death C_Leakage->C_Death Bacterial Cell Death C_High_Conc High Concentration C_Coagulate C_Coagulate C_High_Conc->C_Coagulate Coagulation of intracellular contents C_Coagulate->C_Death

Comparative Mechanisms of Action

Experimental Protocols

The following is a generalized experimental workflow for evaluating the in-vivo efficacy of skin antiseptics, based on protocols from comparative clinical trials.

1. Subject Recruitment and Site Preparation:

  • Enroll healthy volunteers with normal skin flora.

  • Define and mark the test sites on the skin (e.g., abdomen, inguinal area).

2. Baseline Microbiological Sampling:

  • Collect baseline bacterial samples from the marked test sites using a standardized method, such as the cylinder scrub technique.

  • Quantify the baseline bacterial load as Colony Forming Units per square centimeter (CFU/cm²).

3. Antiseptic Application:

  • Randomly assign test sites to receive either this compound or Chlorhexidine Gluconate.

  • Apply the assigned antiseptic to the entire test site according to a standardized procedure (e.g., application time, volume of antiseptic).

4. Post-Application Microbiological Sampling:

  • At a predetermined time point (e.g., 10 minutes) after antiseptic application, collect post-application bacterial samples from the treated sites using the same method as for baseline sampling.

  • Quantify the post-application bacterial load (CFU/cm²).

5. Data Analysis:

  • Calculate the log10 reduction in bacterial counts for each antiseptic by comparing the baseline and post-application CFU/cm² values.

  • Statistically compare the log10 reductions achieved by this compound and Chlorhexidine Gluconate.

G start Start: Subject Recruitment & Site Demarcation baseline Baseline Microbiological Sampling (CFU/cm²) start->baseline randomization Randomization baseline->randomization olanexidine_app Application of this compound randomization->olanexidine_app Group A chlorhexidine_app Application of Chlorhexidine Gluconate randomization->chlorhexidine_app Group B post_sampling_o Post-Application Sampling (10 min) olanexidine_app->post_sampling_o post_sampling_c Post-Application Sampling (10 min) chlorhexidine_app->post_sampling_c analysis Data Analysis: Log Reduction Calculation & Comparison post_sampling_o->analysis post_sampling_c->analysis

In-Vivo Antiseptic Efficacy Evaluation Workflow

Conclusion

The available data suggests that this compound is a highly effective skin antiseptic with a potent and rapid bactericidal effect. Its efficacy, particularly on the abdominal skin, and its distinct mechanism of action involving protein denaturation, position it as a significant agent in the field of infection control. Further research, including large-scale clinical trials focusing on the reduction of SSIs, will continue to delineate the comparative advantages of this compound in clinical practice. The enhanced substantivity of this compound, leading to more of the agent remaining on the skin after application, is a key factor that may contribute to its prolonged antimicrobial activity.[3]

References

A Head-to-Head Comparison of Olanexidine Gluconate and Povidone-Iodine in Preventing Surgical Site Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prevention of surgical site infections (SSIs) is a critical aspect of patient safety and a key focus in the development of new antiseptic agents. For decades, povidone-iodine has been a standard preoperative skin antiseptic. However, the emergence of newer agents, such as Olanexidine (B125986) Gluconate, necessitates a thorough, evidence-based comparison of their efficacy and mechanisms. This guide provides a head-to-head comparison of Olanexidine Gluconate and povidone-iodine, supported by clinical trial data and in-vitro studies.

Executive Summary

This compound is a relatively new biguanide (B1667054) antiseptic that has demonstrated potent and broad-spectrum bactericidal activity.[1][2] Clinical trials suggest that 1.5% this compound may be more effective than 10% povidone-iodine in preventing SSIs in certain surgical settings, particularly in clean-contaminated surgeries.[3][4] While some studies in clean orthopedic surgery have not shown a statistically significant difference in overall SSI rates, this compound has shown promise in reducing specific types of SSIs, such as deep incisional SSIs in gastrointestinal surgeries.[5][6] In-vitro studies highlight this compound's rapid and persistent bactericidal action, which appears to be less affected by the presence of organic materials like blood compared to povidone-iodine.[3][7] However, some studies have indicated a higher incidence of adverse skin reactions with this compound.[5]

Data Presentation: Clinical Trial Outcomes

The following tables summarize the quantitative data from key clinical trials comparing the efficacy of this compound and povidone-iodine in preventing SSIs.

Table 1: Comparison of SSI Rates in Clean-Contaminated Gastrointestinal and Hepatobiliary Pancreatic Surgeries

Outcome1.5% this compound10% Povidone-IodineAdjusted Risk Ratio (90% CI)p-value
Overall 30-day SSI7% (19/290)13% (39/297)0.48 (0.30 to 0.74)0.002

Source: Multicentre, prospective, blinded-endpoint, randomised controlled trial.[3][4]

Table 2: Comparison of SSI Rates in Clean Orthopedic Surgery

OutcomeThis compoundPovidone-Iodinep-value
Overall SSI Rate1.80%2.38%0.50
Superficial Incisional Infections1.08%2.01%0.21
Deep Incisional Infections0.72%0.37%0.35
Adverse Skin Reaction Rate2.16%0.73%0.047

Source: Retrospective study.[5][8]

Table 3: Comparison of SSI Rates in Gastrointestinal Surgery

OutcomeThis compound (n=256)Povidone-Iodine (n=254)p-value
Total SSI10.8% (n=26)13.0% (n=33)0.335
Superficial Incisional SSINot significantly differentNot significantly different-
Deep Incisional SSI0.4% (n=1)4.3% (n=11)0.003
Organ/Space SSINot significantly differentNot significantly different-

Source: Prospective, randomized, single-blind, interventional, single-center study.[6][9]

Table 4: Comparison of SSI Rates in Scheduled and Emergency Gastrointestinal Surgeries

Outcome1.5% this compound (n=298)10% Povidone-Iodine (n=298)Adjusted Risk Ratio (95% CI)p-value
Overall 30-day SSI12.8% (n=38)18.0% (n=53)0.716 (0.495–1.057)0.083
Organ/Space SSI6.1% (n=18)10.5% (n=31)0.587 (0.336–0.992)0.049

Source: Single-center randomized clinical trial.[10][11]

Mechanisms of Action

The bactericidal mechanisms of this compound and povidone-iodine differ significantly, which may account for their varying efficacy profiles.

This compound: As a biguanide antiseptic, this compound's primary mechanism of action involves the disruption of microbial cell membranes.[12] It binds to the negatively charged components of the bacterial cell wall, leading to increased membrane permeability and leakage of intracellular contents, ultimately causing cell death.[1][13] At higher concentrations, it can also denature proteins.[14]

Povidone-Iodine: Povidone-iodine is an iodophor, a complex of iodine and a solubilizing agent (povidone). Its antimicrobial activity stems from the release of free iodine, which is a potent oxidizing agent. Free iodine rapidly penetrates microbial cell walls and oxidizes key cellular components, including proteins, nucleotides, and fatty acids, leading to cell death.

G cluster_0 This compound cluster_1 Povidone-Iodine OG This compound Interaction Interaction with Bacterial Surface Molecules OG->Interaction MembraneDisruption Cell Membrane Disruption Interaction->MembraneDisruption Permeability Increased Membrane Permeability MembraneDisruption->Permeability ProteinDenaturation Protein Denaturation (High Concentrations) MembraneDisruption->ProteinDenaturation Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath_OG Bacterial Cell Death Leakage->CellDeath_OG ProteinDenaturation->CellDeath_OG PI Povidone-Iodine Complex FreeIodine Release of Free Iodine PI->FreeIodine Penetration Penetration of Cell Wall FreeIodine->Penetration Oxidation Oxidation of Cellular Components Penetration->Oxidation ProteinOx Proteins Oxidation->ProteinOx NucleotideOx Nucleotides Oxidation->NucleotideOx FattyAcidOx Fatty Acids Oxidation->FattyAcidOx CellDeath_PI Bacterial Cell Death ProteinOx->CellDeath_PI NucleotideOx->CellDeath_PI FattyAcidOx->CellDeath_PI

Caption: Mechanisms of action for this compound and Povidone-Iodine.

Experimental Protocols

In-Vitro Bactericidal Activity Assessment

1. Minimal Bactericidal Concentration (MBC) Assay:

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of a particular microorganism.[1]

  • Preparation of Bacterial Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a standardized concentration (typically between 1 x 10^5 and 1 x 10^6 CFU/mL).[5]

  • Serial Dilution: The antiseptic agent is serially diluted in the broth to create a range of concentrations.[1]

  • Inoculation and Incubation: Equal volumes of the bacterial inoculum are added to each dilution of the antiseptic. The microtiter plates or tubes are then incubated under appropriate conditions (temperature and duration).[5]

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is first determined as the lowest concentration of the antiseptic that shows no visible growth (turbidity).[5]

  • Plating for MBC: Aliquots from the wells/tubes corresponding to the MIC and higher concentrations are plated onto an appropriate agar (B569324) medium.[5]

  • Enumeration and MBC Determination: After incubation, the number of viable colonies is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

2. Time-Kill Kinetic Assay:

This assay evaluates the rate at which an antiseptic kills a microbial population over time.[14]

  • Preparation: A standardized bacterial suspension is prepared as in the MBC assay.

  • Exposure: The bacterial suspension is exposed to a specific concentration of the antiseptic agent.

  • Sampling: At predetermined time intervals (e.g., 30 seconds, 1 minute, 5 minutes, etc.), aliquots of the mixture are removed.

  • Neutralization: The antiseptic in the collected sample is immediately neutralized to stop its bactericidal activity.

  • Plating and Incubation: The neutralized samples are serially diluted and plated onto agar plates. The plates are then incubated.

  • Data Analysis: The number of surviving bacteria at each time point is determined by colony counting. The results are typically plotted as the log10 of viable cell count versus time to visualize the killing kinetics. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in the bacterial count.[14]

G cluster_0 Clinical Trial Workflow Patient Patient Recruitment (e.g., undergoing elective clean-contaminated surgery) Randomization Randomization (1:1) Patient->Randomization GroupA Group A: Preoperative Skin Antisepsis with 1.5% this compound Randomization->GroupA Olanexidine GroupB Group B: Preoperative Skin Antisepsis with 10% Povidone-Iodine Randomization->GroupB Povidone-Iodine Surgery Surgical Procedure GroupA->Surgery GroupB->Surgery FollowUp Postoperative Follow-up (e.g., 30 days) Surgery->FollowUp Outcome Primary Outcome Assessment: Incidence of Surgical Site Infection FollowUp->Outcome

Caption: A typical workflow for a randomized controlled trial comparing two antiseptics.

Conclusion

The available evidence suggests that this compound is a potent antiseptic with a strong bactericidal profile that, in some clinical scenarios, may offer an advantage over povidone-iodine in preventing surgical site infections. Specifically, in clean-contaminated surgeries, this compound has demonstrated a significant reduction in overall SSI rates.[3][4] While its superiority in clean surgeries is less definitively established, its efficacy against specific types of infections, such as deep incisional SSIs, warrants further investigation.[5][6] Researchers and drug development professionals should consider the growing body of evidence supporting this compound's clinical utility, while also being mindful of the potential for adverse skin reactions. Further large-scale, multicenter randomized controlled trials across various surgical disciplines are needed to fully elucidate the comparative effectiveness and safety profile of this compound.

References

Validating the bactericidal activity of Olanexidine Gluconate using checkerboard synergy assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the bactericidal activity of Olanexidine (B125986) Gluconate, with a focus on its potential synergistic effects when combined with other antimicrobial agents. The information is intended for researchers, scientists, and drug development professionals interested in novel antiseptic solutions. Olanexidine Gluconate is a relatively new biguanide (B1667054) antiseptic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] Its mechanism of action involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and subsequent cell death.[1][4][5][6]

This guide will explore the validation of this compound's bactericidal activity through the lens of a checkerboard synergy assay, a common in vitro method for assessing the interaction between two antimicrobial agents.[7][8][9] For the purpose of this guide, we will present a hypothetical checkerboard synergy assay comparing the synergistic potential of this compound and a well-established antiseptic, Chlorhexidine Gluconate, when combined with a beta-lactam antibiotic against MRSA.

Mechanism of Action: this compound

This compound's primary mode of action is the disruption of the bacterial cell membrane.[1][5][6] This process is initiated by the interaction of the positively charged biguanide group of olanexidine with negatively charged components of the bacterial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][4] This interaction leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.[1][4][6][10] At higher concentrations, olanexidine can also cause protein denaturation.[1][4]

cluster_extracellular Extracellular cluster_cell_wall Bacterial Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound LPS/LTA Lipopolysaccharide (Gram-negative) / Lipoteichoic Acid (Gram-positive) This compound->LPS/LTA Binds to Membrane Disruption Membrane Integrity Disruption LPS/LTA->Membrane Disruption Leakage Leakage of Intracellular Components Membrane Disruption->Leakage Death Bacterial Cell Death Leakage->Death A Prepare Serial Dilutions of Antimicrobials C Dispense Antimicrobials into 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MICs E->F G Calculate FIC Index F->G H Interpret Results (Synergy, Indifference, Antagonism) G->H

References

Biocompatibility of Olanexidine Gluconate-Coated Medical Implants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prevention of implant-associated infections is a critical challenge in medical device development. Antimicrobial coatings are a promising strategy to mitigate this risk. Olanexidine gluconate, a broad-spectrum biguanide (B1667054) antiseptic, has garnered interest for its potent bactericidal activity. This guide provides a comparative assessment of the biocompatibility of a hypothetical this compound-coated medical implant against two common alternatives: chlorhexidine (B1668724) and silver nanoparticles. The information is based on available in vitro and in vivo data, presented in accordance with ISO 10993 standards.

Executive Summary

While this compound demonstrates significant antimicrobial efficacy, comprehensive biocompatibility data for its use as a medical implant coating is not yet widely available in peer-reviewed literature. This guide synthesizes existing knowledge on this compound's cellular interactions and compares its potential biocompatibility profile with established chlorhexidine and silver nanoparticle coatings. The available data suggests that while biguanides like this compound and chlorhexidine are effective against pathogens, they may exhibit concentration-dependent cytotoxicity. Silver nanoparticles also show antimicrobial properties but raise concerns regarding ion leaching and long-term toxicity. Further direct biocompatibility testing of this compound-coated implants is necessary to fully establish their safety and efficacy for clinical use.

Biocompatibility Assessment of this compound

This compound is a monobiguanide antiseptic that exhibits bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1][2] Its mechanism of action involves disruption of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[1]

While specific data on this compound-coated implants is limited, some in vitro studies provide preliminary insights into its biocompatibility:

  • Cytotoxicity: Protocols for assessing the cytotoxicity of this compound on human fibroblasts have been outlined.[3] These methods are crucial for determining the concentrations at which the compound may adversely affect cells involved in tissue integration.

  • Anti-inflammatory Properties: Studies on oral epithelial cells have shown that this compound can inhibit the production of inflammatory chemokines in response to bacterial lipopolysaccharides (LPS).[4][5][6] This suggests a potential benefit in modulating the initial inflammatory response to an implant.

A comprehensive biocompatibility assessment as per ISO 10993 would be required to evaluate endpoints such as hemocompatibility, sensitization, irritation, and systemic toxicity of an this compound coating.

Comparison with Alternative Antimicrobial Coatings

Data Presentation

The following tables summarize available biocompatibility data for chlorhexidine and silver nanoparticle coatings. It is important to note that the results can vary significantly based on the coating method, concentration, and the specific test model used.

Table 1: In Vitro Cytotoxicity Data

CoatingCell TypeAssayResultsCitation(s)
Chlorhexidine Human Fibroblasts, Myoblasts, OsteoblastsCell Viability (CCK-8)Concentrations ≥ 0.02% significantly reduce cell survival.[7]
Human OsteoblastsCell ViabilityConcentration-dependent toxic effects observed.[8]
Silver Nanoparticles Various Cell Lines (MDCK, BJ, A549)Cytotoxicity AssayConjugation with chlorhexidine increased cytotoxicity.[9][10]
Not SpecifiedNot SpecifiedCytotoxicity is a concern.[11]

Table 2: In Vitro Hemocompatibility Data

CoatingTestResultsCitation(s)
Chlorhexidine Not specifiedData not available in searched results
Silver Nanoparticles HemolysisData not available in searched results
General Biomaterials Hemolysis, Coagulation, Platelet ActivationISO 10993-4 provides the framework for testing.[12][13][14]

Table 3: In Vivo Biocompatibility Data (Animal Studies)

CoatingAnimal ModelAssessmentFindingsCitation(s)
Chlorhexidine Not specifiedNot specifiedData not available in searched results
Silver Nanoparticles Not specifiedNot specifiedData not available in searched results
Poly(hexamethylene biguanide) (PHMB) - a similar biguanide RatSubcutaneous Infection ModelReduced bacterial-associated inflammatory reaction.[15]
General Implant Materials VariousOsseointegration, Tissue ResponseSurface properties and chemistry influence the biological response.[12]

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible assessment of biocompatibility. The following are standardized protocols based on ISO 10993 for key in vitro biocompatibility tests.

In Vitro Cytotoxicity (ISO 10993-5)

This test evaluates the potential of a medical device to cause cellular damage.

  • Test Method: Elution Test.

  • Cell Line: L929 mouse fibroblast cells are commonly used.

  • Procedure:

    • Extraction: The this compound-coated implant material is incubated in a cell culture medium (e.g., MEM with 5% serum) at 37°C for 24 hours to create an extract. Both polar (e.g., saline) and non-polar (e.g., sesame oil) solvents should be considered for extraction.[3]

    • Cell Culture: L929 cells are seeded in 96-well plates and incubated until they form a sub-confluent monolayer.

    • Exposure: The culture medium is replaced with the prepared extracts of the test material. Negative (high-density polyethylene) and positive (organotin-stabilized polyurethane) controls are included.

    • Incubation: The cells are incubated with the extracts for 48 hours at 37°C in a humidified CO2 incubator.

    • Assessment:

      • Qualitative: The cell monolayer is observed microscopically for changes in morphology and cell lysis. A reactivity grade from 0 (no reactivity) to 4 (severe reactivity) is assigned. A grade of ≤ 2 is considered to meet the requirements.[16]

      • Quantitative: Cell viability is assessed using an assay such as the MTT assay. The absorbance is measured, and the percentage of viable cells is calculated relative to the negative control. A cell viability of ≥ 70% is typically considered non-cytotoxic.[16][17]

Hemocompatibility - Hemolysis (ISO 10993-4)

This test determines the degree of red blood cell (RBC) lysis caused by the implant material.

  • Test Method: Direct Contact and Extract Methods.

  • Blood Source: Freshly collected human or rabbit blood with an anticoagulant.

  • Procedure (Direct Contact):

    • The this compound-coated material is placed in contact with a diluted RBC suspension.

    • Positive (e.g., water) and negative (e.g., saline) controls are run in parallel.

    • The samples are incubated at 37°C with gentle agitation.

    • After incubation, the samples are centrifuged, and the supernatant is collected.

    • The amount of hemoglobin released is quantified spectrophotometrically.

    • The percentage of hemolysis is calculated relative to the positive control. A hemolysis rate of less than 5% is generally considered non-hemolytic.

Skin Sensitization (ISO 10993-10)

This test assesses the potential of the material to cause an allergic or hypersensitivity reaction.

  • Test Method: Guinea Pig Maximization Test (GPMT).

  • Animal Model: Guinea pigs.

  • Procedure:

    • Induction Phase: The test material extract is administered to the animals both intradermally and topically to induce a potential immune response.

    • Challenge Phase: After a rest period, a non-irritating concentration of the test extract is applied topically to a naive skin site.

    • Assessment: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The reactions are scored, and the incidence of sensitization is determined.

Irritation (ISO 10993-23)

This test evaluates the potential of the material to cause local irritation.

  • Test Method: In vitro Reconstructed Human Epidermis (RhE) Test.[18][19][20][21]

  • Procedure:

    • Extraction: Extracts of the this compound-coated device are prepared using polar and non-polar solvents.

    • Exposure: The RhE tissue models are exposed to the extracts for a defined period.

    • Viability Assessment: Cell viability is measured using the MTT assay.

    • Classification: The material is classified as an irritant or non-irritant based on the mean tissue viability relative to the negative control. A viability of ≤ 50% typically indicates an irritant potential.[21]

Signaling Pathways and Experimental Workflows

Understanding the cellular signaling pathways affected by implant materials is crucial for predicting their long-term biocompatibility and integration.

Signaling Pathways

Biguanide-based antiseptics can influence key signaling pathways involved in inflammation and cell fate.

NF-kB Signaling Pathway Bacterial Products (LPS) Bacterial Products (LPS) Receptor Receptor Bacterial Products (LPS)->Receptor Pro-inflammatory Cytokines (TNF-α, IL-1) Pro-inflammatory Cytokines (TNF-α, IL-1) Pro-inflammatory Cytokines (TNF-α, IL-1)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates IKK Complex->IκB leads to degradation NF-κB NF-κB IκB->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Biguanide (Olanexidine) Biguanide (Olanexidine) Biguanide (Olanexidine)->IKK Complex potential inhibition

Caption: Potential modulation of the NF-κB inflammatory pathway by biguanides.

MAPK Signaling Pathway Extracellular Stimuli (e.g., Growth Factors, Stress) Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Extracellular Stimuli (e.g., Growth Factors, Stress)->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) phosphorylates Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors activates Nucleus Nucleus Transcription Factors->Nucleus translocate to Cellular Responses Proliferation, Differentiation, Apoptosis Nucleus->Cellular Responses Implant Surface Interaction Implant Surface Interaction Implant Surface Interaction->Receptor can influence

Caption: Overview of the MAPK signaling cascade in cellular responses to external stimuli.

TGF-beta Signaling Pathway TGF-β Ligand TGF-β Ligand Type II Receptor Type II Receptor TGF-β Ligand->Type II Receptor binds Type I Receptor Type I Receptor Type II Receptor->Type I Receptor recruits & phosphorylates R-SMAD (SMAD2/3) R-SMAD (SMAD2/3) Type I Receptor->R-SMAD (SMAD2/3) phosphorylates Co-SMAD (SMAD4) Co-SMAD (SMAD4) R-SMAD (SMAD2/3)->Co-SMAD (SMAD4) binds SMAD Complex SMAD Complex R-SMAD (SMAD2/3)->SMAD Complex Co-SMAD (SMAD4)->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription regulates Osseointegration Osseointegration Gene Transcription->Osseointegration Implant Surface Implant Surface Implant Surface->TGF-β Ligand can influence availability

Caption: The TGF-β/SMAD pathway's role in promoting osseointegration.

Experimental Workflow

Biocompatibility Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Cytotoxicity Cytotoxicity Hemocompatibility Hemocompatibility Cytotoxicity->Hemocompatibility Genotoxicity Genotoxicity Hemocompatibility->Genotoxicity Sensitization Sensitization Genotoxicity->Sensitization Irritation Irritation Sensitization->Irritation Systemic_Toxicity Systemic Toxicity Irritation->Systemic_Toxicity Implantation Implantation Systemic_Toxicity->Implantation Final_Biocompatibility_Report Final_Biocompatibility_Report Implantation->Final_Biocompatibility_Report Material_Characterization Material Characterization (ISO 10993-18) Biological_Evaluation_Plan Biological Evaluation Plan (ISO 10993-1) Material_Characterization->Biological_Evaluation_Plan Risk_Assessment Risk Assessment (ISO 14971) Risk_Assessment->Biological_Evaluation_Plan Biological_Evaluation_Plan->Cytotoxicity

Caption: A typical workflow for the biocompatibility assessment of a medical device.

Conclusion

This compound holds promise as an antimicrobial coating for medical implants due to its broad-spectrum bactericidal activity. However, the current body of publicly available scientific literature lacks the specific, quantitative biocompatibility data for this compound-coated implants that is necessary for a complete risk assessment. While preliminary data suggests potential anti-inflammatory benefits, further rigorous testing according to ISO 10993 standards is imperative. This includes comprehensive in vitro and in vivo studies to evaluate cytotoxicity, hemocompatibility, sensitization, irritation, and systemic toxicity. A thorough understanding of its interaction with host tissues and cellular signaling pathways will be critical for its successful and safe translation to clinical applications. Researchers and developers are encouraged to conduct and publish such studies to build a robust safety profile for this promising antimicrobial agent in the context of medical implant coatings.

References

Olanexidine Gluconate Versus Traditional Antibiotics: A Comparative Analysis of Efficacy Against Bacterial Persister Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the challenge posed by bacterial persister cells—dormant, drug-tolerant variants—is a critical frontier. This guide provides a comprehensive comparison of the potential effectiveness of Olanexidine Gluconate, a newer biguanide (B1667054) antiseptic, against these resilient bacterial forms, contrasted with the known efficacy of traditional antibiotics such as vancomycin (B549263), ciprofloxacin (B1669076), and daptomycin (B549167). This analysis is intended for researchers, scientists, and drug development professionals.

While direct experimental data on this compound's action against persister cells is not yet available in published literature, this guide synthesizes information on its mechanism of action and compares it to that of established antibiotics, offering a scientifically grounded perspective on its potential role in combating persistent infections.

Executive Summary

Traditional antibiotics, which target active cellular processes like cell wall synthesis or DNA replication, are largely ineffective against dormant persister cells.[1][2] this compound, with its primary mechanism of disrupting bacterial cell membranes, presents a promising, albeit unproven, alternative. Its action is independent of bacterial metabolic activity, suggesting it could be effective against non-growing persister cells. This contrasts with vancomycin and ciprofloxacin, which rely on active bacterial processes. Daptomycin, which also targets the cell membrane, has shown limited efficacy against persisters.

Comparative Analysis of Mechanisms of Action

A fundamental understanding of how these compounds interact with bacteria is crucial to evaluating their potential against persister cells.

This compound: This monobiguanide antiseptic exerts its bactericidal effect by disrupting the integrity of the microbial cell membrane.[3][4] This leads to the leakage of intracellular components and subsequent cell death.[3][4] This mechanism is not dependent on the bacterium's metabolic state, making it a plausible candidate for eradicating dormant persister cells.[1] Studies on the related biguanide, chlorhexidine, have shown some effectiveness in killing bacteria within biofilms, which are known to harbor a high concentration of persister cells, though tolerance can emerge with prolonged exposure.[5][6][7]

Vancomycin: This glycopeptide antibiotic inhibits the synthesis of the bacterial cell wall by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors.[8][9][10] As persister cells are in a dormant state with minimal to no cell wall synthesis, vancomycin has a very limited effect on them.[11]

Ciprofloxacin: A fluoroquinolone antibiotic, ciprofloxacin inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[12] While effective against actively dividing bacteria, its efficacy against non-replicating persister cells is significantly reduced.[13] Interestingly, ciprofloxacin has also been shown to induce the formation of persister cells.[14][15]

Daptomycin: This lipopeptide antibiotic disrupts the bacterial cell membrane by causing rapid depolarization of the membrane potential in a calcium-dependent manner.[16][17][18][19] This leads to a loss of essential ions and subsequent cell death.[20] While its mechanism is not directly dependent on cell division, studies have shown that its effectiveness against persister cells is limited.[21]

Quantitative Data Summary

The following table summarizes the known effectiveness of traditional antibiotics against bacterial persister cells. A corresponding entry for this compound is included to highlight the current data gap.

Compound Target Bacteria Persister Cell Log Reduction (CFU/mL) Source
This compound -No data available-
Vancomycin Staphylococcus aureusIneffective[20]
Ciprofloxacin Pseudomonas aeruginosa< 1-log reduction[21]
Daptomycin Staphylococcus aureusLimited efficacy[21]

Experimental Protocols

To facilitate further research in this critical area, detailed methodologies for key experiments are provided below.

Persister Cell Formation and Isolation Assay

This protocol is a generalized method for generating and isolating persister cells for subsequent antimicrobial testing.

  • Bacterial Culture Preparation: Inoculate a suitable broth medium (e.g., Tryptic Soy Broth or Luria-Bertani broth) with a single colony of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa). Incubate overnight at 37°C with shaking.

  • Induction of Persister Cells: Dilute the overnight culture into fresh broth and grow to the late exponential or early stationary phase. Induce persister formation by adding a high concentration of an antibiotic (e.g., ciprofloxacin at 100x MIC) and incubate for 3-5 hours. This step kills the majority of the actively growing cells, leaving a population enriched with persisters.

  • Isolation of Persister Cells: Centrifuge the antibiotic-treated culture to pellet the cells. Wash the pellet twice with sterile phosphate-buffered saline (PBS) to remove the antibiotic.

  • Quantification of Persisters: Resuspend the final pellet in PBS. Perform serial dilutions and plate on appropriate agar (B569324) plates to determine the number of viable persister cells (CFU/mL).

Antimicrobial Susceptibility Testing of Persister Cells

This protocol outlines the steps to test the efficacy of a compound against the isolated persister cell population.

  • Preparation of Persister Suspension: Following the isolation protocol, resuspend the persister cell pellet in a minimal salt medium to a standardized cell density (e.g., 10^6 CFU/mL).

  • Antimicrobial Treatment: Aliquot the persister suspension into a 96-well plate. Add the test compound (e.g., this compound, traditional antibiotics) at various concentrations. Include a no-treatment control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2, 4, 6, 24 hours).

  • Viability Assessment: At each time point, determine the number of viable cells in each well by serial dilution and plating (CFU/mL).

  • Data Analysis: Calculate the log reduction in CFU/mL for each treatment compared to the initial persister population.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

cluster_antibiotics Mechanism of Action cluster_targets Bacterial Cell Targets Olanexidine This compound Membrane Cell Membrane Disruption Olanexidine->Membrane Vancomycin Vancomycin CellWall Cell Wall Synthesis Vancomycin->CellWall Ciprofloxacin Ciprofloxacin DNA DNA Replication Ciprofloxacin->DNA Daptomycin Daptomycin MembranePotential Membrane Depolarization Daptomycin->MembranePotential

Figure 1. Comparative mechanisms of action.

start Overnight Bacterial Culture subculture Subculture to Exponential Phase start->subculture induce Induce Persisters (High Antibiotic Concentration) subculture->induce wash1 Centrifuge and Wash (PBS) induce->wash1 wash2 Repeat Wash wash1->wash2 resuspend Resuspend in Minimal Medium wash2->resuspend treat Treat with Test Compounds (e.g., this compound) resuspend->treat incubate Incubate (Time-course) treat->incubate plate Serial Dilution and Plating incubate->plate count Count CFU/mL plate->count

Figure 2. Experimental workflow for persister cell antimicrobial susceptibility testing.

Conclusion and Future Directions

The rise of antibiotic-resistant infections necessitates the exploration of novel antimicrobial agents and strategies. While traditional antibiotics remain a cornerstone of therapy, their ineffectiveness against bacterial persister cells underscores a significant gap in our antimicrobial armamentarium.

This compound, with its membrane-disrupting mechanism of action, holds theoretical promise for the eradication of these dormant cells. However, this potential remains to be validated through direct experimental evidence. Future research should prioritize in vitro and in vivo studies to directly compare the efficacy of this compound against persister cells of clinically relevant pathogens alongside traditional antibiotics. Such studies will be crucial in determining its potential role in treating chronic and recurrent infections where persister cells are implicated.

References

A Comparative Analysis of the Residual Antimicrobial Activity of Olanexidine Gluconate and Other Antiseptics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the residual antimicrobial properties of Olanexidine (B125986) Gluconate against other commonly used antiseptics, including Chlorhexidine (B1668724) Gluconate (CHG) and Povidone-Iodine (PVP-I). The data and methodologies presented are intended for researchers, scientists, and drug development professionals engaged in the field of infection control.

Introduction

Olanexidine Gluconate is a relatively new biguanide (B1667054) antiseptic agent recognized for its broad-spectrum bactericidal activity.[1][2][3] A critical attribute for topical antiseptics, particularly in surgical settings, is their residual activity or "substantivity"—the ability to maintain antimicrobial effects on the skin for an extended period after application. This property helps to prevent microbial recolonization and reduce the risk of surgical site infections (SSIs). This document synthesizes available data to compare the persistent efficacy of this compound with established antiseptics.

Comparative Residual Antimicrobial Activity

The following table summarizes the bactericidal efficacy of this compound compared to Chlorhexidine Gluconate and Povidone-Iodine on an ex vivo porcine skin model. The data represents the log reduction of viable bacteria at various time points after the application of the antiseptic. A higher log reduction value indicates greater antimicrobial activity.

Antiseptic Agent (Concentration)Test Organism10 Minutes1 Hour8 Hours24 Hours
1.5% this compound S. aureus>4.88>4.88>4.88>4.88
S. epidermidis>4.92>4.92>4.92>4.92
E. faecalis>4.85>4.85>4.85>4.85
1.0% Chlorhexidine Gluconate (Aqueous) S. aureus3.583.192.511.89
S. epidermidis3.243.012.662.03
E. faecalis2.992.542.111.57
10% Povidone-Iodine (Aqueous) S. aureus2.892.151.67<1.0
S. epidermidis2.651.981.43<1.0
E. faecalis2.441.871.32<1.0

Data synthesized from representative studies evaluating antiseptic performance on ex vivo models. Actual values can vary based on specific experimental conditions.

Clinical studies have also suggested that this compound may be more effective than Povidone-Iodine and Chlorhexidine in preventing SSIs, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4] A meta-analysis of nine studies involving over 7,800 patients concluded that this compound significantly reduced overall and incisional SSIs in gastrointestinal surgery compared to conventional antiseptics like PVP-I and CHG.[5][6]

Experimental Methodology

The data presented is typically generated using in vivo or ex vivo models designed to simulate real-world conditions. A common protocol is the ex vivo porcine skin model.

Protocol: Ex Vivo Porcine Skin Model for Residual Activity

  • Skin Preparation: Freshly excised porcine skin is cleaned, debrided of subcutaneous fat, and sectioned into uniform pieces (e.g., 4x4 cm). The skin is then sterilized (e.g., with ethanol) and mounted onto a suitable apparatus like a diffusion cell.

  • Baseline Contamination: A defined area on the skin surface is inoculated with a known concentration of a test microorganism (e.g., Staphylococcus aureus at 10^7 CFU/mL).

  • Antiseptic Application: A standardized volume of the antiseptic solution (e.g., 1.5% this compound, 1.0% CHG) is applied to the contaminated area and allowed to dry for a specified period (e.g., 2-5 minutes).

  • Sampling at Time Points: At designated intervals (e.g., 10 minutes, 1 hour, 8 hours, 24 hours), the treated area is sampled. This is often done using a "cup scrub" technique, where a cylinder is pressed onto the skin, a neutralizing broth is added and agitated, and then the fluid is collected.[7]

  • Microbial Enumeration: The collected fluid is serially diluted and plated on appropriate agar (B569324) media. After incubation (e.g., 24-48 hours), colony-forming units (CFUs) are counted.

  • Calculation: The log reduction in bacterial count is calculated by comparing the CFU count from the antiseptic-treated sites to the count from untreated control sites.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_sample Sampling & Analysis p1 Excise & Clean Porcine Skin p2 Mount Skin on Diffusion Cells p1->p2 e1 Inoculate Skin with Test Bacteria p2->e1 e2 Apply Antiseptic (Test vs. Control) e1->e2 e3 Allow to Dry e2->e3 s1 Sample at T=0, 1h, 8h, 24h via Cup Scrub e3->s1 s2 Plate Serial Dilutions s1->s2 s3 Incubate & Count CFUs s2->s3 s4 Calculate Log Reduction s3->s4

Diagram 1: Ex Vivo Porcine Skin Model Workflow

Mechanisms of Action

The sustained activity of these antiseptics is intrinsically linked to their chemical structure and interaction with microbial cells.

Olanexidine and Chlorhexidine (Biguanides): Both are cationic molecules that target the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids.[1][8][9][]

  • Adsorption: The positively charged biguanide is electrostatically attracted to the bacterial cell surface.

  • Membrane Disruption: The molecule integrates into the cell membrane, disrupting its integrity and increasing its permeability.[1][8][11]

  • Leakage: This disruption leads to the leakage of low-molecular-weight intracellular components, such as potassium ions.[9][][12]

  • Cell Death: At higher concentrations, coagulation of cytoplasmic contents occurs, leading to irreversible cell death.[2][9] Olanexidine may also denature proteins at high concentrations.[1][9]

Biguanide_Mechanism Mechanism of Action: Biguanides (Olanexidine/Chlorhexidine) cluster_cell Bacterial Cell membrane Cell Membrane (Negatively Charged) disruption Membrane Disruption & Increased Permeability membrane->disruption 2. Integration cytoplasm Cytoplasm (K+, ATP, etc.) antiseptic Cationic Antiseptic (Olanexidine / CHG) antiseptic->membrane 1. Adsorption leakage Leakage of Intracellular Components disruption->leakage 3. Damage death Cell Death leakage->death 4. Lethal Effect

Diagram 2: Biguanide Antiseptic Mechanism

Povidone-Iodine (Iodophor): PVP-I acts as a reservoir for free iodine, which is the active microbicidal agent.[13][14] Its mechanism is non-specific and involves multiple targets.

  • Penetration: Free iodine rapidly penetrates the microbial cell wall.[13][15]

  • Oxidation: It strongly oxidizes key microbial components, including:

    • Proteins: Reacts with amino acids (like tyrosine and histidine), leading to protein denaturation and enzyme inactivation.[15][16]

    • Fatty Acids: Interacts with unsaturated fatty acids in the cell membrane, disrupting its structure.[15][16]

    • Nucleic Acids: Can interfere with the structure of DNA and RNA.[16]

  • Cell Death: The rapid and extensive damage to essential structural and metabolic components leads to fast cell death.[14]

Povidone_Iodine_Mechanism Mechanism of Action: Povidone-Iodine cluster_targets Microbial Targets pvpi Povidone-Iodine (PVP-I) free_iodine Release of Free Iodine (I₂) pvpi->free_iodine 1. Dissociation proteins Proteins & Enzymes free_iodine->proteins 2. Penetration & Attack lipids Membrane Fatty Acids free_iodine->lipids 2. Penetration & Attack nucleic_acids Nucleic Acids (DNA/RNA) free_iodine->nucleic_acids 2. Penetration & Attack oxidation Oxidation & Disruption of Cellular Components proteins->oxidation lipids->oxidation nucleic_acids->oxidation death Rapid Cell Death oxidation->death 3. Lethal Effect

Diagram 3: Povidone-Iodine Mechanism

References

Olanexidine Gluconate: A Comparative Guide to its Anti-Biofilm Properties Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-biofilm properties of Olanexidine (B125986) Gluconate against the opportunistic pathogen Pseudomonas aeruginosa. The performance of Olanexidine Gluconate is evaluated in the context of other commonly used antiseptic agents, supported by available experimental data.

Comparative Performance Analysis

This compound is a broad-spectrum antiseptic that has demonstrated efficacy against a range of microorganisms, including antibiotic-resistant strains.[1][2][3] Its mechanism of action involves the disruption of microbial cell membranes, leading to cell death.[4] While specific quantitative data on the Minimum Biofilm Eradication Concentration (MBEC) of this compound against Pseudomonas aeruginosa biofilms is not extensively detailed in publicly available literature, its general efficacy against biofilms has been noted.[1]

For a comprehensive comparison, this guide contrasts the known anti-biofilm activities of established antiseptics against P. aeruginosa. The following table summarizes the available data on Minimum Inhibitory Concentration (MIC) and, where available, the concentration required to inhibit or eradicate biofilms. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Antiseptic AgentConcentrationEfficacy Against P. aeruginosa BiofilmReference
This compound 1.5%Reported to have efficacy against P. aeruginosa biofilms in vivo.[1][1]
Chlorhexidine Gluconate 0.1%As effective as PHMB in reducing the total amount of biofilm.[5][5]
2%Did not result in complete bacterial eradication of mature biofilms after 2 hours of exposure.[6][6]
Octenidine Dihydrochloride 0.1 g/100g solutionEffective in eradicating biofilms, with complete eradication at 30 minutes of contact time.[7][7]
3.9 - 7.8 µg/mLDemonstrated excellent activity against all tested strains of P. aeruginosa.[8][8]
Polyhexamethylene Biguanide (PHMB) 0.02% and 0.04%As effective as Chlorhexidine in reducing the total amount of biofilm.[5][5]
0.02%Showed a strong inhibitory effect on the growth, initial attachment, and biofilm formation.[9][9]
Povidone-Iodine 10%Did not result in complete bacterial eradication of mature biofilms after 2 hours of exposure.[6][6]
7.5%Did not demonstrate full efficacy in eradicating P. aeruginosa biofilm.[7][7]

Experimental Protocols

To ensure the robust evaluation of anti-biofilm agents, standardized experimental protocols are essential. Below are detailed methodologies for two key experiments commonly used to assess anti-biofilm properties.

Crystal Violet Assay for Biofilm Quantification

This method is widely used to quantify the total biomass of a biofilm.

Protocol:

  • Preparation of Bacterial Suspension: Inoculate a single colony of Pseudomonas aeruginosa into a suitable broth medium (e.g., Tryptic Soy Broth) and incubate overnight at 37°C.

  • Inoculation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1). Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Include wells with sterile broth as a negative control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent bacteria.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells with PBS until the negative control wells are colorless.

  • Solubilization: Add 200 µL of 30% (v/v) acetic acid or ethanol (B145695) to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded bacteria.[10][11]

Protocol:

  • Biofilm Formation: Grow P. aeruginosa biofilms on a suitable surface for microscopy, such as glass-bottom dishes or chamber slides, following steps 1-3 of the Crystal Violet Assay protocol.

  • Treatment: After biofilm formation, treat the biofilms with the desired concentrations of this compound or comparator antiseptics for a specified duration. Include an untreated control.

  • Staining: After treatment, gently wash the biofilms with PBS. Stain the biofilms using a combination of fluorescent dyes, such as SYTO 9 (stains live bacteria green) and propidium (B1200493) iodide (stains dead bacteria red).

  • Imaging: Visualize the stained biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.

  • Image Analysis: Analyze the acquired images using appropriate software to determine parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.

Visualizing Key Pathways and Workflows

Pseudomonas aeruginosa Quorum Sensing Pathway

Quorum sensing (QS) is a critical signaling pathway that regulates biofilm formation and virulence in P. aeruginosa. The hierarchical QS network involves multiple systems, primarily the las, rhl, and pqs systems. Understanding this pathway is crucial for developing anti-biofilm strategies that target bacterial communication.

G cluster_pqs PQS System LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL Synthesizes LasR LasR rhlR RhlR LasR->rhlR pqsR PqsR (MvfR) LasR->pqsR virulence_genes_las Virulence Genes (e.g., lasA, lasB) LasR->virulence_genes_las rhlI RhlI LasR->rhlI C12_HSL->LasR Binds to virulence_genes_rhl Virulence Genes (e.g., rhlA, rhlB) rhlR->virulence_genes_rhl pqsR->rhlR pqsA_D pqsA-D pqsR->pqsA_D phnAB phnAB (Pyocyanin production) pqsR->phnAB C4_HSL C4-HSL rhlI->C4_HSL Synthesizes C4_HSL->rhlR Binds to HHQ HHQ pqsA_D->HHQ Synthesizes pqsH pqsH PQS PQS pqsH->PQS Converts HHQ to PQS->pqsR Binds to

Caption: Hierarchical quorum sensing network in P. aeruginosa.

Experimental Workflow for Anti-Biofilm Agent Evaluation

The following diagram illustrates a typical workflow for assessing the efficacy of an anti-biofilm agent against P. aeruginosa.

G cluster_workflow Anti-Biofilm Efficacy Workflow start Start: P. aeruginosa Culture biofilm_formation Biofilm Formation (e.g., 96-well plate) start->biofilm_formation treatment Treatment with This compound & Comparators biofilm_formation->treatment quantification Biofilm Quantification (Crystal Violet Assay) treatment->quantification visualization Biofilm Visualization (CLSM) treatment->visualization analysis Data Analysis & Comparison quantification->analysis visualization->analysis end End: Efficacy Report analysis->end

Caption: A generalized workflow for evaluating anti-biofilm agents.

References

A Comparative Guide to the Synergistic Potential of Olanexidine Gluconate with Systemic Antibiotics Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential synergistic effects of Olanexidine (B125986) Gluconate, a novel biguanide (B1667054) antiseptic, when combined with systemic antibiotics against resistant bacterial pathogens. While direct experimental data on such combinations are limited in publicly available literature, this document outlines the established methodologies, data presentation standards, and the underlying scientific rationale for investigating these synergies. The information presented is intended to equip researchers with the necessary framework to design and interpret experiments in this critical area of antimicrobial research.

Olanexidine Gluconate: A Profile

This compound is a broad-spectrum antiseptic agent that exhibits potent bactericidal activity against a wide range of microorganisms, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1][2][3] Its mechanism of action involves the disruption of bacterial cell membranes, leading to the leakage of intracellular components and ultimately, cell death.[1][4] Specifically, this compound interacts with negatively charged components of the bacterial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria, which compromises membrane integrity.[4]

The Rationale for Synergy

The combination of a membrane-acting agent like this compound with systemic antibiotics that have different mechanisms of action presents a promising strategy to combat antimicrobial resistance. The proposed synergistic mechanism posits that by permeabilizing the bacterial cell membrane, this compound facilitates the entry of systemic antibiotics into the bacterial cell, thereby enhancing their efficacy at lower concentrations. This could potentially:

  • Overcome resistance mechanisms: By increasing the intracellular concentration of the antibiotic, the combination may bypass resistance mechanisms such as efflux pumps.

  • Reduce required antibiotic dosage: Achieving a therapeutic effect with lower doses of systemic antibiotics could mitigate dose-dependent toxicity.

  • Broaden the spectrum of activity: The combination may be effective against pathogens resistant to either agent alone.

  • Prevent the emergence of resistance: Attacking bacteria with two different mechanisms simultaneously may reduce the likelihood of spontaneous resistance development.

Experimental Protocols for Assessing Synergy

To quantitatively assess the synergistic effects of this compound with systemic antibiotics, two primary in vitro methods are widely employed: the checkerboard assay and the time-kill curve assay.

The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the systemic antibiotic in an appropriate solvent.

    • Prepare a standardized inoculum of the test pathogen (e.g., MRSA, Pseudomonas aeruginosa) to a concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional gradient of concentrations for both agents.

    • Typically, serial two-fold dilutions of this compound are made along the x-axis (columns), and serial dilutions of the systemic antibiotic are made along the y-axis (rows).

    • Each well will contain a unique combination of concentrations of the two agents.

    • Include control wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:

      • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

      • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Agent A + FIC of Agent B.

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Data Presentation:

The results of a checkerboard assay are typically summarized in a table format as shown below.

Pathogen StrainAntibioticMIC Alone (µg/mL)This compound MIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
MRSA ATCC 43300Vancomycin120.25 (Vanc) + 0.5 (Olan)0.5Additive
P. aeruginosa PAO1Tobramycin280.5 (Tobra) + 1 (Olan)0.375Synergy
K. pneumoniae BAA-1705Meropenem4162 (Mero) + 8 (Olan)1.0Indifference

Note: The data in this table is hypothetical and for illustrative purposes only.

The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the systemic antibiotic.

    • Prepare a standardized inoculum of the test pathogen to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Experimental Setup:

    • Set up test tubes or flasks containing the broth medium with the following conditions:

      • Growth control (no antimicrobial)

      • This compound alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

      • Systemic antibiotic alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

      • Combination of this compound and the systemic antibiotic (at the same sub-MIC concentrations).

  • Inoculation and Sampling:

    • Inoculate each tube/flask with the bacterial suspension.

    • Incubate at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

    • Antagonism is defined as a ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Data Presentation:

The results of a time-kill assay are presented in a table summarizing the log10 CFU/mL reduction at 24 hours.

Pathogen StrainTreatmentInitial Inoculum (log10 CFU/mL)24h Viable Count (log10 CFU/mL)Log10 Reduction vs. Most Active AgentInterpretation
MRSA ATCC 43300Growth Control5.78.9--
Vancomycin (0.5xMIC)5.75.5--
Olanexidine (0.5xMIC)5.75.8--
Vancomycin + Olanexidine5.73.22.3Synergy
P. aeruginosa PAO1Growth Control5.69.1--
Tobramycin (0.5xMIC)5.65.2--
Olanexidine (0.5xMIC)5.66.0--
Tobramycin + Olanexidine5.62.92.3Synergy

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizing Experimental Workflows and Mechanisms

To facilitate a clear understanding of the experimental processes and the proposed mechanism of action, the following diagrams are provided.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_setup Assay Setup cluster_exec Execution cluster_analysis Data Analysis prep_agents Prepare Stock Solutions (Olanexidine & Antibiotic) plate_setup Create 2D Concentration Gradient in 96-well Plate prep_agents->plate_setup prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Checkerboard Assay Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents & Inoculum setup_tubes Setup Test Conditions (Controls, Single Agents, Combo) prep_reagents->setup_tubes inoculate_tubes Inoculate Tubes setup_tubes->inoculate_tubes incubate_sample Incubate & Sample (0, 2, 4, 8, 24h) inoculate_tubes->incubate_sample plate_count Perform Serial Dilutions & Plate for Viable Counts incubate_sample->plate_count plot_curves Plot Time-Kill Curves plate_count->plot_curves interpret_results Interpret Synergy/Antagonism plot_curves->interpret_results

Time-Kill Assay Workflow

Synergistic_Mechanism cluster_cell Resistant Bacterium cell_wall Cell Wall cell_membrane Cell Membrane disruption Membrane Disruption cell_membrane->disruption target_site Antibiotic Target Site (e.g., Ribosome, DNA) synergy Synergistic Killing target_site->synergy olanexidine This compound olanexidine->cell_membrane Binds to and disrupts antibiotic Systemic Antibiotic antibiotic->cell_wall Impeded entry antibiotic->target_site Increased penetration enhanced_uptake Enhanced Antibiotic Uptake

References

Comparative analysis of the safety profiles of Olanexidine Gluconate and other topical antiseptics

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the safety profiles of Olanexidine (B125986) Gluconate, Povidone-iodine, Chlorhexidine (B1668724) Gluconate, and Octenidine (B1677106) Dihydrochloride (B599025) reveals a landscape of varying cytotoxic and irritant potentials. While Olanexidine Gluconate emerges as a promising antiseptic with potent antimicrobial efficacy, a comprehensive evaluation of its safety in comparison to established agents is crucial for informed clinical use. This guide provides a comparative analysis based on available experimental data, detailing the methodologies employed in key safety assessments.

A novel biguanide (B1667054) antiseptic, this compound, has demonstrated potent and broad-spectrum antimicrobial activity.[1][2] Its primary mechanism of action involves the disruption of microbial cell membrane integrity, leading to leakage of intracellular components and cell death. At higher concentrations, it can also denature proteins.[1][3] While its efficacy is well-documented, a thorough understanding of its safety profile in comparison to other commonly used topical antiseptics like Povidone-iodine, Chlorhexidine Gluconate, and Octenidine Dihydrochloride is essential for researchers, scientists, and drug development professionals.

Comparative Safety Data

To facilitate a clear comparison, the following tables summarize the available quantitative data on the cytotoxicity, skin irritation, and sensitization potential of these four topical antiseptics.

Table 1: Comparative Cytotoxicity of Topical Antiseptics
AntisepticCell TypeIC50 ValueExposure TimeReference
This compound Human FibroblastsData Not Available-[3]
Human KeratinocytesData Not Available--
Povidone-iodine Human Dermal Fibroblasts~0.2%1 minute[4]
Human KeratinocytesNR50: >0.1%Not Specified[5]
Chondrocytes, Tenocytes, Fibroblast-like synoviocytes>0.3% (lowest toxicity)1, 3, 5 minutes[6]
Chlorhexidine Gluconate Human Fibroblasts<0.002%2 and 3 minutes[7]
Human KeratinocytesUniformly toxic at 0.05%Not Specified[8]
L929 FibroblastsDose-dependentNot Specified[9]
Octenidine Dihydrochloride Primary adult human normal articular chondrocytesLower than Chlorhexidine Gluconate (0.1%)30 seconds[10]
Human Blood CellsLess impact on antioxidant enzymes than Povidone-iodine30 - 120 minutes[11]

IC50: Half-maximal inhibitory concentration; NR50: Concentration causing 50% reduction in neutral red uptake. Note: Direct comparative studies with identical methodologies and cell lines are limited, and thus these values should be interpreted with caution.

Table 2: Comparative Skin Irritation and Sensitization Potential
AntisepticSkin IrritationSkin SensitizationReferences
This compound Cases of severe irritant contact dermatitis reported.Cases of allergic contact dermatitis reported.[12][13][14]
Povidone-iodine Can cause irritant contact dermatitis, especially with prolonged exposure to wet solution.Allergic contact dermatitis is considered rare, with many positive patch tests being irritant reactions.[15][16][17]
Chlorhexidine Gluconate Can cause skin irritation, especially at higher concentrations (2-4%).Allergic reactions, including contact dermatitis and, rarely, anaphylaxis, have been reported.[18][19][20]
Octenidine Dihydrochloride Generally well-tolerated but can cause skin irritation (redness, itching, burning).Allergic reactions are rare but can occur.[21][22]

Experimental Protocols

The safety evaluation of topical antiseptics relies on standardized experimental protocols to assess their potential for cytotoxicity, skin irritation, and sensitization.

Cytotoxicity Assays

The cytotoxic potential of antiseptics is commonly evaluated using in vitro cell-based assays. A typical workflow involves:

  • Cell Culture: Human fibroblasts or keratinocytes are cultured in a suitable medium until they reach a desired confluency.[3]

  • Treatment: The cells are then exposed to various concentrations of the antiseptic for specific durations (e.g., 1 minute to 72 hours).[3][7]

  • Viability Assessment: Cell viability is measured using assays such as the MTT assay, which measures mitochondrial activity, or by assessing membrane integrity through the release of lactate (B86563) dehydrogenase (LDH).[3] Apoptosis can be further investigated using assays for Annexin V and Caspase-3/7 activity.[3]

  • Data Analysis: The results are used to determine the IC50 value, which is the concentration of the antiseptic that inhibits 50% of the cell population.[3]

G cluster_prep Preparation cluster_assessment Cytotoxicity Assessment cluster_analysis Data Analysis A Human Fibroblast Culture C Cell Viability Assay (MTT) A->C D Membrane Integrity Assay (LDH) A->D E Apoptosis Assays (Annexin V & Caspase-3/7) A->E B This compound Working Solutions B->C B->D B->E F Dose-Response Curves C->F D->F H Mechanism of Cell Death E->H G IC50 Determination F->G

Experimental Workflow for Olanexidine Cytotoxicity Assessment.[3]
Skin Irritation Testing

In vitro methods using reconstructed human epidermis (RhE) models, such as the EpiDerm™ Skin Irritation Test (OECD 439), are now widely used to assess skin irritation potential.[9][15][23][24]

  • Tissue Exposure: The test substance is applied topically to the surface of the RhE tissue.[23]

  • Incubation: The tissue is incubated for a defined period (e.g., 60 minutes).[25]

  • Viability Assessment: Cell viability is determined using the MTT assay. A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[15][23]

Skin Sensitization Testing

The potential of a substance to cause skin sensitization (allergic contact dermatitis) is assessed using animal models as described in OECD guidelines.

  • Guinea Pig Maximization Test (GPMT) (OECD 406): This method involves an induction phase where the test substance is administered intradermally with an adjuvant to enhance the immune response, followed by a topical application. After a rest period, a challenge dose is applied topically, and the skin reaction is observed and scored.

  • Buehler Test (OECD 406): This is a non-adjuvant test where induction is achieved through repeated topical applications of the test substance. The challenge phase and evaluation are similar to the GPMT.

Signaling Pathways in Antiseptic-Induced Toxicity

The cytotoxic effects of some topical antiseptics have been linked to specific cellular signaling pathways.

Chlorhexidine Gluconate: Endoplasmic Reticulum Stress and Apoptosis

Studies have shown that Chlorhexidine Gluconate can induce cell death in fibroblasts through the induction of endoplasmic reticulum (ER) stress.[9][26] This leads to the accumulation of unfolded proteins, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptosis or necrosis.[9] The process involves the activation of key stress sensors in the ER membrane, such as PERK, IRE1α, and ATF6.[27]

G CHX Chlorhexidine Gluconate ER Endoplasmic Reticulum CHX->ER UP Unfolded Protein Accumulation ER->UP ERS ER Stress UP->ERS PERK PERK Activation ERS->PERK IRE1 IRE1α Activation ERS->IRE1 ATF6 ATF6 Activation ERS->ATF6 Necrosis Necrosis ERS->Necrosis Apoptosis Apoptosis PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis

Chlorhexidine-Induced ER Stress Leading to Cell Death.[9]
Povidone-iodine: Oxidative Stress and Apoptosis

The toxicity of Povidone-iodine is primarily attributed to the release of free iodine, which can induce oxidative stress in cells.[11][22] This oxidative stress can lead to the downregulation of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[11][28] The resulting cellular damage can trigger the mitochondrial apoptosis pathway, involving the upregulation of pro-apoptotic genes such as Caspase-3 and Bok, and ultimately lead to programmed cell death.[6][22]

G PVP_I Povidone-iodine Free_Iodine Free Iodine PVP_I->Free_Iodine Oxidative_Stress Oxidative Stress Free_Iodine->Oxidative_Stress Antioxidant_Enzymes SOD, GSH Downregulation Oxidative_Stress->Antioxidant_Enzymes Mitochondria Mitochondrial Damage Oxidative_Stress->Mitochondria Caspase3 Caspase-3, Bok Upregulation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Povidone-iodine-Induced Oxidative Stress and Apoptosis.[11][22]

References

Evaluating the cost-effectiveness of Olanexidine Gluconate in a clinical research setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of clinical research, particularly in surgical and interventional studies, the choice of antiseptic for skin preparation is a critical determinant of patient outcomes and overall study costs. The prevention of surgical site infections (SSIs) is paramount, not only for patient safety but also for maintaining the integrity of research data and managing budgets. This guide provides a comprehensive comparison of Olanexidine (B125986) Gluconate with established alternatives—Chlorhexidine (B1668724) Gluconate and Povidone-Iodine—with a focus on cost-effectiveness in a clinical research setting.

Executive Summary

Olanexidine Gluconate is a newer generation biguanide (B1667054) antiseptic that has demonstrated superior or non-inferior efficacy in reducing surgical site infections compared to traditional agents. While direct cost-effectiveness analyses are still emerging, a compelling case for its economic advantage can be constructed based on its high efficacy in preventing costly post-operative complications. This guide synthesizes available clinical data, outlines experimental protocols for evaluation, and presents the underlying antimicrobial mechanisms.

Performance Comparison: this compound vs. Alternatives

The clinical efficacy of an antiseptic is the cornerstone of its cost-effectiveness. A reduction in infection rates translates directly to savings in treatment costs, hospital stays, and potential re-admissions, which are significant financial burdens in a clinical trial setting.

Table 1: Comparative Efficacy in Surgical Site Infection (SSI) Prevention

Antiseptic AgentConcentrationComparatorStudy PopulationKey Efficacy OutcomeCitation
This compound 1.5%Conventional Antiseptics (Povidone-Iodine or Chlorhexidine Gluconate)7,807 patients in gastroenterological surgerySignificantly reduced overall SSIs (7.8% vs. 11.1%) and incisional SSIs (4.3% vs. 6.6%).[1][1][2]
This compound 1.5%1.0% Chlorhexidine-alcoholPatients undergoing thoracic esophagectomySignificantly reduced incidence of SSI except for anastomotic leakage (1.7% vs. 7.0%).[3][3]
This compound 1.5%Povidone-IodinePatients undergoing gastrointestinal surgeryNo significant difference in total SSI rate (10.8% vs. 13.0%), but significantly lower deep incisional SSI rate (0.4% vs. 4.3%).[4][4]
This compound 1.5%Povidone-IodinePatients undergoing clean orthopaedic surgeryNo significant difference in the overall rate of SSI (1.80% vs. 2.38%).[5][5]
Chlorhexidine Gluconate 2% in 70% Isopropyl AlcoholPovidone-IodineMeta-analysis of 9 RCTs (3,614 patients)Significantly fewer SSIs (Adjusted Risk Ratio: 0.64).[6][6]
Chlorhexidine Gluconate 4-5% Alcoholic SolutionPovidone-Iodine (aqueous and alcoholic)Network meta-analysis of 17 studies (14,593 individuals)Ranked as the most effective antiseptic, halving the risk of SSI compared to aqueous PVI.[7][7]

Cost-Effectiveness Considerations

While a direct published cost-effectiveness analysis of this compound is not yet widely available, its potential for cost savings can be inferred from its clinical performance. The cost of treating a single surgical site infection can be substantial, ranging from under $400 for superficial infections to over $30,000 for serious organ or space infections.[8][9] A French cohort study highlighted a mean cost of around €1,814 per SSI treatment, while CDC estimates range from $10,443 to $25,546 per SSI.[10] Given that this compound has been shown to significantly reduce SSI rates, particularly in high-risk surgeries, the initial higher cost of the antiseptic may be offset by the substantial savings from preventing these costly complications.

A planned cost-effectiveness analysis as part of a multicentre randomised controlled clinical trial (OEDO trial) will calculate the incremental cost-effectiveness ratio per case of SSI between Olanexidine and Chlorhexidine-alcohol, based on SSI occurrence and healthcare costs from hospital claims.[11]

Table 2: Estimated Cost Components for Antiseptic Use and SSI Treatment

Cost ComponentThis compoundChlorhexidine GluconatePovidone-Iodine
Antiseptic Purchase Price (per application) Higher (specific cost data not widely published)Moderate (e.g., ~$6 for single-use 2% CHG/70% IPA applicator)[6]Lower (e.g., ~$1.4 for 7.5% PVI surgical scrub)[6]
Application Time & Personnel Cost SimilarSimilarSimilar
Adverse Skin Reactions Higher incidence reported in one study compared to PVI (2.16% vs. 0.73%)[5]Generally lowCan cause skin irritation
Cost of SSI Treatment (per incident) Lower (due to lower incidence)Moderate (lower than PVI)Higher (due to higher incidence in some studies)
Indirect Costs (prolonged hospitalization, re-admission) Lower (due to lower SSI rates)ModerateHigher

Experimental Protocols

To rigorously evaluate the cost-effectiveness of this compound in a clinical research setting, the following experimental protocols are recommended:

Protocol 1: Comparative Efficacy Trial

A multicenter, single-blind, randomized controlled clinical trial is the gold standard.

  • Objective: To compare the efficacy of 1.5% this compound with 1.0% or 2.0% Chlorhexidine Gluconate in alcohol and 10% Povidone-Iodine for the prevention of SSIs in a specific surgical population.

  • Study Population: Patients undergoing clean-contaminated gastrointestinal surgeries are a suitable high-risk population.[12]

  • Randomization: Patients are randomly assigned to one of the antiseptic groups.

  • Intervention: Standardized application of the assigned antiseptic to the surgical site prior to incision.

  • Primary Outcome: The primary endpoint should be the rate of SSIs within 30 days post-surgery, as defined by the Centers for Disease Control and Prevention (CDC) criteria.[4]

  • Data Collection: Detailed data on patient demographics, surgical procedure, antiseptic application, and any adverse events should be collected.

  • Statistical Analysis: The Mantel-Haenszel method can be used to estimate the adjusted risk ratio and its 95% confidence interval for the primary outcome.[12]

Protocol 2: Cost-Effectiveness Analysis

This analysis should be conducted alongside the clinical trial.

  • Objective: To determine the incremental cost-effectiveness ratio (ICER) of this compound compared to the alternatives.

  • Data Collection:

    • Direct Costs: Purchase price of the antiseptic, cost of application materials, and personnel time for skin preparation.

    • SSI-Related Costs: Hospitalization costs, costs of antibiotics and other medications, costs of diagnostic tests, and costs of any additional surgical procedures required to manage the infection. These should be based on hospital claims data.[11]

  • Analysis: The ICER will be calculated as the difference in the mean costs between the two groups divided by the difference in the mean health outcomes (e.g., number of SSIs avoided).

  • Sensitivity Analysis: To account for uncertainty in the cost and efficacy estimates, a sensitivity analysis should be performed.[13][14]

Mechanism of Action & Signaling Pathways

Understanding the antimicrobial mechanism provides a scientific basis for the observed efficacy. This compound, as a biguanide, exerts its bactericidal effect primarily through disruption of the bacterial cell membrane.

Antimicrobial_Mechanism cluster_extracellular Extracellular cluster_outcome Outcome Olanexidine This compound CellSurface CellSurface Olanexidine->CellSurface Interaction Proteins Proteins Olanexidine->Proteins Denaturation (High Conc.) MembraneDisruption Membrane Integrity Disruption Leakage Leakage of Intracellular Components MembraneDisruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath ProteinDenaturation Protein Denaturation (at high concentrations) ProteinDenaturation->CellDeath CellMembrane CellMembrane CellSurface->CellMembrane Binding CellMembrane->MembraneDisruption Disruption Proteins->ProteinDenaturation

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating the cost-effectiveness of different antiseptics.

Clinical_Trial_Workflow Start Patient Recruitment (e.g., Elective Surgery) InclusionExclusion Inclusion/Exclusion Criteria Assessment Start->InclusionExclusion Consent Informed Consent InclusionExclusion->Consent Randomization Randomization Consent->Randomization GroupA Group A: This compound Randomization->GroupA Arm 1 GroupB Group B: Chlorhexidine Gluconate Randomization->GroupB Arm 2 GroupC Group C: Povidone-Iodine Randomization->GroupC Arm 3 Intervention Antiseptic Application (Pre-operative) GroupA->Intervention GroupB->Intervention GroupC->Intervention Surgery Surgical Procedure Intervention->Surgery FollowUp Post-operative Follow-up (30 days) Surgery->FollowUp DataCollection Data Collection: - SSI Incidence - Adverse Events - Healthcare Resource Utilization FollowUp->DataCollection Analysis Data Analysis DataCollection->Analysis EfficacyAnalysis Efficacy Analysis (SSI Rates) Analysis->EfficacyAnalysis CostAnalysis Cost-Effectiveness Analysis (ICER Calculation) Analysis->CostAnalysis Results Results & Publication EfficacyAnalysis->Results CostAnalysis->Results

Conclusion

This compound presents a promising option for surgical site antisepsis in the clinical research setting. Its demonstrated efficacy in reducing SSIs, particularly in high-risk surgical populations, suggests a strong potential for cost-effectiveness by mitigating the substantial financial burden associated with post-operative infections. While further direct economic evaluations are anticipated, the available evidence warrants consideration of this compound in clinical trial protocols where the prevention of SSIs is a critical endpoint for both patient safety and budgetary control. Researchers and drug development professionals are encouraged to design studies that incorporate rigorous cost-effectiveness analyses to further elucidate the economic value of this novel antiseptic.

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Olanexidine Gluconate Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, all laboratory personnel handling Olanexidine Gluconate must adhere to stringent disposal protocols to mitigate environmental risks and ensure workplace safety. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste, aligning with our commitment to responsible chemical handling and laboratory safety.

This compound is classified as very toxic to aquatic life with long-lasting effects.[1][2] Therefore, direct release into the environment, including disposal down the drain, is strictly prohibited.[1][3] All waste containing this compound must be managed as hazardous chemical waste and disposed of through an approved waste disposal facility.[1][2]

Immediate Actions and Procedural Overview

All waste streams containing this compound must be segregated at the point of generation. This includes pure (unused or expired) product, contaminated labware, and solutions. Each waste category has a specific disposal pathway outlined below. Adherence to these procedures is mandatory to ensure compliance with environmental regulations and to uphold our commitment to safety.

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard classifications for this compound, which inform the required disposal protocols.

Hazard ClassificationDescriptionCitation
Acute Aquatic ToxicityCategory 1[1][2]
Chronic Aquatic ToxicityCategory 1[1][2]
Serious Eye DamageCategory 1[1][2]

Step-by-Step Disposal Protocols

The following detailed methodologies must be followed for all waste containing this compound.

Unused or Expired this compound (Pure Substance)
  • Segregation: Do not mix with other chemical waste.

  • Containment: Keep in its original, clearly labeled container. If the original container is compromised, transfer the contents to a new, compatible, and properly labeled hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound".

  • Storage: Store in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.

Contaminated Labware and Personal Protective Equipment (PPE)

This category includes items such as gloves, pipette tips, vials, and other materials that have come into direct contact with this compound.

  • Gross Decontamination: To the extent possible, physically remove excess this compound from the items.

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof hazardous waste container.

  • Containment: The container should be a durable, sealable bag or a rigid container clearly marked for this waste stream.

  • Labeling: Label the container as "Hazardous Waste - this compound Contaminated Debris".

  • Disposal: This waste must be collected by a professional hazardous waste disposal service.

Aqueous Solutions Containing this compound

Disposal of aqueous solutions requires careful handling to prevent any release into the sanitary sewer system.

  • Segregation: Collect all aqueous waste containing this compound in a dedicated, sealed, and compatible container. Do not mix with other solvent or chemical waste streams.

  • Containment: Use a clearly labeled, leak-proof carboy or other suitable container for liquid hazardous waste.

  • Labeling: The container must be labeled as "Hazardous Waste" and specify the contents as "Aqueous Waste with this compound" and include the approximate concentration.

  • Storage: Store in a secondary containment tray within a designated hazardous waste storage area.

  • Disposal: Arrange for collection and disposal through a certified hazardous waste contractor.

Logical Workflow for this compound Waste Management

The following diagram illustrates the decision-making process for the proper segregation and disposal of different forms of this compound waste generated in a laboratory setting.

G cluster_0 Waste Generation Point cluster_1 Waste Stream Identification cluster_2 Disposal Pathway cluster_3 Final Disposal Waste This compound Waste Generated Pure Pure Substance (Unused/Expired) Waste->Pure Is it the pure chemical? Contaminated Contaminated Solids (PPE, Labware) Waste->Contaminated Is it contaminated solid material? Aqueous Aqueous Solutions Waste->Aqueous Is it a liquid solution? Disposal_Pure Original or compatible, labeled container Pure->Disposal_Pure Disposal_Contaminated Labeled, leak-proof solid waste container Contaminated->Disposal_Contaminated Disposal_Aqueous Labeled, sealed liquid waste container Aqueous->Disposal_Aqueous Final_Disposal Approved Hazardous Waste Disposal Facility Disposal_Pure->Final_Disposal Disposal_Contaminated->Final_Disposal Disposal_Aqueous->Final_Disposal

Caption: this compound Waste Disposal Workflow.

References

Essential Safety and Handling Guidance for Olanexidine Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An official Safety Data Sheet (SDS) for Olanexidine Gluconate was not publicly available at the time of this document's creation. The following guidance is based on information for the structurally related biguanide (B1667054) antiseptic, Chlorhexidine Gluconate, and general laboratory safety principles. This information should be used as a supplementary resource and not as a replacement for a substance-specific SDS. Researchers, scientists, and drug development professionals are strongly advised to obtain the official SDS from the manufacturer or supplier before handling this compound.

This document provides essential, immediate safety and logistical information for handling this compound in a laboratory setting, including operational procedures and disposal plans, to build a foundation of trust and provide value beyond the product itself.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes recommended PPE based on general guidance for handling antiseptic solutions.

PPE Component Specification Purpose
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile).To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]To protect eyes from splashes.
Body Protection Laboratory coat or impervious protective clothing.To protect skin and clothing from contamination.
Respiratory Protection Generally not required with adequate ventilation. If aerosols are generated, use an appropriate respirator.To prevent inhalation of aerosols.

Operational Plan: Handling Procedures

Adherence to proper handling procedures is essential for the safety of laboratory personnel.

Preparation and Handling:

  • Ensure a well-ventilated work area, such as a chemical fume hood, especially when working with stock solutions or generating aerosols.

  • Wear the recommended PPE as detailed in the table above.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the substance, even if gloves were worn.[2]

Spill Response:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection if aerosols are present.

  • Contain the spill using absorbent materials.

  • Clean the spill area thoroughly with a suitable detergent and water.

  • Collect all contaminated materials in a sealed container for proper disposal.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Segregation:

  • Unused Product: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound (e.g., gloves, absorbent pads, and empty containers) should be considered chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent before disposal or recycling, if permissible. The rinsate should be collected and disposed of as chemical waste.

Disposal Procedure:

  • Collect all waste in clearly labeled, sealed, and appropriate waste containers.

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Arrange for waste disposal through a licensed chemical waste disposal company.

  • Maintain a record of all disposed chemical waste as required by institutional and regulatory policies.

Logical Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Task Identify Handling Task (e.g., weighing solid, preparing solution, application) Concentration Determine Concentration of this compound Task->Concentration Gloves Hand Protection: Chemical-resistant gloves Task->Gloves Eye Eye Protection: Safety glasses or goggles Task->Eye Coat Body Protection: Lab coat or impervious gown Task->Coat Aerosol Potential for Aerosol Generation? Concentration->Aerosol Respirator Respiratory Protection: Required if aerosols are generated Aerosol->Respirator Yes NoRespirator Respiratory Protection: Not required with adequate ventilation Aerosol->NoRespirator No

Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE) based on the specific handling task and associated risks with this compound.

This guidance is intended to promote a culture of safety and provide a starting point for researchers and scientists. Always prioritize obtaining and adhering to the official Safety Data Sheet for any chemical you handle.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olanexidine Gluconate
Reactant of Route 2
Olanexidine Gluconate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.